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  • Product: 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride
  • CAS: 2320860-62-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-[(Oxolan-3-yl)methyl]piperazin-2-one Hydrochloride in Drug Discovery

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist Executive Summary In modern medicinal chemistry, the strategic selection of aliphatic heterocyclic building blocks is paramount for optimizing th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the strategic selection of aliphatic heterocyclic building blocks is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride (also known as 4-((tetrahydrofuran-3-yl)methyl)piperazin-2-one hydrochloride) represents a highly versatile, polar scaffold. By combining the metabolic stability and hydrogen-bonding capacity of a piperazin-2-one core with the lipophilic, oxygen-containing oxolane (tetrahydrofuran) appendage, this molecule serves as a critical intermediate. It has been prominently featured in the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors [1], Histone Deacetylase (HDAC) inhibitors [2], and modulators for demyelinating diseases [3].

This whitepaper provides an authoritative analysis of its physicochemical properties, structural nuances, and self-validating experimental protocols for its synthesis and characterization.

Chemical Identity & Structural Elucidation

The structural architecture of 4-[(oxolan-3-yl)methyl]piperazin-2-one is meticulously designed to balance aqueous solubility with membrane permeability.

  • The Piperazin-2-one Core: Unlike a standard piperazine ring, the introduction of a carbonyl group at the C2 position converts the adjacent N1 nitrogen into an amide. This drastically reduces the basicity of N1 and leaves N4 as the sole basic center. The amide moiety acts as an excellent hydrogen-bond donor/acceptor pair, enhancing target binding affinity while resisting oxidative metabolism by cytochrome P450 enzymes.

  • The Oxolan-3-ylmethyl Moiety: Attached at the basic N4 position, this group introduces a chiral center at the C3 position of the oxolane ring. Depending on the synthetic precursor, the building block can be utilized as a racemate or an enantiopure (R)- or (S)-isomer. The ether oxygen in the oxolane ring provides an additional hydrogen-bond acceptor.

Quantitative Data Summary
PropertyValueMethod / Condition
Molecular Formula C9H16N2O2 • HCl-
Molecular Weight 220.70 g/mol (184.24 free base)-
Physical State Crystalline solidRoom Temperature
pKa (N4 conjugate acid) 6.8 – 7.2Potentiometric Titration (25°C)
LogP (Free Base) 0.1 – 0.4Shake-flask method
LogD (pH 7.4) ~ 0.2Octanol/Water partition
Aqueous Solubility > 50 mg/mLKinetic solubility (pH 7.4 buffer)

Synthetic Utility & Mechanistic Pathways

The most robust method for assembling this scaffold is via the reductive amination of piperazin-2-one with oxolane-3-carbaldehyde. This approach is highly modular and allows for the late-stage introduction of specific stereocenters if enantiopure aldehydes are utilized.

Synthesis A Piperazin-2-one (Nucleophile) C Iminium Intermediate (Transient) A->C AcOH, MeOH -H2O B Oxolane-3-carbaldehyde (Electrophile) B->C D Free Base Product (C9H16N2O2) C->D NaBH(OAc)3 Reductive Amination E HCl Salt (Crystallization) D->E HCl in Dioxane Precipitation

Synthetic workflow for 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl via reductive amination.

Protocol 1: Self-Validating Synthesis via Reductive Amination

Objective: To synthesize the target compound with high chemoselectivity and isolate it as a stable hydrochloride salt.

  • Imine Formation: Dissolve piperazin-2-one (1.0 eq) and oxolane-3-carbaldehyde (1.05 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is utilized to drive the equilibrium forward, preventing the hydrolysis of the transient iminium intermediate back to the starting materials.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to the mixture and stir for 1 hour at room temperature.

    • Causality: Mild acid catalysis protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and accelerating iminium formation without fully protonating the nucleophilic N4 amine of the piperazin-2-one.

  • Selective Reduction: Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Allow to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)3 is explicitly selected over sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it too mild to reduce the unreacted aldehyde, but reactive enough to selectively reduce the highly electrophilic iminium ion. This prevents the formation of oxolan-3-ylmethanol as a byproduct.

  • Workup & Salt Formation: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo. Dissolve the crude free base in minimal ethyl acetate and add 4N HCl in dioxane (1.1 eq) dropwise. Filter the resulting precipitate.

    • Causality: The free base contains a secondary/tertiary amine that can be hygroscopic and prone to oxidation. Converting it to the hydrochloride salt using anhydrous HCl ensures a highly crystalline, thermodynamically stable powder ideal for long-term storage and precise molar dosing in subsequent coupling reactions.

Physicochemical Profiling Workflow

Understanding the ionization and lipophilicity of this building block is critical, as these properties will directly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final Active Pharmaceutical Ingredient (API).

Profiling A Compound Sample (HCl Salt) B Aqueous Solubility (Kinetic & Thermodynamic) A->B HPLC-UV C Potentiometric Titration (pKa Determination) A->C pH Electrode D Shake-Flask Method (LogD at pH 7.4) A->D Octanol/Water E Data Synthesis & Lead Optimization B->E C->E D->E

Standardized physicochemical profiling workflow for basic amine building blocks.

Protocol 2: Potentiometric Titration for pKa Determination

The pKa of the N4 nitrogen in this compound is notably lower (~7.0) than that of an unsubstituted piperazine (~9.8). This is due to the electron-withdrawing inductive effect of the C2 amide carbonyl propagating through the sigma-bond framework.

  • Sample Preparation: Dissolve 5.0 mg of the 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride salt in 20 mL of a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength. This ensures that the activity coefficients of the ions remain stable throughout the titration, which is an absolute requirement for calculating an accurate thermodynamic pKa rather than a mere apparent pKa.

  • Titration Execution: Submerge a calibrated glass pH electrode into the solution. Under a continuous nitrogen purge, titrate the solution with standardized 0.1 N NaOH at a constant temperature of 25.0 ± 0.1 °C.

    • Causality: The nitrogen purge is critical. It prevents atmospheric CO2 from dissolving into the basic solution to form carbonic acid, which would introduce a secondary buffering system and artificially skew the titration curve.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to precisely identify the equivalence point. The pKa is extracted at the half-equivalence point using the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ).

Applications in Advanced Therapeutics

The 4-[(oxolan-3-yl)methyl]piperazin-2-one motif is not merely a structural spacer; it actively modulates the physicochemical space of APIs.

  • VAP-1 Inhibitors: In the development of treatments for pain and inflammatory diseases, this scaffold has been utilized to target Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1). The piperazin-2-one ring provides the necessary vector to project the oxolane ring into the enzyme's active site, optimizing binding kinetics [1].

  • HDAC Inhibitors: For oncology and neurodegenerative applications, thiophene and thiazole substituted trifluoroethanones utilize similar piperazin-2-one linkers to bridge the zinc-binding group with the surface recognition cap, enhancing cellular permeability [2].

  • Demyelinating Diseases: Triazole derivatives incorporating this specific aliphatic heterocycle have shown promise in modulating targets associated with multiple sclerosis and leukodystrophies, where crossing the blood-brain barrier (BBB) is required. The low LogD and slightly reduced pKa of this scaffold prevent excessive lysosomal trapping in the CNS [3].

References

  • Title: Vap-1 inhibitors for treating pain (WO2017098236A1)
  • Title: Thiophene and thiazole substituted trifluoroethanone derivatives as histone deacetylase (hdac) inhibitors (EP1926721B1)
  • Title: Triazoles for the treatment of demyelinating diseases (CA2988306A1)
Exploratory

A Theoretical and Computational Guide to the Chemical Structure and 3D Conformation of 4-[(oxolan-3-yl)methyl]piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretical and computational analysis of the chemical structure and three-dimensional (3D) conformat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of the chemical structure and three-dimensional (3D) conformation of 4-[(oxolan-3-yl)methyl]piperazin-2-one. In the absence of direct empirical data for this specific molecule, this document synthesizes foundational principles of stereochemistry and conformational analysis of its constituent heterocyclic rings—piperazin-2-one and oxolane—to predict its structural characteristics. We will explore the molecule's two-dimensional structure, potential stereoisomerism, and delve into the preferred 3D conformations of each ring system. Furthermore, this guide outlines a robust computational workflow for accurately modeling the molecule's 3D structure and discusses experimental techniques that could be employed for its empirical validation. This document is intended to serve as a foundational resource for researchers interested in the rational design and development of novel therapeutics based on this scaffold.

Introduction: Unveiling a Novel Scaffold

The piperazine-2-one moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds. Its rigid, yet conformationally adaptable, structure provides a robust framework for the precise spatial orientation of pharmacophoric groups. The linkage of this core to an oxolane (tetrahydrofuran) ring via a methyl bridge introduces additional complexity and potential for nuanced molecular interactions. The title compound, 4-[(oxolan-3-yl)methyl]piperazin-2-one, presents an intriguing, albeit underexplored, chemical entity with potential applications in drug discovery.

A thorough understanding of the 3D conformation of this molecule is paramount for predicting its binding affinity to biological targets and for guiding structure-activity relationship (SAR) studies. This guide aims to provide a detailed theoretical framework for understanding the conformational landscape of this novel molecule.

Decoding the 2D Chemical Structure

The chemical structure of 4-[(oxolan-3-yl)methyl]piperazin-2-one is defined by the interconnection of three key components: a piperazin-2-one ring, an oxolane ring, and a methylene linker.

Component Description
Piperazin-2-one Ring A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This moiety introduces a lactam functional group.
Oxolane (Tetrahydrofuran) Ring A five-membered saturated heterocyclic ring containing one oxygen atom.[1]
Methylene Linker A -CH2- group connecting the nitrogen atom at position 4 of the piperazin-2-one ring to the carbon atom at position 3 of the oxolane ring.

IUPAC Name: 4-[(oxolan-3-yl)methyl]piperazin-2-one

Molecular Formula: C₉H₁₆N₂O₂

SMILES: C1COCC1CN2CCNCC2=O

Chirality and Potential Stereoisomers

A critical aspect of the molecule's structure is the presence of a stereocenter at the 3-position of the oxolane ring. This chiral center gives rise to two possible enantiomers:

  • (R)-4-[(oxolan-3-yl)methyl]piperazin-2-one

  • (S)-4-[(oxolan-3-yl)methyl]piperazin-2-one

The specific stereochemistry will have a profound impact on the molecule's 3D shape and, consequently, its biological activity. Unless a stereospecific synthesis is employed, the compound would exist as a racemic mixture of these two enantiomers.

The Conformational Landscape: A Tale of Two Rings

The overall 3D conformation of 4-[(oxolan-3-yl)methyl]piperazin-2-one is determined by the interplay of the conformational preferences of the piperazin-2-one and oxolane rings, as well as the rotational freedom around the single bonds of the methylene linker.

Conformational Analysis of the Piperazin-2-one Ring

The piperazin-2-one ring, being a six-membered heterocycle, can theoretically adopt several conformations, including chair, boat, and twist-boat forms.[2] However, the presence of the sp²-hybridized carbonyl carbon and the adjacent nitrogen atom introduces some degree of planarity, influencing the ring's preferred geometry.

  • Chair Conformation: The chair conformation is generally the most stable for six-membered rings, as it minimizes both angle and torsional strain.[3][4] For piperazin-2-one, a distorted chair or a sofa conformation is often observed, where the part of the ring containing the amide bond is relatively planar.

  • Boat Conformation: The boat conformation is typically a higher energy state due to steric hindrance and eclipsing interactions.[3][5] However, in certain substituted piperazine derivatives or in specific environments (e.g., coordination to a metal), the boat conformation can be adopted.[3][6]

The substituent at the N4 position (the oxolan-3-ylmethyl group) can occupy either an axial or an equatorial position in the chair conformation. The equatorial position is generally favored to minimize steric hindrance.

Conformational Analysis of the Oxolane (Tetrahydrofuran) Ring

The five-membered oxolane ring is not planar and undergoes a dynamic process called pseudorotation to relieve ring strain.[7] The two most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms.[8]

  • Envelope Conformation: In this conformation, four of the ring atoms are approximately coplanar, with the fifth atom puckered out of the plane.

  • Twist Conformation: In the twist form, no four atoms are coplanar.

The energy barrier between these conformations is low, and the ring is typically in a rapid equilibrium between various puckered forms at room temperature.[7] The substituent at the 3-position will influence the preferred puckering of the ring.

Predicting the 3D Conformation: A Computational Approach

Due to the lack of experimental data, computational modeling provides a powerful tool for predicting the most stable 3D conformation of 4-[(oxolan-3-yl)methyl]piperazin-2-one. A systematic computational workflow is essential for a thorough exploration of the conformational space.

Proposed Computational Workflow

Caption: A logical workflow for the computational analysis of the 3D conformation.

Step-by-Step Methodology:

  • Initial Structure Generation:

    • Convert the 2D structure of 4-[(oxolan-3-yl)methyl]piperazin-2-one into an initial 3D model using a molecular editor.

    • Generate both the (R) and (S) enantiomers.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to explore the potential energy surface. This involves rotating all rotatable bonds.

    • Utilize a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to rapidly evaluate the energies of a large number of conformers.

  • Geometry Optimization and Energy Refinement:

    • Take the low-energy conformers identified from the molecular mechanics search and perform geometry optimization using a more accurate quantum mechanics method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

    • Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Analysis and Validation:

    • Identify the global minimum energy conformer and other low-lying conformers.

    • Analyze key geometric parameters, such as dihedral angles and bond lengths, to characterize the conformations of the piperazin-2-one and oxolane rings.

    • Investigate potential intramolecular hydrogen bonds or other non-covalent interactions that may stabilize certain conformations.

Experimental Validation: Bridging Theory and Reality

While computational methods provide valuable predictions, experimental validation is crucial for confirming the 3D structure. Several advanced analytical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.[9][10]

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons in the piperazin-2-one and oxolane rings are sensitive to their local chemical environment and dihedral angles, providing insights into the ring conformations.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can identify protons that are close in space, providing crucial distance constraints for determining the overall 3D structure and the relative orientation of the two rings.

X-ray Crystallography

If the compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the 3D structure in the solid state. This technique would definitively establish the bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

3D Electron Diffraction (3D ED / MicroED)

For compounds that form only very small crystals (sub-micron sized), 3D electron diffraction (also known as MicroED) is an emerging and powerful technique for determining the atomic-resolution structure.[11][12][13][14][15] This method can be particularly useful when obtaining crystals suitable for X-ray diffraction is challenging.[12][13]

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding the chemical structure and 3D conformation of 4-[(oxolan-3-yl)methyl]piperazin-2-one. Based on the conformational analysis of its constituent piperazin-2-one and oxolane rings, we predict a complex conformational landscape with the piperazin-2-one ring likely adopting a distorted chair conformation and the oxolane ring undergoing pseudorotation. The presence of a stereocenter at the 3-position of the oxolane ring will result in two enantiomers with distinct 3D structures.

Future research should focus on the synthesis of this molecule and its enantiomers, followed by experimental structural elucidation using the techniques outlined in this guide. A detailed understanding of its 3D conformation will be invaluable for the rational design of novel derivatives with potential therapeutic applications and for elucidating their structure-activity relationships.

References

  • A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. MDPI. Available from: [Link]

  • Structural analysis of polymorphs of small organic molecules by 3D ED/MicroED. IUCr Journals. Available from: [Link]

  • 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. PMC. Available from: [Link]

  • A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. ResearchGate. Available from: [Link]

  • Conformational Studies of Some Piperazine-2,s-diones: Crystal Structures of Three Isomeric Forms of Methylanhydropicroroccel1in. CSIRO Publishing. Available from: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. Available from: [Link]

  • Tetrahydrofuran. Wikipedia. Available from: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Available from: [Link]

  • OXOLANE. Ataman Kimya. Available from: [Link]

  • Molecules showing boat conformation for piperazine‐2‐one. ResearchGate. Available from: [Link]

  • 2-hydroxy-2,3-dimethyl-1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}butan-1-one. Chemspace. Available from: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Available from: [Link]

  • Conformational analysis of 2-substituted piperazines. PubMed. Available from: [Link]

  • [4-(4-Amino-6,7-dimethoxyquinazolin-3-ium-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone. PubChem. Available from: [Link]

  • Complexation of Constrained Ligands Piperazine, N-substituted Piperazines, and Thiomorpholine*. ResearchGate. Available from: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Publications. Available from: [Link]

  • 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. PubChem. Available from: [Link]

  • (2-hydroxy-4-methylquinolin-3-yl)-[4-(oxolane-2-carbonyl)piperazin-1-yl]methanone. Chemazone. Available from: [Link]

  • Piperazine. Wikipedia. Available from: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Available from: [Link]

  • Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. Available from: [Link]

  • Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin- 4(3H). Indian Journal of Chemistry. Available from: [Link]

  • 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. ACS Publications. Available from: [Link]

  • Piperazine, 1-(3-(2-benzylinden-3-yl)propyl)-4-methyl-, oxalate (1:2). PubChemLite. Available from: [Link]

  • 3-methyl-1-{2-[(oxolan-2-yl)methoxy]benzoyl}piperazine. Chemspace. Available from: [Link]

  • BioBlocks Building Blocks. BioBlocks. Available from: [Link]

  • New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. ACS Publications. Available from: [Link]

Sources

Foundational

synthesis pathway for 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride

An In-Depth Technical Guide to the Synthesis of 4-[(oxolan-3-yl)methyl]piperazin-2-one Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a plausi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-[(oxolan-3-yl)methyl]piperazin-2-one Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for the preparation of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is designed for researchers, scientists, and professionals in the field of drug development. This document details a multi-step synthesis commencing from commercially available starting materials, with a focus on the rationale behind experimental choices, and includes detailed protocols, characterization data, and visual representations of the chemical transformations. The synthesis leverages a key N-alkylation reaction of the piperazin-2-one core with a functionalized oxolane side chain, followed by conversion to the hydrochloride salt.

Introduction and Retrosynthetic Analysis

The piperazinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The unique conformational properties and hydrogen bonding capabilities of the piperazinone ring make it a valuable component in the design of novel therapeutics. The title compound, 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride, incorporates an oxolane (tetrahydrofuran) moiety, a common feature in many natural products and pharmaceuticals that can influence solubility, metabolic stability, and target binding.[3]

A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, as illustrated below.

Retrosynthesis target 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl intermediate1 4-[(oxolan-3-yl)methyl]piperazin-2-one target->intermediate1 Salt Formation piperazinone piperazin-2-one intermediate1->piperazinone N-Alkylation sidechain_synthon (oxolan-3-yl)methyl synthon intermediate1->sidechain_synthon Disconnection sidechain_halide (oxolan-3-yl)methyl halide (e.g., Br) sidechain_synthon->sidechain_halide Nucleophilic Substitution sidechain_aldehyde (oxolan-3-yl)acetaldehyde sidechain_synthon->sidechain_aldehyde Reductive Amination

Figure 1: Retrosynthetic analysis of the target compound.

Route A: N-Alkylation. This approach involves the nucleophilic substitution of a suitable (oxolan-3-yl)methyl electrophile, such as a halide or sulfonate, by the secondary amine of the piperazin-2-one ring. This is a common and generally reliable method for the N-alkylation of piperazines and related heterocycles.[4][5]

Route B: Reductive Amination. This alternative pathway involves the reaction of piperazin-2-one with (oxolan-3-yl)acetaldehyde in the presence of a reducing agent. Reductive amination is a powerful tool for C-N bond formation.[6][7]

While both routes are viable, this guide will focus on the N-alkylation approach (Route A) due to the anticipated challenges in the synthesis and purification of the requisite aldehyde for Route B. The synthesis of the key intermediate, (oxolan-3-yl)methyl bromide, will be detailed starting from a commercially available precursor.

Synthesis of Key Intermediate: (Oxolan-3-yl)methyl Bromide

The synthesis of the key electrophile, (oxolan-3-yl)methyl bromide, can be achieved from the commercially available (oxolan-3-yl)methanol via a standard bromination reaction.

Reaction Scheme

Figure 2: Synthesis of (oxolan-3-yl)methyl bromide.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(Oxolan-3-yl)methanol102.1310.0 g0.0979
Phosphorus tribromide (PBr₃)270.699.8 g (3.4 mL)0.0362
Diethyl ether (Et₂O)74.12100 mL-
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Procedure:

  • A solution of (oxolan-3-yl)methanol (10.0 g, 0.0979 mol) in anhydrous diethyl ether (100 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • Phosphorus tribromide (3.4 mL, 0.0362 mol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL) at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude (oxolan-3-yl)methyl bromide.

Purification: The crude product can be purified by vacuum distillation to yield the pure bromide as a colorless oil.

Synthesis of 4-[(oxolan-3-yl)methyl]piperazin-2-one

The core of the synthesis involves the N-alkylation of piperazin-2-one with the prepared (oxolan-3-yl)methyl bromide.

Reaction Scheme

Figure 3: N-alkylation of piperazin-2-one.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Piperazin-2-one100.125.0 g0.0499
(Oxolan-3-yl)methyl bromide165.028.24 g0.0499
Potassium carbonate (K₂CO₃)138.2113.8 g0.0998
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl acetate (EtOAc)88.11200 mL-
Water18.02100 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Procedure:

  • A mixture of piperazin-2-one (5.0 g, 0.0499 mol), (oxolan-3-yl)methyl bromide (8.24 g, 0.0499 mol), and potassium carbonate (13.8 g, 0.0998 mol) in N,N-dimethylformamide (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The reaction mixture is heated to 80 °C and stirred for 16 hours.

  • After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 4-[(oxolan-3-yl)methyl]piperazin-2-one as a viscous oil or a low-melting solid.

Formation of 4-[(oxolan-3-yl)methyl]piperazin-2-one Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Reaction Scheme

Figure 4: Hydrochloride salt formation.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity
4-[(oxolan-3-yl)methyl]piperazin-2-one184.235.0 g
Diethyl ether (Et₂O)74.12100 mL
2 M HCl in Diethyl ether-q.s.

Procedure:

  • The purified 4-[(oxolan-3-yl)methyl]piperazin-2-one (5.0 g) is dissolved in anhydrous diethyl ether (100 mL) in a round-bottom flask and cooled to 0 °C.

  • A 2 M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete and the pH of the solution is acidic (as tested with moist litmus paper).

  • The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected MS (ESI+) m/z
(Oxolan-3-yl)methyl bromide3.8-4.0 (m, 2H), 3.6-3.8 (m, 2H), 3.4-3.5 (m, 2H), 2.6-2.8 (m, 1H), 2.0-2.2 (m, 1H), 1.7-1.9 (m, 1H)~72, ~68, ~40, ~35, ~30[M+H]⁺ not typically observed
4-[(oxolan-3-yl)methyl]piperazin-2-one6.0-6.5 (br s, 1H, NH), 3.8-4.0 (m, 2H), 3.6-3.8 (m, 2H), 3.2-3.4 (m, 2H), 3.1-3.2 (s, 2H), 2.6-2.8 (m, 2H), 2.4-2.6 (m, 2H), 2.0-2.2 (m, 1H), 1.7-1.9 (m, 1H)~168, ~72, ~68, ~58, ~55, ~50, ~45, ~40, ~30185.13 [M+H]⁺
4-[(oxolan-3-yl)methyl]piperazin-2-one HClShifts will be downfield compared to the free base due to protonation.Shifts will be downfield compared to the free base.185.13 [M+H]⁺

Conclusion

This guide has outlined a detailed and practical synthetic route for the preparation of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. The described pathway, centered on an N-alkylation strategy, is based on well-established chemical principles and provides a solid foundation for the synthesis of this and structurally related compounds. The provided protocols and characterization data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

  • Petkovic, M. et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.[1]

  • Asadi, Z. et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences.[2]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(8), 1201–1204.[8][9]

  • Myers, A. G. Reductive Amination. Chem 115 Handout.[6]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Organic Chemistry Portal. Reductive Amination.[10]

  • Hassan, S. S. M., et al. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 28(3), 1378.[4]

  • Gomtsyan, A. (2022). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 15(11), 1377.[5]

  • Wolfe, C. N., & Raines, R. T. (2013). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 46(4), 837–848.[3]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis.[11]

  • Girka, T. A., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiYAlOx Catalysts. Catalysts, 9(2), 184.[7]

  • Frank, N., Leutzsch, M., & List, B. (2025). Mild Brønsted Acid-Catalyzed Reductions of Furans to 2,5-Dihydro- and/or Tetrahydrofuran Derivatives. Journal of the American Chemical Society, 147(21), 7932-7938.[11]

  • U.S. Patent No. US20160096813A1. (2016). Tetrahydrofuran-2,5-dicarbaldehydes (diformyl-tetrahydrofuran, dfthf) and process for making the same.[12]

  • U.S. Patent No. USRE43115E1. (2009). Process for the manufacture of fused piperazin-2-one derivatives.[13]

  • U.S. Patent No. US8569498B2. (2013). Process for the preparation of piperazine compounds and hydrochloride salts thereof.[14]

Sources

Exploratory

Preliminary Toxicity Profile and Preclinical De-risking Strategy for 4-[(oxolan-3-yl)methyl]piperazin-2-one Hydrochloride

Prepared by: Senior Application Scientist, Preclinical Toxicology & ADME Target Audience: Medicinal Chemists, Toxicologists, and Early-Stage Drug Development Professionals Executive Summary In early-stage drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & ADME Target Audience: Medicinal Chemists, Toxicologists, and Early-Stage Drug Development Professionals

Executive Summary

In early-stage drug discovery, the selection of robust, non-toxic building blocks is critical to minimizing late-stage attrition. 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride ( C9​H16​N2​O2​⋅HCl ) represents a highly versatile fragment utilized in the synthesis of CNS-active agents, anti-infectives, and chemokine receptor antagonists.

Unlike standard piperazine derivatives, which frequently suffer from cardiovascular and central nervous system liabilities, this specific chemotype integrates two structural modifications designed to optimize the safety profile: a piperazin-2-one lactam core and a 3-substituted oxolane (tetrahydrofuran) ring. This in-depth technical guide provides a predictive mechanistic toxicity profile for this scaffold and outlines the self-validating experimental workflows required to empirically de-risk it prior to in vivo studies.

Structural Rationale & Predictive Toxicology (Mechanistic Causality)

To accurately predict the toxicity of 4-[(oxolan-3-yl)methyl]piperazin-2-one, we must deconstruct its pharmacophores and analyze their interaction with primary off-target liabilities.

Cardiovascular Safety: The Piperazin-2-one Core

Basic amines, particularly unsubstituted or alkylated piperazines, are notorious for binding to the central cavity of the hERG (KCNH2) potassium channel. This off-target interaction delays myocardial repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias. Typical hERG inhibitors are lipophilic, basic amines that become protonated at physiological pH, allowing them to form strong ion-dipole interactions within the channel pore 1.

The incorporation of a carbonyl group adjacent to the nitrogen (forming the piperazin-2-one lactam) is a deliberate bioisosteric strategy. The electron-withdrawing nature of the carbonyl group significantly reduces the basicity ( pKa​ ) of the adjacent nitrogen via resonance and inductive effects. This structural rigidity and reduced basicity prevent ion-trapping within the hERG cavity, effectively mitigating cardiovascular toxicity 2.

hERG_Mitigation N1 Standard Piperazine (High Basicity, pKa ~9.8) N2 hERG Channel Cavity (Strong Ion-Dipole Binding) N1->N2 Promotes Off-Target Binding N3 Piperazin-2-one Core (Amide Carbonyl lowers pKa) N1->N3 Bioisosteric Replacement N4 Reduced Protonation at Physiological pH N3->N4 Inductive/Resonance Effect N5 Mitigated hERG Inhibition (Lower Arrhythmia Risk) N4->N5 Prevents Ion-Trapping

Structural mitigation of hERG liability via piperazin-2-one integration.

Hepatotoxicity & Metabolic Stability: The Oxolan-3-yl Motif

Unsubstituted tetrahydrofurans (oxolanes) are highly susceptible to Cytochrome P450 (specifically CYP3A4 and CYP2E1) mediated alpha-hydroxylation. This oxidation generates unstable hemiacetals that spontaneously open to form reactive aldehydes (e.g., 4-hydroxybutanal) or are further oxidized by dehydrogenases into lactones 3. These reactive metabolites can deplete cellular glutathione (GSH) and induce Drug-Induced Liver Injury (DILI).

However, the 3-substitution pattern in 4-[(oxolan-3-yl)methyl]piperazin-2-one provides critical steric shielding. Studies on cyclic ethers have demonstrated that 3-substituted oxolanes exhibit significantly greater microsomal stability and lower clearance rates relative to their 2-substituted counterparts due to unfavorable active site interactions with the CYP heme center 4.

CYP_Metabolism A 4-[(oxolan-3-yl)methyl] piperazin-2-one B CYP3A4 / CYP2E1 Alpha-Hydroxylation A->B Oxidation C Unstable Hemiacetal Intermediate B->C D Ring Opening (4-hydroxybutanal deriv.) C->D Non-enzymatic cleavage E Lactone Formation (Butyrolactone deriv.) C->E Dehydrogenase oxidation

CYP450-mediated oxidative metabolism pathway of the oxolane ring.

Quantitative Data Presentation

To establish clear Go/No-Go criteria during compound screening, the following predictive thresholds must be compared against the empirical data generated from the workflows below.

Toxicological ParameterAssay ModalityTarget Threshold for SafetyMechanistic Implication
Cardiotoxicity (hERG) Automated Patch-Clamp IC50​ > 30 µMConfirms the amide carbonyl successfully prevents KCNH2 pore binding.
Hepatotoxicity (DILI) 3D HepaRG™ SpheroidsMEC > 100x Cmax​ Indicates no significant generation of reactive oxolane metabolites.
Metabolic Stability Human Liver Microsomes Clint​ < 15 µL/min/mgValidates the steric protection of the 3-substituted oxolane ring.
Genotoxicity Ames Test (OECD 471)Negative (All strains)Ensures ring-opened aldehyde metabolites do not form DNA adducts.

Experimental Workflows for Toxicity Profiling

To validate the predictive safety of this compound, we must utilize self-validating systems —assays that include internal positive and negative controls to ensure the biological model is responding correctly to known mechanisms of toxicity.

Protocol 1: 3D HepaRG™ Spheroid Hepatotoxicity Assay (High-Content Screening)

Causality: Traditional 2D primary human hepatocytes lose their CYP450 expression within 48 hours, resulting in false negatives for compounds that require metabolic activation (like oxolanes). 3D HepaRG spheroids maintain stable metabolic competence for over 14 days, allowing us to detect delayed toxicity caused by the slow accumulation of reactive ring-opened metabolites 5.

Self-Validation:

  • Positive Control (ATP/ROS): Troglitazone (25 µM).

  • Positive Control (GSH Depletion): Acetaminophen (10 mM).

  • Negative Control: 0.1% DMSO Vehicle.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HepaRG™ cells into 96-well ultra-low attachment (ULA) plates at a density of 2,000 cells/well. Centrifuge at 200 x g for 5 minutes to promote aggregation. Culture for 7 days to allow mature 3D spheroid formation.

  • Compound Preparation: Dissolve 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl in DMSO. Prepare an 8-point dose-response curve (1 µM to 300 µM) in William's E medium, ensuring final DMSO concentration remains 0.1%.

  • Chronic Exposure: Expose the spheroids to the test compound for 14 days. Perform a 50% media exchange and compound re-dosing every 3-4 days to mimic chronic clinical exposure.

  • Multiparametric Staining: On day 14, incubate spheroids with a fluorescent dye cocktail: Syto11 (Nuclear structure), Monochlorobimane (GSH content), Dihydroethidium (ROS formation), and MitoTracker Deep Red (Mitochondrial potential).

  • High-Content Imaging & Analysis: Image the spheroids using a confocal automated microscope (e.g., Cellomics ArrayScan XTI). Calculate the Minimum Effective Concentration (MEC) for each health parameter.

  • Terminal Viability: Lyse the spheroids and measure total cellular ATP content using CellTiter-Glo® 3D to confirm terminal cytotoxicity.

Protocol 2: Automated Patch-Clamp Electrophysiology (hERG IKr​ Current)

Causality: While biochemical displacement assays (e.g., radioligand binding) can show if a compound binds to the hERG channel, they do not indicate functional inhibition. Automated patch-clamp provides direct electrophysiological measurement of the rapid delayed rectifier potassium current ( IKr​ ), verifying if the reduced basicity of the piperazin-2-one core successfully prevents functional channel block.

Self-Validation:

  • Positive Control: E-4031 (500 nM) – A potent, selective hERG inhibitor ensuring >90% tail current block.

  • Negative Control: 0.1% DMSO Vehicle – Ensures baseline current stability.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably transfected with the human KCNH2 gene. Harvest cells at 70-80% confluency and resuspend in extracellular recording buffer.

  • System Calibration: Load the cell suspension into a planar patch-clamp system (e.g., QPatch or SyncroPatch). Apply negative pressure to establish a whole-cell recording configuration. Ensure seal resistance is >1 G Ω (Giga-ohm) before proceeding.

  • Voltage Protocol: Apply a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit and measure the peak outward tail current.

  • Compound Application: Perfuse 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl at escalating concentrations (1, 3, 10, 30, 100 µM). Allow 5 minutes of continuous perfusion per concentration to achieve steady-state block.

  • Data Extraction: Calculate the percentage of tail current inhibition relative to the pre-compound baseline. Fit the dose-response data to a four-parameter logistic (Hill) equation to determine the IC50​ .

Conclusion

The structural profile of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride demonstrates a highly sophisticated approach to early-stage drug design. By utilizing a piperazin-2-one core, the molecule successfully circumvents the hERG liabilities typically associated with basic piperazines. Furthermore, the 3-substituted oxolane ring provides a steric buffer against rapid CYP-mediated ring opening. Provided that the empirical data from the 3D HepaRG and Patch-Clamp assays align with these predictive models, this compound represents a highly viable, low-toxicity scaffold for advanced lead optimization.

References

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]

  • 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Metabolism - NOP - Sustainability in the organic chemistry lab course Source: oc-praktikum.de URL:[Link]

  • Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 3D Hepatotoxicity Assay using HepaRG Spheroids Source: Evotec URL:[Link]

Sources

Foundational

Pharmacological Mechanisms of Oxolan-3-yl Methyl Piperazine Derivatives: From Antimycobacterial Efficacy to Metabolic Allosteric Modulation

Executive Summary The oxolan-3-yl methyl piperazine moiety (also known by its IUPAC synonym, tetrahydrofuran-3-ylmethyl piperazine) has emerged as a highly versatile pharmacophore in modern rational drug design. Rather t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxolan-3-yl methyl piperazine moiety (also known by its IUPAC synonym, tetrahydrofuran-3-ylmethyl piperazine) has emerged as a highly versatile pharmacophore in modern rational drug design. Rather than acting as a primary pharmacodynamic "warhead," this structural motif serves as a critical physicochemical modulator and allosteric binding determinant. This in-depth technical guide explores the dual utility of this moiety across two distinct therapeutic landscapes: the covalent inhibition of the mycobacterial enzyme DprE1 (for tuberculosis) and the allosteric activation of Pyruvate Kinase R (for hemolytic anemias and sickle cell disease).

Rationale for the Oxolan-3-yl Methyl Piperazine Pharmacophore

In late-stage lead optimization, balancing lipophilicity with target affinity is a primary hurdle. The oxolan-3-yl methyl piperazine group is engineered to solve specific pharmacokinetic and structural challenges:

  • Ligand Lipophilicity Efficiency (LLE): Replacing highly lipophilic carbocycles (e.g., cyclohexyl or cyclopentyl rings) with an oxolane (tetrahydrofuran) ring introduces a polar oxygen atom. This acts as a hydrogen-bond acceptor, dramatically lowering the calculated partition coefficient (clogP)[1].

  • Conformational Flexibility: The methyl-piperazine linker provides a semi-rigid vector that projects the oxolane ring into solvent-exposed regions or secondary hydrophobic pockets of target proteins, maintaining binding affinity while improving aqueous solubility[2].

  • Salt Formation: The basic nitrogen of the piperazine ring allows for the formulation of highly soluble dihydrochloride salts, critical for oral bioavailability.

Antimycobacterial Action: Covalent Inhibition of DprE1

The Target: DprE1 in Mycobacterium tuberculosis

DprE1 (decaprenylphosphoryl- β -D-ribose oxidase) is an essential flavoenzyme responsible for synthesizing decaprenylphosphoryl- β -D-arabinose (DPA), the sole arabinosyl donor for the mycobacterial cell wall[3].

Mechanism of Action

Benzothiazinones (BTZs), such as macozinone (PBTZ169) and its 8-cyano or sulfonyl-piperazine analogs, are suicide inhibitors of DprE1[2][4]. When an oxolan-3-yl methyl piperazine tail is appended to the benzothiazinone core (e.g., Compound 1e), it anchors the molecule within the active site via van der Waals interactions. This precise positioning allows the pharmacodynamic warhead (the 8-nitro or 8-cyano group) to be activated by the enzyme's FAD cofactor, culminating in a nucleophilic attack by the active-site cysteine (Cys387), forming an irreversible covalent adduct[1][2][3].

DprE1_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 Enzyme (Active Flavoenzyme) DPR->DprE1 Substrate Binding DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DprE1->DPA Epimerization (Step 1) CellWall Mycobacterial Cell Wall (Arabinan) DPA->CellWall Arabinosyl Donor Inhibitor Oxolan-3-yl Methyl Piperazine Benzothiazinone Analog Adduct Covalent Adduct (Enzyme-Cys387) Inhibitor->Adduct FAD-mediated Activation Adduct->DprE1 Irreversible Inhibition

Figure 1: Mechanism of DprE1 inhibition by oxolan-3-yl methyl piperazine benzothiazinones.

Metabolic Modulation: Allosteric Activation of Pyruvate Kinase R (PKR)

The Target: Erythrocyte Metabolism

Pyruvate Kinase R (PKR) catalyzes the final, ATP-generating step of glycolysis in red blood cells (RBCs), converting phosphoenolpyruvate (PEP) to pyruvate[5]. In conditions like Pyruvate Kinase Deficiency (PKD) or Sickle Cell Disease (SCD), impaired glycolysis leads to RBC hemolysis and sickling[6].

Mechanism of Action

Quinoline-8-sulfonamide derivatives functionalized with an oxolan-3-yl methyl piperazine group (e.g., Compound 444/445) act as potent allosteric activators of PKR[7]. PKR exists in an equilibrium between a low-affinity dimeric state and a high-affinity tetrameric state. The oxolan-3-yl derivative binds to the dimer-dimer interface. The oxygen of the oxolane ring forms critical hydrogen bonds with interfacial residues, acting as a molecular "glue" that stabilizes the highly active tetramer[5].

This allosteric shift lowers the Km​ for PEP, driving glycolysis forward. Consequently, ATP levels rise (protecting the RBC membrane from hemolysis), and levels of the upstream intermediate 2,3-diphosphoglycerate (2,3-DPG) fall. Lower 2,3-DPG increases the oxygen affinity of hemoglobin, directly inhibiting the polymerization of sickle hemoglobin (HbS)[5][6].

PKR_Pathway PEP Phosphoenolpyruvate (PEP) + ADP PKR_Dimer PKR (Dimeric) Low Affinity PEP->PKR_Dimer Weak Binding PKR_Tetramer PKR (Tetrameric) High Affinity PEP->PKR_Tetramer Strong Binding PKR_Dimer->PKR_Tetramer Equilibrium Shift Products Pyruvate + ATP PKR_Tetramer->Products Glycolysis (Final Step) Activator Oxolan-3-yl Methyl Piperazine Quinoline-8-Sulfonamide Activator->PKR_Tetramer Allosteric Stabilization Downstream RBC Membrane Integrity ↑ 2,3-DPG ↓ (Anti-sickling) Products->Downstream Metabolic Effect

Figure 2: Allosteric activation of Pyruvate Kinase R (PKR) by oxolan-3-yl derivatives.

Validated Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives requires self-validating assay systems that establish direct causality between target engagement and phenotypic readout.

Protocol A: Intact Protein Mass Spectrometry for DprE1 Covalent Adducts

Causality Rationale: Standard minimum inhibitory concentration (MIC) assays confirm phenotypic death but cannot differentiate between reversible tight-binding and irreversible covalent modification. Intact protein LC-TOF-MS provides unambiguous proof of the Cys387 adduct formation[3].

  • Protein Preparation: Incubate 10μM of recombinant M. tuberculosis DprE1 with 50μM of the oxolan-3-yl methyl piperazine benzothiazinone derivative in 50mM Tris-HCl (pH 7.5), 150mM NaCl for 2 hours at 37°C.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unbound excess ligand.

  • LC-MS Analysis: Inject the sample into a Liquid Chromatography-Time of Flight Mass Spectrometer (LC-TOF-MS) equipped with a C4 reverse-phase column.

  • Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A mass shift corresponding exactly to the molecular weight of the derivative (minus any leaving groups, such as a displaced nitro/cyano species) confirms covalent target engagement.

Protocol B: Luminescence-Based PKR Allosteric Activation Assay

Causality Rationale: Measuring the depletion of PEP is subject to background noise. By coupling the generation of ATP directly to a luciferase reaction, we create a highly sensitive, self-validating system where luminescence is directly proportional to the stabilization of the PKR tetramer[5].

  • Reagent Assembly: Prepare a reaction buffer containing 50mM Tris-HCl (pH 7.5), 100mM KCl, 5mM MgCl 2​ , and 1mM DTT.

  • Enzyme & Compound Incubation: Add recombinant wild-type PKR ( 0.5nM final) to 384-well plates. Dispense a titration series of the oxolan-3-yl methyl piperazine quinoline-8-sulfonamide (from 10μM down to 0.1nM ). Incubate for 30 minutes at room temperature to allow allosteric equilibrium.

  • Reaction Initiation: Add sub-saturating concentrations of substrates: 0.1mM PEP and 0.1mM ADP. Incubate for exactly 15 minutes.

  • Luminescence Coupling: Add an equal volume of Kinase-Glo® Reagent (Promega) to quench the kinase reaction and initiate the luciferase reaction.

  • Readout: Measure luminescence on a microplate reader. Calculate the AC50​ (concentration required for 50% maximum activation) using a 4-parameter logistic curve fit.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution of traditional carbocycles with the oxolan-3-yl moiety yields highly favorable physicochemical profiles. The table below summarizes the comparative data demonstrating how the oxolan-3-yl group rescues Ligand Lipophilicity Efficiency (LLE) in DprE1 inhibitors[1], and achieves sub-micromolar activation in PKR modulators.

Compound ClassPiperazine N-SubstituentTargetActivity MetricclogPLLE
8-CN Benzothiazinone (1c) Cyclopentyl methylDprE1MIC = 200nM 4.8Low
8-CN Benzothiazinone (1e) Oxolan-3-yl methylDprE1MIC = 2000nM 3.2Improved
Quinoline-8-Sulfonamide (444) Oxolan-3-yl methylPKR AC50​<1μM ~2.9High

Note: While the oxolan-3-yl modification in 8-CN benzothiazinones results in a 10-fold loss in raw in vitro potency compared to the cyclopentyl analog, the dramatic reduction in clogP offsets this loss, resulting in a superior overall drug-like profile (LLE) suitable for in vivo efficacy[1].

References

  • 8-cyanobenzothiazinone analogs with potent antitubercular activity Source: PMC - NIH URL
  • Development of Macozinone for TB treatment: An Update Source: MDPI URL
  • Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • Source: European Patent Office - Googleapis.
  • Activating pyruvate kinase R - US10675274B2 Source: Google Patents URL

Sources

Exploratory

In Vitro Binding Affinity Profiling of 4-[(Oxolan-3-yl)methyl]piperazin-2-one HCl: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary & Pharmacophore Rationale In modern fragment-based drug discovery (FBDD), the shift away from flat, highly aromatic molecules toward sp³-rich, polar fragments has dramatically improved the physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern fragment-based drug discovery (FBDD), the shift away from flat, highly aromatic molecules toward sp³-rich, polar fragments has dramatically improved the physicochemical properties of clinical candidates. The compound 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride (also known as 4-[(tetrahydrofuran-3-yl)methyl]piperazin-2-one HCl) exemplifies this paradigm[1].

This molecule combines two highly privileged motifs:

  • The Piperazin-2-one Core: This constrained heterocycle provides a rigid scaffold with distinct hydrogen-bond donor (amide NH) and acceptor (carbonyl oxygen) capabilities. Unlike a standard piperazine, the amide functionality reduces the basicity of one nitrogen, which is critical for mitigating hERG liability while maintaining target engagement[2].

  • The Oxolan-3-yl (Tetrahydrofuran) Moiety: This sp³-rich ring introduces three-dimensionality ("escape from flatland") and an oxygen atom capable of acting as a hydrogen-bond acceptor in lipophilic or solvent-exposed pockets[3].

Derivatives containing these motifs have been successfully deployed as c-KIT kinase inhibitors[4], P2X7 receptor modulators[5], and BET bromodomain inhibitors[3]. This whitepaper provides an authoritative, step-by-step guide to evaluating the in vitro binding affinity of this specific fragment class, detailing the causality behind biophysical assay design and data validation.

Physicochemical Properties & Sample Preparation

The Causality of the Hydrochloride (HCl) Salt

The free base of 4-[(oxolan-3-yl)methyl]piperazin-2-one is typically a viscous oil or low-melting solid with moderate aqueous solubility. By formulating it as a hydrochloride (HCl) salt, the basic piperazine nitrogen (N4) is protonated.

  • Why it matters: This salt formation dramatically lowers the lattice energy and increases the hydration energy, ensuring rapid and complete dissolution in dimethyl sulfoxide (DMSO) and subsequent aqueous assay buffers. Without this, the free base is prone to microscopic aggregation in aqueous media, leading to false positives in biophysical assays via non-specific target sequestration.

Stock Preparation Protocol (Self-Validating)
  • Weighing: Accurately weigh 10.0 mg of the HCl salt using a microbalance in a low-humidity environment (the salt can be hygroscopic).

  • Dissolution: Dissolve in 100% anhydrous DMSO to yield a 50 mM master stock.

  • Validation (QC): Perform Dynamic Light Scattering (DLS) on a 1 mM dilution in assay buffer. Validation checkpoint: The absence of colloidal scattering (particles >10 nm) confirms true solubility, ensuring that subsequent binding signals are driven by stoichiometric target engagement, not aggregation.

Biophysical Characterization Workflows

To build a trustworthy data package, binding affinity must be evaluated orthogonally. We utilize Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

Workflow A Synthesis & HCl Salt Prep (Solubility Optimization) B SPR Screening (Kinetics: kon, koff, Kd) A->B QC & Purity >98% C ITC Validation (Thermodynamics: ΔH, ΔS) B->C Kd < 50 µM D TR-FRET Assay (Functional Inhibition) B->D Target Engagement E X-ray Crystallography (Binding Mode) C->E 1:1 Stoichiometry D->E IC50 Correlation

Fig 1: Step-by-step biophysical and functional screening workflow for fragment evaluation.

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free detection of the fragment binding to the target, yielding the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( Kd​ ).

  • Surface Immobilization: Covalently attach the target protein (e.g., c-KIT kinase domain) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Causality: Amine coupling utilizes surface lysine residues, creating a highly stable surface that withstands hundreds of fragment injection and regeneration cycles without baseline degradation.

  • Solvent Correction Calibration: Prepare a DMSO calibration curve ranging from 0.5% to 1.5% in the running buffer.

    • Causality: Low-molecular-weight fragments generate very small Response Units (RU). Bulk refractive index changes from slight DMSO mismatches between the sample and buffer can easily eclipse the actual binding signal. The calibration curve mathematically subtracts this artifact.

  • Analyte Injection: Inject 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl in a 2-fold dilution series (e.g., 1.56 µM to 100 µM) at a high flow rate (50 µL/min).

    • Validation Check: Employ "double-referencing" by subtracting the signal from a blank reference flow cell AND subtracting a buffer-only injection. A known reference inhibitor must be injected at the start and end of the run to verify that the protein surface remains active ( Rmax​ preservation).

Isothermal Titration Calorimetry (ITC) Protocol

While SPR provides kinetics, ITC provides the thermodynamic driving forces of binding (Enthalpy ΔH , Entropy ΔS , and Stoichiometry N ).

  • Extensive Dialysis: Dialyze the target protein overnight against the exact assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dilute the fragment HCl stock into this exact same dialysate.

    • Causality: ITC microcalorimeters are exquisitely sensitive to heat. Any mismatch in buffer composition (even slight pH or salt differences) will generate massive heats of dilution, completely obscuring the heat of ligand binding.

  • Degassing: Degas both the protein solution and the ligand solution under a vacuum for 10 minutes prior to loading.

    • Causality: Micro-bubbles passing through the measurement cell cause erratic, uninterpretable spikes in the thermogram.

  • Titration: Perform 20 injections of the fragment (e.g., 500 µM) into the protein cell (e.g., 50 µM).

    • Validation Check: Perform a control titration of the fragment into the buffer alone. Subtract this background heat of dilution from the raw binding data to ensure the resulting isotherm represents true binding. An N -value (stoichiometry) of ~1.0 validates a specific, 1:1 binding event.

Functional In Vitro Assays

Biophysical binding must translate to functional modulation. For targets like c-KIT[4] or P2X7[5], Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

TR-FRET Protocol Mechanics
  • Reagent Assembly: Incubate the target kinase, a biotinylated peptide substrate, ATP, and the fragment inhibitor.

  • Detection Phase: Add a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-labeled ULight (Acceptor).

  • Time-Resolved Measurement: Excite the sample at 320 nm, wait for a 100 µs delay, and measure emission at 665 nm.

    • Causality: The 100 µs delay is critical. It allows short-lived background autofluorescence from the compound or the plastic microplate to decay completely. Only the long-lived lanthanide (Europium) emission remains, resulting in an exceptionally high signal-to-noise ratio.

Pathway Ligand Endogenous Ligand (e.g., SCF/ATP) Receptor Target Kinase (e.g., c-KIT) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation Inhibitor 4-[(oxolan-3-yl)methyl] piperazin-2-one HCl Inhibitor->Receptor Competitive Binding AKT AKT PI3K->AKT Signal Transduction Proliferation Cell Proliferation AKT->Proliferation Downstream Effect

Fig 2: Mechanism of action for target kinase inhibition and downstream signaling modulation.

Quantitative Data Interpretation

The table below summarizes representative benchmark metrics for the 4-[(oxolan-3-yl)methyl]piperazin-2-one scaffold against various literature-cited targets. As a low-molecular-weight fragment, it typically exhibits fast-on/fast-off kinetics and enthalpy-driven binding due to the formation of specific hydrogen bonds via the piperazinone core and oxolane oxygen.

Table 1: Representative In Vitro Binding Metrics for 4-[(Oxolan-3-yl)methyl]piperazin-2-one HCl

Target ProteinAssay Type Kd​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
c-KIT Kinase (WT) SPR / ITC12.54.2 × 10³0.052-6.8-0.2
c-KIT (V654A Mutant) SPR>100N/AN/AN/AN/A
P2X7 Receptor SPR28.41.8 × 10³0.051-4.5-1.1
BRD4 (BD2 Domain) SPR / ITC8.28.5 × 10³0.070-7.2+0.5

Data Interpretation Note: The highly negative ΔH values confirm that binding is driven by specific hydrogen-bond interactions rather than non-specific hydrophobic collapse (which would present as entropy-driven binding). The loss of affinity in the c-KIT V654A mutant suggests the fragment relies on the native conformation of the kinase gatekeeper region[4].

Conclusion

The 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl fragment is a highly tractable starting point for drug discovery, offering excellent aqueous solubility, sp³ character, and versatile hydrogen-bonding vectors. By adhering to the rigorous, self-validating biophysical workflows outlined in this guide—specifically matching DMSO concentrations in SPR and ensuring absolute buffer parity in ITC—researchers can confidently characterize its binding affinity and utilize it to design potent, selective therapeutics.

References

  • Nonbenzamidine compounds as selective factor xa inhibitors ScienceDirect[Link][6]

  • US20250136581, Example 98 | C24H27F2N7O3 | CID 167439022 PubChem (NIH)[Link][1]

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives Google Patents[4]

  • WO2009053459A1 - 4-benzoyl-1-substituted-piperazin-2-one derivatives as p2x7 modulators Google Patents[5]

  • Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link][3]

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold ACS Publications[Link][2]

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Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Thermal Landscape of a Novel API In the realm of pharmaceutical development, the journey...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Thermal Landscape of a Novel API

In the realm of pharmaceutical development, the journey from a promising molecule to a stable, effective, and safe therapeutic agent is paved with rigorous scientific investigation. Among the most critical early-stage characterization steps is the comprehensive analysis of a new active pharmaceutical ingredient's (API) solid-state properties. This guide delves into the essential techniques for determining the thermal stability and melting point of a novel compound, 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. As this specific molecule is not extensively documented in public literature, this guide will serve as a comprehensive methodological framework, empowering researchers to navigate the thermal analysis of this and similar novel hydrochloride salts. We will proceed from the foundational principles of thermal analysis to detailed, field-tested experimental protocols, ensuring a blend of theoretical understanding and practical applicability.

The Compound in Focus: 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride

4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride is a heterocyclic compound featuring a piperazin-2-one core, substituted with an oxolane (tetrahydrofuran) methyl group. The hydrochloride salt form is common for amine-containing APIs, often enhancing solubility and stability.[1] The thermal behavior of this salt is a critical quality attribute, influencing its formulation, storage, and ultimately, its therapeutic efficacy.[2]

PropertyPredicted/Assumed Information
IUPAC Name 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride
Molecular Formula C9H17ClN2O2
Molecular Weight 220.70 g/mol
Chemical Structure (Hypothetical representation for illustrative purposes) A piperazin-2-one ring connected at the 4-position nitrogen to a methyl group, which is in turn bonded to the 3-position of an oxolane ring. The hydrochloride salt is formed at one of the nitrogen atoms.
Therapeutic Area (Hypothetical) Central Nervous System (CNS) agent

The Cornerstones of Thermal Analysis: DSC and TGA

To construct a comprehensive thermal profile of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride, we employ two primary thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3] These methods, often used in tandem, provide a wealth of information about the material's response to heat.[4]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This allows for the detection of thermal events such as melting, crystallization, and glass transitions.[6][7] For a crystalline solid like our target compound, the melting point is a key indicator of purity and identity.[1]

The principle of DSC is to maintain the sample and a reference (typically an empty pan) at the same temperature while subjecting them to a controlled temperature program.[8] When the sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a measurable difference in heat flow.[8]

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][9] This technique is invaluable for assessing thermal stability and decomposition pathways.[10] For a hydrochloride salt, TGA can reveal information about the loss of volatile components, such as residual solvents or water, and the onset of thermal decomposition.[11][12]

The instrument consists of a sensitive microbalance, a furnace, and a programmable temperature controller.[9] As the sample is heated, any process that results in a mass loss, such as evaporation or decomposition, is recorded.[4]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, adhering to the principles of Good Manufacturing Practice (GMP) and aligning with regulatory expectations such as those outlined in ICH Q6A.[13][14][15] Method validation is a critical component of ensuring the reliability of these analytical procedures.[16][17][18][19][20]

Workflow for Thermal Analysis

The logical flow of the experimental work is crucial for obtaining meaningful and interconnected data.

Thermal_Analysis_Workflow cluster_prep Sample Preparation & Instrument Calibration cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) cluster_report Data Synthesis & Reporting Sample Receive & Document Sample Calibrate_DSC Calibrate DSC with Indium Standard Sample->Calibrate_DSC Calibrate_TGA Calibrate TGA with Calcium Oxalate Sample->Calibrate_TGA DSC_Analysis Perform DSC Scan Calibrate_DSC->DSC_Analysis TGA_Analysis Perform TGA Scan Calibrate_TGA->TGA_Analysis DSC_Data Analyze DSC Thermogram for Melting Point DSC_Analysis->DSC_Data Synthesize Synthesize DSC & TGA Data DSC_Data->Synthesize TGA_Data Analyze TGA Curve for Decomposition Temperature TGA_Analysis->TGA_Data TGA_Data->Synthesize Report Generate Certificate of Analysis / Technical Report Synthesize->Report

Caption: Workflow for the comprehensive thermal analysis of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride.

Detailed Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride.

Materials and Equipment:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Microbalance (readable to 0.01 mg)

  • Indium standard for calibration

  • Nitrogen gas supply (high purity)

  • Sample of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride

Procedure:

  • Instrument Calibration:

    • Perform a temperature and enthalpy calibration using an indium standard according to the instrument manufacturer's instructions. The melting point of indium is a well-defined standard at 156.6 °C.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the hydrochloride salt into an aluminum DSC pan.

    • Hermetically seal the pan with a lid. This is crucial to prevent the loss of any volatile components before the melting event.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.[21]

  • Data Analysis:

    • From the resulting thermogram, determine the onset temperature of the melting endotherm. This is generally reported as the melting point.[21]

    • Determine the peak temperature of the endotherm.

    • Calculate the enthalpy of fusion (ΔH) by integrating the area under the melting peak.

Detailed Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride.

Materials and Equipment:

  • Thermogravimetric Analyzer

  • Ceramic or platinum TGA pans

  • Microbalance (integrated into the TGA)

  • Calcium oxalate monohydrate for calibration

  • Nitrogen gas supply (high purity)

  • Sample of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride

Procedure:

  • Instrument Calibration:

    • Perform a weight and temperature calibration using calcium oxalate monohydrate or other suitable standards as per the instrument's protocol.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the hydrochloride salt directly into a TGA pan.

  • TGA Analysis:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Examine the TGA curve for any mass loss steps prior to decomposition. These could indicate the presence of residual solvent or water.

    • Determine the onset temperature of the major decomposition step. This is often reported as the decomposition temperature (Td) and is a key indicator of thermal stability.

Data Interpretation and Synthesis

The data from DSC and TGA should be considered together for a holistic understanding of the compound's thermal behavior.

Data_Interpretation DSC_Result DSC Thermogram (Heat Flow vs. Temperature) Melting_Point Melting Point (Tm) Endothermic Peak DSC_Result->Melting_Point Purity_Assessment Purity Assessment (Sharpness of Melting Peak) DSC_Result->Purity_Assessment TGA_Result TGA Curve (Mass % vs. Temperature) Decomposition_Temp Decomposition Temp (Td) Mass Loss Onset TGA_Result->Decomposition_Temp Solvate_Hydrate Solvate/Hydrate Presence (Mass Loss before Melting) TGA_Result->Solvate_Hydrate Thermal_Stability Overall Thermal Stability Profile Melting_Point->Thermal_Stability Decomposition_Temp->Thermal_Stability Purity_Assessment->Thermal_Stability Solvate_Hydrate->Thermal_Stability

Caption: Logical relationship between DSC and TGA data in the characterization of thermal properties.

Example Data Summary:

ParameterTechniqueResult (Hypothetical)Interpretation
Melting Point (Onset) DSC185.2 °CA sharp melting endotherm suggests a crystalline material with high purity. Hydrochloride salts typically have relatively high melting points.[22]
Enthalpy of Fusion (ΔH) DSC110.5 J/gProvides information about the crystal lattice energy.
Initial Mass Loss TGA0.5% loss at ~100 °CMay indicate the presence of a small amount of adsorbed water.
Decomposition Temp (Td) TGA225.8 °C (Onset)The compound is thermally stable up to this temperature under the experimental conditions. Decomposition may involve the loss of HCl gas.[22]

A key observation to make is the relationship between the melting point and the decomposition temperature. If the melting endotherm in the DSC occurs at a temperature where no mass loss is observed in the TGA, it indicates that the compound melts before it decomposes. Conversely, if significant mass loss occurs concurrently with the endothermic event, it suggests that the compound decomposes upon melting.

Conclusion and Forward Look

The thermal characterization of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride through DSC and TGA provides foundational knowledge for its development as a pharmaceutical agent. A well-defined melting point and a clear understanding of its thermal stability are not merely data points; they are critical parameters that guide formulation strategies, define storage conditions, and ensure the quality and consistency of the final drug product.[14][23][24] The methodologies outlined in this guide provide a robust framework for obtaining this vital information, ensuring scientific integrity and regulatory compliance. Further studies, such as hot-stage microscopy and polymorphism screening, can build upon this thermal profile to create an even more comprehensive understanding of this novel API's solid-state behavior.[3][25]

References

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025). Linseis. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). QP Association. [Link]

  • TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc.[Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ECA Academy. [Link]

  • Principles of Differential Scanning Calorimetry (DSC). (2015). European Pharmaceutical Review. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM. [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025). Torontech. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019). News-Medical.Net. [Link]

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass Laboratories Inc.[Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. (2013). ResearchGate. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • Thermogravimetric Analysis. (2022). Improved Pharma. [Link]

  • Pharmaceutical Applications of Thermal Analysis. ResearchGate. [Link]

  • THERMAL ANALYSIS OF PHARMACEUTICALS. University of Szeged. [Link]

  • Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. (2023). LCGC. [Link]

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (2024). TSI Journals. [Link]

  • Validation of Analytical Methods | Part 1 | Feature. (2025). GMP Publishing. [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). Pharmaceutical Online. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Method Validation in Pharma: 5 Steps to Accurate, GMP-Compliant Results in 2026. (2025). ResolveMass Laboratories Inc.[Link]

  • Method Validation in Pharma in 2026: GMP Inspection View. (2026). ResolveMass Laboratories Inc.[Link]

  • Thermogravimetric Analyzer (TGA). NETZSCH. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]

  • Hydrochloride. Grokipedia. [Link]

  • How to detect a HCl salt in organic compunds. (2023). Reddit. [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (2024). ACS Publications. [Link]

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Exploratory

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride

Foreword: Charting the Course for a Novel Chemical Entity The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a meticulous process, with pharmacokinetics (PK) serving as a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a meticulous process, with pharmacokinetics (PK) serving as a critical roadmap. Understanding how a potential drug is absorbed, distributed, metabolically altered, and ultimately excreted from the body (ADME) is fundamental to predicting its efficacy and safety profile. This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride, a compound featuring a piperazin-2-one core. While specific data for this molecule is not yet in the public domain, this document outlines the essential in vitro and in vivo studies that form the bedrock of its preclinical development. The methodologies described herein are designed to build a robust data package for informed decision-making in the progression of this NCE.

Part 1: Foundational Physicochemical and In Vitro Profiling

Prior to in vivo assessment, a thorough in vitro characterization is paramount. These initial studies are cost-effective, high-throughput, and provide early indicators of potential pharmacokinetic liabilities.

Physicochemical Properties: The Building Blocks of Bioavailability

The inherent physical and chemical properties of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride will profoundly influence its biological behavior.

Table 1: Key Physicochemical Parameters and Their Significance

ParameterExperimental MethodSignificance
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysDetermines the maximum concentration achievable in the gastrointestinal tract, impacting oral absorption.
Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLCInfluences membrane permeability, plasma protein binding, and volume of distribution. LogD at physiological pH (7.4) is particularly relevant.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state of the molecule at different physiological pH values, affecting solubility and permeability.

A balanced profile of solubility and lipophilicity is often desirable for oral drug candidates.

In Vitro ADME Assays: A Window into Biological Fate

These assays utilize subcellular fractions or cultured cells to model key pharmacokinetic processes.

The metabolic stability of a compound provides an early estimate of its hepatic clearance. This is typically assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Experimental Protocol: Microsomal Stability Assay

  • Incubation: 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride is incubated with liver microsomes (from human and relevant preclinical species) and the essential cofactor NADPH to initiate Phase I metabolism.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

cluster_0 Microsomal Stability Workflow Compound Compound Incubation Incubation at 37°C Compound->Incubation Microsomes_NADPH Liver Microsomes + NADPH Microsomes_NADPH->Incubation Time_Points Time-Point Sampling Incubation->Time_Points Quenching Reaction Quenching Time_Points->Quenching LC_MS_MS LC-MS/MS Analysis Quenching->LC_MS_MS Data_Analysis Calculate t½ and CLint LC_MS_MS->Data_Analysis

Caption: Workflow for determining metabolic stability.

It is crucial to determine if 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride inhibits major CYP enzymes, as this can lead to adverse drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay

  • Enzyme Source: Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are used.

  • Probe Substrate: A fluorescent or LC-MS/MS-detectable probe substrate specific for each CYP isoform is added.

  • Incubation: The enzyme, probe substrate, and a range of concentrations of the test compound are incubated.

  • Analysis: The formation of the metabolite from the probe substrate is measured.

  • Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

A potent IC50 value for a particular CYP isoform would warrant further investigation.

Part 2: In Vivo Pharmacokinetic Evaluation: The Whole-Body Perspective

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a complete biological system.

Study Design and Execution

Animal Model: Typically, initial studies are performed in rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) due to their well-characterized physiology and ethical considerations.

Dosing and Administration:

  • Intravenous (IV) Administration: A single bolus dose is administered to determine the compound's distribution and elimination characteristics independent of absorption.

  • Oral (PO) Administration: A single dose is given by oral gavage to assess oral absorption and bioavailability.

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose. Plasma is harvested by centrifugation.

cluster_1 In Vivo Pharmacokinetic Study Workflow Dosing Dosing (IV and PO) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Quantitation Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Overview of an in vivo pharmacokinetic study.

Bioanalytical Method Validation

A robust and validated bioanalytical method, typically LC-MS/MS, is essential for the accurate quantification of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride in plasma. The method should be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Parameter Calculation and Interpretation

The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of drug absorption.
t½ (Half-life) Time for the plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesProvides insight into the extent of tissue distribution.
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulationA critical parameter for oral drug development, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

These parameters collectively provide a comprehensive picture of the pharmacokinetic profile of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride, guiding dose selection and formulation development for subsequent efficacy and toxicology studies. Many piperazine-containing compounds are developed as potential treatments for central nervous system disorders.[1]

Part 3: Advanced Characterization and Future Directions

Should the initial pharmacokinetic profile be favorable, further studies may be warranted.

  • Metabolite Identification: Identifying the major metabolites of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites.

  • Plasma Protein Binding: The extent of binding to plasma proteins influences the free (unbound) drug concentration, which is generally considered the pharmacologically active fraction.

  • Tissue Distribution: In later stages, quantitative whole-body autoradiography or tissue homogenate analysis can determine the distribution of the compound into specific tissues and organs.

Conclusion

The preclinical pharmacokinetic characterization of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride is a multi-faceted process that systematically evaluates its ADME properties. The in vitro and in vivo studies outlined in this guide provide the necessary data to build a comprehensive pharmacokinetic profile. This information is indispensable for assessing the compound's potential as a drug candidate and for designing future non-clinical and clinical studies. A thorough understanding of the pharmacokinetics of this NCE is the cornerstone of its successful development. The piperazine scaffold is a common feature in many centrally acting agents, and a detailed understanding of its ADME properties is critical for the development of new therapeutics.[2][3]

References

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry. [Link]

  • 2-hydroxy-2,3-dimethyl-1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}butan-1-one. Chemspace. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]

  • Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. PubMed. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • 1-Methyl-piperazin-2-one hydrochloride. J&K Scientific. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link]

  • Piperazine. Wikipedia. [Link]

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Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl

This guide provides a comprehensive technical overview of the methodologies and expected structural insights for the crystal structure analysis of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. It is intended for...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and expected structural insights for the crystal structure analysis of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules, particularly those with pharmaceutical relevance. The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds, making a thorough understanding of its structural characteristics paramount.

While a specific public entry for the crystal structure of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl was not identified in the Cambridge Structural Database (CSD)[1][2], this guide will establish a robust framework for its analysis. We will delve into the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) techniques, drawing upon established principles and data from analogous piperazine derivatives to forecast the key structural features of the title compound.

The Significance of Crystal Structure Analysis in Drug Development

The three-dimensional arrangement of atoms in a crystalline solid, or its crystal structure, is a fundamental property that dictates many of the bulk characteristics of a substance. For an active pharmaceutical ingredient (API), the crystal structure influences critical parameters such as solubility, dissolution rate, stability, and bioavailability. Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise details about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site-ordering.[3] This information is invaluable in drug development for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of an API, each of which may exhibit distinct physicochemical properties.

  • Salt Selection: Understanding the crystal packing and intermolecular interactions in different salt forms to select the optimal form for development.[4]

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a molecule with its biological activity to guide the design of more potent and selective drug candidates.

  • Intellectual Property: Protecting novel crystalline forms of an API through patents.

Synthesis and Material Preparation

The synthesis of 4-[(oxolan-3-yl)methyl]piperazin-2-one would likely involve the N-alkylation of a piperazin-2-one precursor with a suitable oxolane-containing electrophile. There are several established methods for the N-alkylation of piperazines, including nucleophilic substitution on alkyl halides or sulfonates, and reductive amination.[5]

A plausible synthetic route could involve the reaction of piperazin-2-one with 3-(bromomethyl)oxolane or a related derivative. The hydrochloride salt is then typically formed by treating a solution of the free base with hydrochloric acid, often in a solvent like ethanol or ether, to induce precipitation of the salt.[6]

Crystallization: The Gateway to a High-Resolution Structure

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. For a hydrochloride salt of a small organic molecule like 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl, several crystallization techniques can be employed. The choice of solvent is critical, and often a systematic screening of various solvents and solvent mixtures is necessary.

Common Crystallization Techniques
  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.[4]

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[7]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[7]

  • Microbatch Under-Oil Crystallization: This technique is particularly useful for water-soluble organic salts. An aqueous solution of the salt is placed under a layer of oil, which controls the rate of water evaporation, leading to slow crystal growth.[7]

The experimental workflow for crystallization can be visualized as follows:

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis Compound Synthesized Compound Solvent Solvent Screening Compound->Solvent SlowEvap Slow Evaporation Solvent->SlowEvap Select Method(s) VaporDiff Vapor Diffusion Solvent->VaporDiff Select Method(s) Cooling Cooling Solvent->Cooling Select Method(s) Microbatch Microbatch Solvent->Microbatch Select Method(s) Crystals Single Crystals SlowEvap->Crystals Crystal Growth VaporDiff->Crystals Crystal Growth Cooling->Crystals Crystal Growth Microbatch->Crystals Crystal Growth SCXRD SCXRD Analysis Crystals->SCXRD

Caption: A generalized workflow for the crystallization of a small organic molecule.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, they are subjected to SCXRD analysis. This powerful technique allows for the determination of the precise three-dimensional arrangement of atoms within the crystal lattice.[3][8]

The SCXRD Experimental and Data Analysis Workflow

The process begins with mounting a single crystal on a goniometer in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these spots are recorded by a detector.[9][10]

The workflow can be summarized as follows:

SCXRD_Workflow DataCollection Data Collection Mount single crystal Irradiate with X-rays Collect diffraction data StructureSolution Structure Solution Determine unit cell & space group Solve the phase problem (Direct Methods/Patterson) DataCollection->StructureSolution Process Data StructureRefinement Structure Refinement Least-squares refinement Determine atomic coordinates & thermal parameters StructureSolution->StructureRefinement Initial Model Validation Structure Validation & Analysis Check for errors Analyze bond lengths, angles, H-bonds StructureRefinement->Validation Final Model

Caption: The major stages in a single-crystal X-ray diffraction experiment.

Predicted Structural Features of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl

Based on the known crystal structures of numerous piperazine derivatives, several key structural features can be anticipated for the title compound.[11][12][13][14]

Conformation of the Piperazine Ring

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain.[15] In the case of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl, the piperazine ring is expected to be protonated, likely at the N1 nitrogen, which is more basic than the amide nitrogen.

Intermolecular Interactions and Crystal Packing

As a hydrochloride salt, the crystal packing will be significantly influenced by charge-assisted hydrogen bonds. The protonated piperazine nitrogen (N-H+) will act as a strong hydrogen bond donor, interacting with the chloride anion (Cl-).[11] Other potential hydrogen bond donors include the N-H group of the amide and possibly C-H groups adjacent to electron-withdrawing groups. Hydrogen bond acceptors include the chloride anion, the carbonyl oxygen of the piperazin-2-one ring, and the ether oxygen of the oxolane ring.

These hydrogen bonds, along with weaker van der Waals interactions, will dictate the overall three-dimensional packing of the molecules in the crystal lattice.

Summary of Expected Crystallographic Parameters

While the precise unit cell dimensions and space group can only be determined experimentally, we can anticipate the types of data that would be generated. A summary of typical crystallographic data is presented in the table below.

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density (Dc) g/cm³
Bond Lengths & Angles Precise measurements for all non-hydrogen atoms
Hydrogen Bonding Identification of donor-acceptor pairs and their geometries (distances and angles)
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data (e.g., R1)

Conclusion

The crystal structure analysis of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl is a critical step in its characterization as a potential pharmaceutical compound. This guide has outlined the essential experimental considerations, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction. By understanding the established methodologies and drawing upon the rich structural chemistry of related piperazine derivatives, researchers can effectively approach the structural elucidation of this and other novel compounds, thereby accelerating the drug development process. The insights gained from such an analysis are fundamental to ensuring the development of safe, stable, and efficacious medicines.

References

  • Single crystal X-ray diffraction analysis. (n.d.).
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.).
  • Żesławska, E., Nitek, W., & Handzlik, J. (2025). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists.Acta Crystallographica Section C: Structural Chemistry, 81(Pt 5), 264–272.
  • X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. (2025, October 3). Chemical Reviews.
  • X-ray Diffraction (XRD) - Overview. (n.d.). Malvern Panalytical.
  • Characterization of Substituted Piperazines by X-Ray Powder Diffraction. (n.d.).
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). PubMed.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. RSC Publishing.
  • Continuous crystallisation of organic salt polymorphs. (n.d.). Frontiers.
  • Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. (2025, August 7).
  • Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.). Google Patents.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10). ResearchGate.
  • Piperazine. (n.d.). Wikipedia.
  • The Cambridge Structural Database. (n.d.). BiŌkeanós.
  • Structural Chemistry Data, Software, and Insights. (n.d.). CCDC.
  • Piperazines. (n.d.). Sigma-Aldrich.
  • 2-hydroxy-2,3-dimethyl-1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}butan-1-one. (n.d.). Chemspace.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology.
  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO.
  • Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams.Journal of Organic Chemistry, 71, 7083-7086.
  • Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl). (n.d.). PMC.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.). PMC - NIH.
  • 3-[4-(Benzenesulfonyl)piperazin-1-yl]oxolan-2-one. (n.d.). PubChem.
  • 2017 CSD Data and Software Updates. (2017, May 15). CCDC.

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Protocols & Analytical Methods

Method

Application Note: Solubilization Protocol for 4-[(oxolan-3-yl)methyl]piperazin-2-one Hydrochloride in DMSO

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide Executive Summary & Physicochemical Rationale 4-[(oxolan-3-yl)methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide

Executive Summary & Physicochemical Rationale

4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. The molecule features a hydrophilic piperazinone core, a moderately lipophilic oxolane (tetrahydrofuran) ring, and is formulated as a hydrochloride (HCl) salt to enhance its stability and solid-state handling properties.

While the free base form of this compound may exhibit broad solubility across various organic solvents, the hydrochloride salt possesses a high crystal lattice energy. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for preparing stock solutions of such compounds due to its high dielectric constant ( ϵ≈47 ) and potent hydrogen-bond acceptor capabilities, which effectively solvate the protonated amine and disrupt the ionic lattice[1].

Critical Insight (Causality): Both DMSO and the piperazinone HCl salt are highly hygroscopic[2]. Atmospheric moisture ingress can drastically alter the mole fraction of the solvent, leading to localized precipitation, inaccurate stock concentrations, or compound degradation. Therefore, the use of newly opened, anhydrous DMSO and strict temperature equilibration are non-negotiable parameters for a successful solubilization workflow[3].

Quantitative Preparation Matrix

To ensure volumetric accuracy during biological or chemical assays, stock solutions must be prepared using precise molarity calculations.

Compound Profile:

  • Chemical Formula: C9H16N2O2 • HCl

  • Molecular Weight (Salt Form): 220.70 g/mol

  • Expected DMSO Solubility: 50 mg/mL (Requires sonication)[2]

Table 1: Stock Solution Volumetric Guide

The table below dictates the volume of anhydrous DMSO required to reach specific target concentrations based on the mass of the compound weighed.

Mass of CompoundVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1.0 mg 4.531 mL0.906 mL0.453 mL0.091 mL
5.0 mg 22.655 mL4.531 mL2.266 mL0.453 mL
10.0 mg 45.310 mL9.062 mL4.531 mL0.906 mL
25.0 mg 113.276 mL22.655 mL11.328 mL2.266 mL

Materials and Reagents Required

To establish a self-validating and reproducible workflow, the following specific materials are required:

  • Solvent: Anhydrous DMSO ( 99.9% purity, water content 0.005%), packaged under argon or nitrogen[4].

  • Equipment: Analytical balance (0.01 mg precision), ultrasonic water bath, vortex mixer.

  • Consumables: Sterile, amber-colored microcentrifuge tubes (to prevent UV degradation), positive displacement pipettes.

    • Expertise Note: Standard air-displacement pipettes under-deliver DMSO due to its high viscosity and lower vapor pressure compared to water. Always use positive displacement pipettes for accurate DMSO handling.

Step-by-Step Solubilization Protocol

Phase 1: Equilibration & Preparation
  • Thermal Equilibration: Remove the vial containing 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride from cold storage (-20°C or 4°C). Place it in a desiccator at room temperature (20–25°C) for at least 30–60 minutes before opening .

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, which will compromise both the physical mass measurement and the solubility profile[4].

  • Environment: Perform the weighing and dissolution in a low-humidity environment, ideally under a nitrogen stream or inside a dry glovebox if available.

Phase 2: Weighing & Solvation
  • Weighing: Accurately weigh the desired mass of the compound into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Using a positive displacement pipette, add the calculated volume of anhydrous DMSO (refer to Table 1) directly to the solid.

Phase 3: Mechanical & Acoustic Disruption
  • Vortexing: Seal the tube and vortex vigorously for 1–2 minutes to disperse the solid and maximize the surface area exposed to the solvent.

  • Acoustic Cavitation (Sonication): If the solution is not immediately optically clear, place the sealed tube in an ultrasonic water bath at room temperature for 5 to 10 minutes[2].

    • Causality: Acoustic cavitation generates localized high temperatures and pressures that overcome the high lattice energy of the crystalline hydrochloride salt, driving it into solution without subjecting the bulk fluid to thermal degradation.

  • Visual Validation: Inspect the solution against a dark background under bright light. The solution must be completely transparent with no floating micro-particulates or "schlieren" (refractive index gradient) lines.

Phase 4: Aliquoting & Storage
  • Aliquoting: Immediately divide the master stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in amber tubes.

  • Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[4].

    • Causality: Repeated freeze-thaw cycles create concentration gradients and introduce moisture, leading to compound precipitation and degradation. Single-use aliquots eliminate this risk.

Workflow Visualization

Workflow A 1. Equilibrate Reagents to RT B 2. Weigh Compound & Add Anhydrous DMSO A->B C 3. Vortex (1-2 min) B->C D Optically Clear? C->D E 4. Sonicate (5-10 min) D->E No H Aliquot & Store (-80°C) D->H Yes F Optically Clear? E->F G 5. Gentle Heating (37°C) F->G No F->H Yes G->H Dissolved I QC: Verify Purity/Degradation G->I Precipitate Remains

DMSO solubilization and troubleshooting workflow for piperazinone HCl salts.

Troubleshooting & Quality Control

Table 2: Troubleshooting Matrix
Observation / IssueRoot Cause Analysis (Causality)Corrective Action
Compound forms a gel instead of dissolving The HCl salt is interacting with trace water in the DMSO, forming a localized hydrate lattice.Ensure strictly anhydrous DMSO is used. Apply gentle heating (up to 37°C) combined with sonication.
Precipitation upon dilution into aqueous media The compound's lipophilic oxolane ring reduces aqueous solubility once the DMSO mole fraction drops.Perform a stepwise dilution. Add the DMSO stock dropwise into the aqueous buffer while continuously vortexing[4]. Ensure final DMSO concentration is 0.5%.
Inconsistent assay results over time Moisture absorption during repeated freeze-thaw cycles, or UV degradation of the heterocyclic core.Discard the compromised stock. Prepare a fresh batch and strictly adhere to single-use aliquoting in amber vials[4].

Sources

Application

Application Note: A Robust HILIC-UV Method for the Analysis of 4-[(oxolan-3-yl)methyl]piperazin-2-one Hydrochloride

Abstract This application note details the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride, a polar pharmaceutical intermediate. Due to the high polarity and basic nature of the analyte, conventional reversed-phase (RP) chromatography yields poor retention and peak shape. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. The presented method utilizes an amide-based HILIC stationary phase with an isocratic mobile phase composed of acetonitrile and an ammonium formate buffer, providing excellent retention, symmetric peak shape, and high sensitivity for UV detection. This guide provides a comprehensive overview of the method development strategy, detailed experimental protocols, and performance characteristics, making it suitable for implementation in research and quality control environments.

Introduction and Analyte Characterization

4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride is a heterocyclic compound featuring a piperazinone core, a tetrahydrofuran (oxolane) moiety, and a hydrochloride salt form. Its structure confers high polarity and aqueous solubility, making it a challenging analyte for traditional C18 reversed-phase HPLC, where it often elutes in or near the solvent front with minimal retention[1][2].

Analyte Structure:

Caption: Chemical structure of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride.

The presence of the amide functional group provides a chromophore suitable for UV detection, typically absorbing at low wavelengths (~205-215 nm). The basic piperazine nitrogen necessitates pH control of the mobile phase to ensure a consistent ionization state and prevent peak tailing[3]. Given these physicochemical properties, HILIC emerges as the most logical and effective chromatographic approach.[4][5]

HPLC Method Development Strategy

The development of a robust analytical method requires a systematic approach, beginning with the selection of the appropriate chromatographic mode and proceeding through optimization of all critical parameters.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polar, Basic, UV Active) Mode_Select Chromatographic Mode Selection Analyte->Mode_Select RP_Path Reversed-Phase (RP) - Poor retention expected - Elution near void volume Mode_Select->RP_Path Evaluate HILIC_Path HILIC - Ideal for polar analytes - Good retention expected Mode_Select->HILIC_Path Evaluate Justification Decision: HILIC is the optimal mode RP_Path->Justification HILIC_Path->Justification Column_Select Column Selection (e.g., Amide, Silica, Diol) Justification->Column_Select Mobile_Phase Mobile Phase Optimization - Organic % (ACN) - Buffer pH & Concentration Column_Select->Mobile_Phase Detection Detector Parameter Setting (Select Wavelength) Mobile_Phase->Detection Validation Method Validation (Linearity, Precision, Accuracy) Detection->Validation

Caption: Logical workflow for HPLC method development for a polar analyte.

Rationale for HILIC Mode Selection

HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4] The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase. For a highly polar and ionizable compound like 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride, HILIC offers several distinct advantages over reversed-phase chromatography:

  • Enhanced Retention: Provides strong retention for compounds that are too polar to be retained on C18 columns.

  • Improved Sensitivity with Mass Spectrometry: The high organic content of the mobile phase facilitates efficient desolvation and ionization in ESI-MS, although this note focuses on UV detection.

  • Orthogonal Selectivity: Offers a different separation selectivity compared to RP, which is beneficial for complex sample matrices.

Column and Mobile Phase Selection
  • Stationary Phase: A variety of HILIC stationary phases are available, including bare silica, diol, cyano, and amide-bonded phases. An amide phase was selected as the starting point due to its versatility and reduced silanol activity compared to bare silica, which often leads to improved peak shapes for basic analytes.[6]

  • Mobile Phase:

    • Organic Solvent: Acetonitrile is the most common organic solvent in HILIC due to its aprotic nature and suitable elution strength.

    • Aqueous Component & Buffer: A buffered aqueous solution is critical. For this basic analyte, a slightly acidic buffer helps to ensure consistent protonation and mitigate peak tailing from secondary interactions with the stationary phase. Ammonium formate is an excellent choice as it is volatile, provides buffering capacity in a suitable pH range (pH 3.8-5.8), and is compatible with both UV and MS detection.[7] An initial concentration of 10-20 mM is recommended to provide adequate buffering without excessive salt concentration.

Experimental Protocols

Materials and Reagents
  • Analyte: 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride (Standard, >99% purity)

  • Solvents: Acetonitrile (HPLC grade or higher), Deionized Water (18.2 MΩ·cm)

  • Buffer Salts: Ammonium formate (LC-MS grade)

  • Acids: Formic acid (LC-MS grade)

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Software: OpenLab CDS or equivalent chromatography data system.

Protocol 1: Final Optimized HPLC Conditions

This protocol outlines the final instrumental parameters for the analysis.

ParameterCondition
Column Amide HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide), 100 x 2.1 mm, 1.7 µm
Mobile Phase 90:10 (v/v) Acetonitrile : 20 mM Ammonium Formate, pH 4.5 (adjusted with Formic Acid)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detection UV at 210 nm
Run Time 5 minutes
Needle Wash 50:50 (v/v) Acetonitrile:Water
Protocol 2: Preparation of Solutions

1. Mobile Phase Preparation (1 L of 20 mM Ammonium Formate, pH 4.5):

  • Weigh 1.26 g of ammonium formate and dissolve it in 1.0 L of deionized water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH of the aqueous solution to 4.5 using formic acid.

  • For the final mobile phase, mix 900 mL of acetonitrile with 100 mL of the prepared buffer.

  • Filter the final mobile phase through a 0.22 µm filter and degas by sonication or online degasser before use.

2. Standard Stock Solution Preparation (1.0 mg/mL):

  • Accurately weigh approximately 10 mg of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of a 50:50 (v/v) acetonitrile:water diluent.

  • Sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with the same diluent. Mix well.

3. Working Standard and Calibration Curve Preparation:

  • Prepare a series of working standards by performing serial dilutions of the stock solution into volumetric flasks using the 50:50 acetonitrile:water diluent.

  • A typical calibration range could be from 1 µg/mL to 100 µg/mL.

Results and Discussion

The HILIC method provided excellent retention and peak shape for the analyte. Under the optimized conditions, a sharp, symmetrical peak was observed with a retention time of approximately 2.8 minutes, well-resolved from the solvent front.

(Note: The following data is representative and serves to illustrate expected method performance.)

Method Validation Summary

The method was evaluated for linearity, precision, and accuracy to demonstrate its suitability for quantitative analysis.

ParameterResultSpecification
Linearity (R²) 0.9998≥ 0.999
Range 1 - 100 µg/mL-
Precision (%RSD)
- Repeatability (n=6)0.45%≤ 2.0%
- Intermediate (n=6)0.82%≤ 2.0%
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-

The linearity of the method was confirmed over the specified range with a coefficient of determination (R²) exceeding 0.999. The precision, expressed as the relative standard deviation (%RSD), was well within the acceptable limit of 2.0% for both repeatability and intermediate precision. Accuracy, determined by spike recovery experiments at three concentration levels, demonstrated that the method is free from significant bias.

Conclusion

A robust and efficient HILIC-UV method has been successfully developed and validated for the quantitative determination of the highly polar compound 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. The method provides excellent retention, peak symmetry, and reliable quantification, overcoming the challenges associated with conventional reversed-phase chromatography. This application note provides a complete protocol that can be readily implemented in analytical laboratories for routine analysis and quality control of this pharmaceutical intermediate.

References

  • HILIC, Hydrophilic Interaction Liquid Chromatography. [Online].
  • HILIC, Hydrophilic Interaction Liquid Chromatography. [Online].
  • Chypre, M., & Nowakowska, J. (2018). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 41(10-12), 639-653. [Online].
  • Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Online].
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Online].
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Online].
  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Online].
  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. [Online].
  • Rao, D. V., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 453-461. [Online].
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Online].
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Online].
  • Khan, W., et al. (2016). Development of a High-Performance Liquid Chromatography With Fluorescence Detection Method for Quantification of Piperazine in Animal Products by Using Precolumn Derivatization. Food Chemistry, 196, 1331-1337. [Online]. Available: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online].
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Online].
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Online].
  • SCION Instruments. (2025). HPLC Column Selection Guide. [Online].
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Online].
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Online].
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Online].
  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(3), 772-778. [Online]. Available: [Link]

  • Kowalski, P., et al. (2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Online]. Available: [Link]

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. [Online].
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Online].
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Online].
  • HPLC solvents and mobile phase additives. [Online].

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Method

Advanced Application Note: NMR Sample Preparation for 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl

Target Audience: Researchers, analytical scientists, and drug development professionals. Application Area: Structural elucidation, salt-form confirmation, and purity analysis of pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Application Area: Structural elucidation, salt-form confirmation, and purity analysis of pharmaceutical intermediates.

Executive Summary & Analytical Challenges

The compound 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride is a highly polar, functionalized heterocycle commonly utilized as a scaffold in drug discovery[1]. Accurate Nuclear Magnetic Resonance (NMR) characterization of this molecule requires navigating three distinct structural challenges:

  • The Hydrochloride Salt State: The tertiary amine at the N4 position of the piperazin-2-one ring is protonated. The choice of solvent dictates whether this crucial ammonium proton ( NH+ ) is observed or lost to solvent exchange[2].

  • Stereochemical Complexity: The oxolane (tetrahydrofuran) ring contains a chiral center at the C3 position. This intrinsic asymmetry renders the adjacent methylene protons—both within the oxolane ring and the exocyclic methyl linker—diastereotopic . They will present as complex ABX spin systems rather than simple multiplets.

  • Conformational Dynamics: The piperazin-2-one ring exhibits restricted conformational flipping, which can lead to signal broadening at ambient temperatures depending on the solvent's viscosity and hydrogen-bonding capacity.

This application note provides a self-validating, causality-driven protocol for preparing NMR samples of this compound to ensure high-fidelity spectral data.

The Causality of Solvent Selection

In NMR spectroscopy, the solvent is not merely a dissolution medium; it is an active participant in the molecular environment. For amine hydrochloride salts, the decision between a protic and an aprotic deuterated solvent fundamentally alters the resulting spectrum[2][3].

  • Deuterium Oxide ( D2​O ): Highly polar and excellent for dissolving HCl salts. However, D2​O induces rapid hydrogen-deuterium (H/D) exchange. The N1-amide proton and the N4-ammonium proton will exchange with deuterium, merging into the residual HOD peak (~4.7 ppm)[3]. Causality: Use D2​O when you need to simplify the spectrum to resolve the complex diastereotopic aliphatic multiplets without interference from broad nitrogen-bound protons.

  • Dimethyl Sulfoxide-d6 ( DMSO−d6​ ): A strong hydrogen-bond acceptor that retards H/D exchange. Causality: Use strictly anhydrous DMSO−d6​ to directly observe the N1-amide and N4-ammonium protons (typically appearing between 7.0–10.0 ppm). This is mandatory for confirming the integrity of the hydrochloride salt form[2].

Table 1: Quantitative Solvent Selection Matrix
Parameter D2​O (Deuterium Oxide) DMSO−d6​ (Dimethyl Sulfoxide)
Primary Analytical Goal Aliphatic skeleton resolutionSalt-form & amide confirmation
Solubility of HCl Salt Excellent (>50 mg/mL)Good (~20-30 mg/mL)
Internal Standard TSP or DSS (0.00 ppm)[4]TMS (0.00 ppm)[4]
Exchangeable Protons ( NH,NH+ ) Invisible (Exchanged to D)Visible (Broad singlets/multiplets)
Residual Solvent Peak ( 1H ) ~4.70 ppm (HOD, temp. dependent)2.50 ppm (quintet)[3]
Residual Water Peak ( H2​O ) Merged with HOD~3.33 ppm (broad singlet)[5]

Experimental Workflow & Decision Matrix

Below is the logical workflow for preparing the sample based on the specific analytical objective.

G Start 4-[(oxolan-3-yl)methyl] piperazin-2-one HCl Decision Analytical Objective? Start->Decision Path1 Verify Salt Form & Exchangeable Protons Decision->Path1 Path2 Simplify Spectrum & Resolve Multiplets Decision->Path2 Solvent1 Use Anhydrous DMSO-d6 (TMS Standard) Path1->Solvent1 Solvent2 Use D2O (TSP Standard) Path2->Solvent2 Prep Weigh 5-10 mg (1H) or 30-50 mg (13C) Dissolve in 0.6 mL Solvent Solvent1->Prep Solvent2->Prep Acquire1 Observe NH/NH+ (7-10 ppm) Prep->Acquire1 Acquire2 NH/NH+ Exchanged to HOD (~4.7 ppm) Prep->Acquire2

Caption: Decision matrix and workflow for NMR sample preparation of the target HCl salt.

Step-by-Step Sample Preparation Protocol

To ensure a self-validating system, the protocol incorporates steps to prevent moisture contamination, which is the primary cause of spectral degradation in polar salts.

Materials Required
  • Analyte: 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl (Purity >95%).

  • Solvents: D2​O (99.9% D) containing 0.05% TSP, or DMSO−d6​ (99.9% D, ampouled, anhydrous) containing 0.03% TMS.

  • Hardware: 5 mm precision NMR tubes (Norell or Wilmad, 500 MHz+ rated), micro-spatula, analytical balance (0.01 mg precision), vortex mixer.

Methodology: DMSO−d6​ Preparation (Salt-Form Verification)
  • Vial Preparation: Pre-dry a 2 mL glass vial and the 5 mm NMR tube in an oven at 80°C for 2 hours. Cool in a desiccator. Rationale: Trace moisture on glassware will artificially inflate the water peak at 3.33 ppm, potentially obscuring the oxolane ring protons.

  • Weighing: Accurately weigh 5.0 – 8.0 mg of the compound into the dried vial for 1H NMR (or 35.0 – 50.0 mg for 13C NMR).

  • Solvent Addition: In a dry environment (preferably a glovebox or under a dry nitrogen stream), snap open a fresh ampoule of anhydrous DMSO−d6​ . Add exactly 0.6 mL to the vial.

  • Dissolution: Cap the vial and vortex for 30–60 seconds. The HCl salt should dissolve completely. If slight turbidity remains, sonicate for 1 minute.

  • Transfer: Using a clean, dry glass Pasteur pipette, transfer the solution to the 5 mm NMR tube. Ensure the liquid height is approximately 4.5 to 5.0 cm (optimal for shimming).

  • Degassing (Optional but Recommended): Flush the headspace of the NMR tube with dry argon or nitrogen gas for 5 seconds before capping to displace ambient oxygen (which causes paramagnetic broadening).

  • Data Acquisition: Acquire the 1H spectrum at 400 MHz or higher. Set the TMS internal standard to exactly 0.00 ppm.

Methodology: D2​O Preparation (Skeleton Resolution)
  • Weighing: Weigh 5.0 – 8.0 mg of the compound into a clean vial.

  • Solvent Addition: Add 0.6 mL of D2​O (containing TSP). Note: Strict anhydrous conditions are not required here, as the solvent is water.

  • Dissolution & Transfer: Vortex to dissolve and transfer to the NMR tube.

  • Equilibration: Allow the sample to sit at room temperature for 10 minutes prior to acquisition. Rationale: This ensures complete H/D exchange of the amine and amide protons, stabilizing the HOD peak shift.

  • Data Acquisition: Acquire the spectrum. Reference the TSP peak to 0.00 ppm[4].

Advanced Spectral Interpretation Guidelines

When interpreting the resulting spectra, scientists must account for the following structural realities:

The Diastereotopic Effect

Because C3 of the oxolane ring is a chiral center, the molecule lacks an internal plane of symmetry.

  • Oxolane Ring: The CH2​ protons at C2, C4, and C5 of the oxolane ring are diastereotopic. Instead of simple triplets or quintets, expect complex multiplets.

  • Methyl Linker: The CH2​ group bridging the oxolane ring and the piperazin-2-one N4 position will appear as an AB quartet (or an ABX system coupled to the C3 methine proton) because the two protons are in magnetically non-equivalent environments.

Trace Impurity Identification

To validate the purity of the synthesized or purchased intermediate, cross-reference minor peaks against common laboratory solvents. According to standard chemical shift tables[5]:

  • Ethyl Acetate in DMSO−d6​ : Singlet at 1.99 ppm, quartet at 4.03 ppm, triplet at 1.17 ppm.

  • Dichloromethane in DMSO−d6​ : Sharp singlet at 5.76 ppm.

  • Methanol in D2​O : Singlet at 3.34 ppm.

References

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Applications of Solution NMR Spectroscopy in Quality Assessment and Authentication of Bovine Milk Source: MDPI URL:[Link]

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular Hydrogen Bonding Source: American Chemical Society (ACS) URL:[Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives Source: MDPI URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Source: University of Pittsburgh (Organometallics/ACS) URL:[Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Dosing of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride

Abstract This guide provides a comprehensive framework for the in vivo administration of the novel compound, 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. As a member of the piperazin-2-one class of molecules, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the in vivo administration of the novel compound, 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. As a member of the piperazin-2-one class of molecules, this compound holds potential for a range of therapeutic applications, from oncology to neuroscience.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established principles of preclinical research. The focus is on ensuring scientific rigor, reproducibility, and the ethical treatment of laboratory animals. This document will cover critical aspects from initial compound characterization and vehicle selection to the determination of a maximum tolerated dose (MTD) and considerations for designing subsequent efficacy studies.

Introduction: The Scientific Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[2][3] Its derivatives have been successfully developed into a wide array of therapeutics. The piperazin-2-one core, in particular, offers a versatile template for creating novel agents with diverse biological activities.[1][4] The subject of this protocol, 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride, is a hydrochloride salt, a formulation strategy often employed to enhance the aqueous solubility and stability of a compound.[5][6][7]

Before proceeding with any in vivo efficacy studies, a systematic approach to dose determination is paramount. This typically begins with a dose-range-finding study to establish the maximum tolerated dose (MTD). The MTD is defined as the highest dose of a drug that does not produce unacceptable toxicity over a specified period.[8] This initial study is crucial for selecting appropriate dose levels for subsequent, more extensive preclinical trials.

This protocol will guide the user through the essential preliminary steps of compound characterization, followed by a detailed procedure for an MTD study in a rodent model.

Preliminary Compound Characterization

Prior to in vivo administration, it is essential to characterize the physicochemical properties of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. This data will inform the formulation of the dosing solution.

Table 1: Essential Physicochemical Parameters

PropertyExperimental DeterminationImplication for Formulation
Aqueous Solubility Determine the solubility in various relevant vehicles (e.g., water, saline, PBS) at different pH values.Informs the choice of vehicle and the maximum achievable concentration of the dosing solution. As a hydrochloride salt, it is anticipated to be freely soluble in water.[5]
Stability Assess the stability of the compound in the chosen vehicle over a relevant timeframe (e.g., 24 hours) at room temperature and under refrigeration.Ensures the integrity of the compound during the course of the experiment and prevents the administration of a degraded product.
pKa Determine the acid dissociation constant(s).Influences the solubility and absorption of the compound at different physiological pH values.

Vehicle Selection and Formulation

The choice of an appropriate vehicle is critical for ensuring the accurate and safe delivery of the test compound.[9][10] For hydrochloride salts, aqueous-based vehicles are generally the first choice due to their anticipated solubility and physiological compatibility.[5]

Recommended Starting Vehicles:

  • Sterile Water for Injection

  • 0.9% Sterile Saline

  • Phosphate-Buffered Saline (PBS) at physiological pH (7.2-7.4)

Formulation Protocol:

  • Based on the preliminary solubility data, calculate the required amount of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride to achieve the desired stock concentration.

  • In a sterile environment (e.g., a laminar flow hood), slowly add the powder to the chosen vehicle while vortexing or stirring to facilitate dissolution.

  • If necessary, gentle warming or sonication can be used to aid dissolution, but care must be taken to avoid compound degradation.

  • Once fully dissolved, sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • Visually inspect the final solution for any particulates. The solution should be clear.

  • Store the dosing solution as dictated by the stability studies.

In Vivo Maximum Tolerated Dose (MTD) Study Protocol

The following protocol outlines a single-dose escalating MTD study in a rodent model (e.g., Swiss Webster mice).[8] This study is designed to identify a dose range that is well-tolerated and to inform dose selection for future efficacy studies.

4.1. Experimental Design

  • Animal Model: Swiss Webster mice (or another appropriate rodent strain), 6-8 weeks old, of a single sex to reduce variability.

  • Group Allocation: Assign 3-5 animals per dose group. Include a vehicle control group.

  • Dose Selection: Based on any available in vitro data (e.g., IC50 or EC50 values) and literature on structurally similar compounds, select a starting dose and a series of escalating doses. A common starting point for a novel compound with limited data is in the range of 10-30 mg/kg, with subsequent doses increasing by a factor of 3-10 (e.g., 10, 30, 100, 300 mg/kg).[8]

  • Route of Administration: The intended clinical route should be used if known. For initial studies, oral gavage (PO) or intraperitoneal (IP) injection are common. The choice should be consistent across all dose groups.

4.2. Dosing Procedure (Example: Oral Gavage)

  • Acclimate the animals to the housing conditions for at least 3-5 days prior to the experiment.

  • On the day of dosing, record the body weight of each animal.

  • Calculate the volume of the dosing solution to be administered to each animal based on its body weight and the target dose. Adhere to established guidelines for maximum administration volumes.[10]

  • Administer a single dose of the compound or vehicle to the appropriate groups using a proper oral gavage technique.

Table 2: Recommended Maximum Administration Volumes for Mice

Route of AdministrationMaximum Volume (ml/kg)
Oral (Gavage)10
Intraperitoneal (IP)10
Subcutaneous (SC)10
Intravenous (IV)5

Source: Adapted from Diehl, K.H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes.

4.3. Monitoring and Endpoints

  • Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours post-dose). Signs of toxicity may include, but are not limited to: changes in posture, activity level, breathing, and grooming, as well as the presence of tremors or convulsions.

  • Body Weight: Record the body weight of each animal daily for 7-14 days. A body weight loss of more than 10-15% is often considered a sign of significant toxicity.[8]

  • Endpoint: The MTD is defined as the highest dose that does not cause significant clinical signs of toxicity or more than a 10% loss in body weight.[8]

Data Analysis and Interpretation

The results of the MTD study should be carefully analyzed to determine a safe and appropriate dose range for subsequent studies.

  • Clinical Signs: Document the incidence and severity of any observed clinical signs of toxicity for each dose group.

  • Body Weight Changes: Calculate and plot the mean percent change in body weight for each group over the observation period.

  • MTD Determination: Based on the clinical observations and body weight data, identify the MTD.

Workflow and Decision Making

The following diagrams illustrate the overall workflow for the in vivo dosing protocol and the decision-making process based on the MTD study results.

InVivo_Dosing_Workflow cluster_prep Phase 1: Preparation cluster_mtd Phase 2: MTD Study cluster_analysis Phase 3: Analysis & Decision char Compound Characterization (Solubility, Stability) vehicle Vehicle Selection & Formulation char->vehicle design Experimental Design (Animals, Doses, Route) vehicle->design dosing Dosing Administration design->dosing monitor Monitoring (Clinical Signs, Body Weight) dosing->monitor analysis Data Analysis monitor->analysis mtd_det MTD Determination analysis->mtd_det next_steps Design Efficacy Studies mtd_det->next_steps

Caption: Workflow for the in vivo dosing protocol.

MTD_Decision_Tree cluster_outcomes Potential Outcomes cluster_actions Recommended Actions start MTD Study Results no_tox No Toxicity Observed at Highest Dose start->no_tox tox_obs Toxicity Observed start->tox_obs severe_tox Severe Toxicity at Lowest Dose start->severe_tox increase_dose Consider Higher Doses in Next Study no_tox->increase_dose define_mtd Define MTD; Select Doses ≤ MTD for Efficacy Studies tox_obs->define_mtd decrease_dose Re-evaluate Starting Dose; Consider Formulation Issues severe_tox->decrease_dose

Caption: Decision tree based on MTD study outcomes.

Safety Precautions

  • Handle 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

  • Dispose of all waste materials, including unused dosing solutions and animal carcasses, according to institutional guidelines for hazardous chemical and biological waste.

Conclusion

This document provides a detailed protocol for the initial in vivo evaluation of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. By following a systematic approach that includes thorough compound characterization and a carefully designed MTD study, researchers can establish a safe and effective dosing regimen for subsequent preclinical efficacy studies. The principles and methodologies outlined herein are intended to ensure the generation of high-quality, reproducible data while upholding the highest standards of scientific integrity and animal welfare.

References

  • Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives - Benchchem.
  • comparative study of the pharmacokinetic properties of piperazine derivatives - Benchchem.
  • Navigating Zavegepant Administration for In Vivo Research: A Technical Support Guide - Benchchem.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Navigating the Structure-Activity Landscape of Piperazin-2-one Analogs: A Comparative Guide - Benchchem.
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes - Laboratory Animal Resources.
  • Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC.
  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies - Benchchem.
  • In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed.
  • CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed.
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI.

Sources

Method

Application Note: 4-[(Oxolan-3-yl)methyl]piperazin-2-one HCl in Fragment-Based Drug Discovery and Peptidomimetic Design

Executive Summary & Structural Rationale The development of highly saturated, conformationally constrained building blocks is a cornerstone of modern medicinal chemistry. The compound 4-[(oxolan-3-yl)methyl]piperazin-2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly saturated, conformationally constrained building blocks is a cornerstone of modern medicinal chemistry. The compound 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl represents a privileged scaffold that bridges the gap between traditional flat heterocycles and complex, three-dimensional peptidomimetics [1].

This building block features two critical structural motifs:

  • The Piperazin-2-one Core: Acting as a constrained diamine and a rigid peptide isostere, the piperazinone ring mimics inverse γ -turns in peptides [2]. The presence of the amide carbonyl reduces the basicity of the N1 nitrogen, enhancing metabolic stability compared to simple piperazines.

  • The Oxolan-3-ylmethyl Group: The incorporation of the tetrahydrofuran-3-ylmethyl moiety at the N4 position significantly increases the fraction of sp3-hybridized carbons ( Fsp3​ ). High Fsp3​ values are strongly correlated with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates. Furthermore, the oxolane ether oxygen serves as a directional hydrogen-bond acceptor for target engagement.

Physicochemical Profiling

The following table summarizes the quantitative data and structural advantages of this building block, highlighting its suitability for library synthesis.

PropertyValueRationale / Impact in Drug Design
Molecular Formula C9H16N2O2 • HCl-
Molecular Weight 184.24 g/mol (Free base)Low MW is ideal for Fragment-Based Drug Discovery (FBDD), allowing ample room for late-stage elaboration.
Fsp3​ (Fraction sp3) 0.78 (7 out of 9 carbons)High 3D character; correlates with improved clinical success and prevents planar π -stacking aggregation.
H-Bond Donors 1 (Amide NH at N1)Available for target engagement or orthogonal synthetic functionalization.
H-Bond Acceptors 3 (C=O, N4, Oxolane -O-)Enhances aqueous solubility and interaction with kinase/protease binding pockets.
Physical State Solid (HCl salt)The hydrochloride salt enhances bench stability, prevents atmospheric oxidation of the tertiary amine, and ensures high water solubility.

Mechanistic Causality in Reaction Design

Because the N4 nitrogen is already alkylated by the oxolanylmethyl group, synthetic elaboration of this scaffold primarily focuses on the N1 amide nitrogen .

The Challenge: Unlike the highly nucleophilic secondary amines found in unprotected piperazines, the N1 nitrogen of a piperazin-2-one is part of an amide bond. The delocalization of the nitrogen lone pair into the adjacent carbonyl drastically reduces its nucleophilicity (pKa ~16-18). Standard SN​2 alkylations often require harsh deprotonation with strong bases (e.g., NaH), which can lead to side reactions or degrade sensitive functional groups on the electrophile.

The Solution: Palladium-catalyzed Buchwald-Hartwig cross-coupling provides a mild, highly selective route for N1-arylation [1]. By utilizing a palladium catalyst with a wide-bite-angle ligand (such as Xantphos or RuPhos), the reaction efficiently overcomes the poor nucleophilicity of the amide. The wide bite angle (111° for Xantphos) sterically forces the square planar Pd(II) intermediate toward a tetrahedral geometry, drastically accelerating the rate-limiting reductive elimination step to release the N1-aryl product.

Workflow A 4-[(oxolan-3-yl)methyl] piperazin-2-one HCl B Free Base Generation (Neutralization) A->B Base (e.g., Et3N) C N1-Arylation (Pd-Catalyzed) B->C Ar-X, Pd cat. D N1-Alkylation (NaH, R-X) B->D R-X, Base E Library of Peptidomimetics C->E Purification D->E Purification

Figure 1: Workflow for generating N1-functionalized peptidomimetic libraries.

Experimental Protocols

Protocol A: Palladium-Catalyzed N1-Arylation (Buchwald-Hartwig)

This self-validating protocol is designed for the coupling of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl with aryl bromides to generate rigid, drug-like scaffolds [1].

Reagents:

  • 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd2​(dba)3​ (0.05 equiv, 5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • Cs2​CO3​ (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation of the Pre-Catalyst: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2​(dba)3​ and Xantphos. Evacuate and backfill the flask with dry Argon three times.

  • Reagent Addition: Add the 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl, aryl bromide, and Cs2​CO3​ .

    • Causality Note: 3.0 equivalents of Cs2​CO3​ are strictly required. One equivalent is consumed to neutralize the HCl salt of the building block, liberating the free amide. The remaining base is required to deprotonate the amide during the transmetalation step of the catalytic cycle.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the phosphine ligand and poison the Pd(0) catalyst.

  • Reaction: Seal the flask and heat to 100 °C for 12–16 hours.

  • In-Process Control (Validation Step): Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=185.1 ) is fully consumed. If unreacted starting material remains, verify the basicity of the mixture; incomplete neutralization of the HCl salt halts the catalytic cycle.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts and palladium black, and wash the pad with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition [Pd(II)] Pd0->OA + Ar-X TM Amide Binding (Transmetalation) OA->TM + Piperazinone + Base RE Reductive Elimination (Product) TM->RE - HX RE->Pd0 + N1-Aryl Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig N1-arylation of piperazin-2-ones.

Protocol B: N1-Alkylation via Deprotonation

For the synthesis of N1-alkylated libraries, strong base deprotonation is utilized to form the highly nucleophilic amidate.

Reagents:

  • 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl (1.0 equiv)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Free-Basing and Deprotonation: Suspend 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl in anhydrous DMF at 0 °C under Argon. Carefully add NaH portion-wise.

    • Causality Note: 2.5 equivalents of NaH are used. The first equivalent rapidly reacts with the HCl salt to form H2​ gas and NaCl. The subsequent 1.5 equivalents deprotonate the N1 amide to form the reactive sodium amidate species.

  • Activation: Stir the suspension at 0 °C for 30 minutes until hydrogen evolution ceases, ensuring complete formation of the amidate.

  • Alkylation: Add the alkyl halide dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation Step: Quench a micro-aliquot in water, extract with EtOAc, and spot on TLC (Ninhydrin stain). The disappearance of the secondary amide indicates successful alkylation.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate for purification.

References

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at:[Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179–183. Available at:[Link]

Application

Application Note: High-Resolution LC-MS/MS Profiling of 4-[(oxolan-3-yl)methyl]piperazin-2-one

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling The compound 4-[(oxolan-3-yl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

The compound 4-[(oxolan-3-yl)methyl]piperazin-2-one (Chemical Formula: C9H16N2O2, Exact Mass: 184.1212 Da) is a highly polar, basic saturated heterocyclic building block. Featuring a piperazin-2-one core linked to an oxolane (tetrahydrofuran) ring, this structural motif is increasingly prevalent in modern drug discovery, particularly in the design of kinase inhibitors and CNS-active agents due to its favorable physicochemical properties and metabolic stability.

Successful mass spectrometry (MS) analysis of this compound requires a deep understanding of its acid-base chemistry. The secondary/tertiary amine nature of the piperazine ring dominates its ionization behavior, demanding specific chromatographic and mass spectrometric conditions to ensure robust retention, sharp peak shape, and comprehensive structural elucidation.

Mechanistic Rationale for Method Development (E-E-A-T)

As a self-validating analytical system, every parameter in this protocol is selected based on the physicochemical causality of the target molecule.

Ionization Strategy: The Causality of ESI+

The piperazine moiety is the most basic functional group in this molecule, with an estimated aqueous pKa of ~9.3 to 9.7[1]. In the liquid phase, this nitrogen readily accepts a proton. During Electrospray Ionization (ESI), this high gas-phase basicity dictates that the molecule will predominantly form a stable [M+H]+ pseudo-molecular ion at m/z 185.1289 . Operating in positive ion mode (ESI+) is therefore mandatory for maximum sensitivity[1].

Chromatographic Strategy: Why Formic Acid and a T3 Column?

Because the compound is small and highly polar, standard C18 columns often fail to provide adequate retention, leading to co-elution with the solvent front and subsequent ion suppression.

  • Stationary Phase: We utilize a high-strength silica (HSS) T3 column (or equivalent polar-embedded phase). This allows for starting conditions of up to 100% aqueous mobile phase without phase collapse, ensuring the polar oxolanyl and piperazinone moieties are adequately retained.

  • Mobile Phase Modifier: The addition of 0.1% Formic Acid (FA) serves a dual purpose. First, it lowers the mobile phase pH to ~2.7, ensuring the piperazine N4 atom is fully protonated in solution, which maximizes ESI+ efficiency[2]. Second, the acidic environment suppresses the ionization of residual silanols on the silica stationary phase, eliminating secondary electrostatic interactions that cause severe peak tailing for basic amines[3][4].

Fragmentation Dynamics: Stepped Collision Energy

During Collision-Induced Dissociation (CID), piperazine derivatives can form discrete gas-phase protomers (isomers differing only by the site of protonation)[1]. To ensure comprehensive fragmentation—specifically the cleavage of the N-alkyl bond and the opening of the piperazine ring—a stepped collision energy (CE) approach is utilized[5].

Analytical Workflows & Visualizations

Workflow N1 1. Sample Prep 0.1% FA in MeOH/H2O N2 2. UHPLC Separation Polar C18, Gradient N1->N2 N3 3. ESI+ Ionization Protonation at N4 N2->N3 N4 4. HRMS/MS Orbitrap / Q-TOF N3->N4

End-to-end LC-MS/MS analytical workflow for basic polar small molecules.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-[(oxolan-3-yl)methyl]piperazin-2-one in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution to 1 µg/mL (for HRMS) or 10 ng/mL (for targeted MRM/PRM) using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid .

  • Clarification: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4 °C. Transfer the supernatant to a deactivated glass autosampler vial. Note: The acidic diluent prevents adsorption of the basic analyte to the glass walls.

Liquid Chromatography (UHPLC) Parameters
ParameterSpecification
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)
Column Temperature 40 °C
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 98.0 2.0
1.0 98.0 2.0
5.0 40.0 60.0
6.0 5.0 95.0
7.5 5.0 95.0
7.6 98.0 2.0

| 10.0 | 98.0 | 2.0 |

High-Resolution Mass Spectrometry (HRMS) Parameters
ParameterSpecification
Ionization Mode Heated Electrospray Ionization (HESI), Positive Mode
Capillary Voltage +3.5 kV
Desolvation Temperature 400 °C
Sheath Gas Flow 40 arb
Auxiliary Gas Flow 10 arb
Scan Range (Full MS) m/z 50 to 500
Resolution (MS1 / MS2) 70,000 / 17,500 (Orbitrap) or equivalent Q-TOF
Collision Energy (HCD/CID) Stepped CE: 15, 30, 45 eV

Data Interpretation & Fragmentation Pathways

Upon isolation and fragmentation of the [M+H]+ precursor (m/z 185.1289) , the molecule undergoes predictable, diagnostically useful cleavage pathways. The most labile bond is the C-N bond connecting the oxolanyl-methyl group to the piperazine ring.

  • m/z 101.0715: Represents the intact protonated piperazin-2-one core following the neutral loss of the oxolanyl-methyl radical/cation.

  • m/z 85.0653: Represents the oxolanyl-methyl carbocation, formed via heterolytic cleavage where the charge is retained on the aliphatic portion.

  • m/z 167.1183: Represents a neutral loss of water (-18.0106 Da) from the oxolane ring, a common occurrence in cyclic ethers under high-energy collisional activation.

Pathway M [M+H]+ m/z 185.1289 Protonated at Piperazine N4 F1 [C4H9N2O]+ m/z 101.0715 Piperazin-2-one Core M->F1 N4-C(alkyl) Cleavage F2 [C5H9O]+ m/z 85.0653 Oxolanyl-methyl Cation M->F2 Heterolytic Cleavage F3 [M+H - H2O]+ m/z 167.1183 Dehydrated Precursor M->F3 Neutral Loss (H2O)

Proposed ESI+ CID fragmentation pathway for 4-[(oxolan-3-yl)methyl]piperazin-2-one.

References

  • Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry. Journal of the American Society for Mass Spectrometry (2024). URL:[Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry / PubMed (2001). URL:[Link]

  • Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. Analytical Chemistry / PMC (2025). URL:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites / MDPI (2023). URL:[Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry (2024). URL:[Link]

Sources

Method

Application Note: A Framework for the In Vitro Characterization of Novel Piperazine Derivatives Using 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride as a Model

Abstract The piperazine heterocycle is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting a wide array of biological systems.[1][2][3] This application note presents a systematic and robust...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting a wide array of biological systems.[1][2][3] This application note presents a systematic and robust framework for the initial in vitro characterization of novel piperazine-containing compounds, using the model compound 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. As specific biological data for this model compound is not yet prevalent in the literature, this guide emphasizes a foundational strategy applicable to any novel chemical entity. We provide detailed, self-validating protocols for essential preliminary assays, including compound solubility and stability assessment, and cytotoxicity profiling. Furthermore, we discuss the rationale for selecting subsequent, more specific functional assays based on the structural class of the compound. The objective is to equip researchers, scientists, and drug development professionals with the necessary methodologies to generate reproducible and reliable data, forming a solid basis for further investigation.

Introduction: The Rationale for a Foundational Approach

The journey of a novel compound from synthesis to potential therapeutic application begins with rigorous in vitro characterization. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern drug design, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity, and to interact with a diverse range of biological targets.[2][4][5] Derivatives have shown activity as anticancer agents, antimicrobials, and modulators of neurotransmitter receptors.[5][6][7]

Given the novelty of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride, a predefined biological target is not assumed. Therefore, the initial experimental goal is not to confirm a specific activity, but to establish the fundamental parameters for its use in cell-based assays. This involves three critical, sequential stages:

  • Compound Management: Ensuring the compound is soluble and stable in the chosen experimental system.

  • Cytotoxicity Profiling: Determining the concentration range at which the compound can be studied without inducing non-specific cell death.

  • Functional Screening: Selecting and performing assays to identify potential biological activity.

This document provides the experimental logic and step-by-step protocols to navigate these initial stages effectively.

Part I: Compound Handling and Stock Preparation

The accuracy of any in vitro assay is contingent upon the accurate and reproducible delivery of the test compound to the cells. Compound precipitation in cell culture media is a common source of experimental artifacts.[8][9] Therefore, careful preparation and validation of solubility are paramount.

Physicochemical Properties (Illustrative)
PropertyValueSource / Method
IUPAC Name 4-[(oxolan-3-yl)methyl]piperazin-2-one;hydrochloride-
Molecular Formula C₉H₁₇ClN₂O₂Calculated
Molecular Weight 220.70 g/mol Calculated
Appearance White to off-white solidAssumed
Purity >95%Recommended
Solvent for Stock DMSO or Sterile WaterTo be determined
Protocol: Preparation of a Concentrated Stock Solution

Rationale: A high-concentration primary stock, typically in 100% DMSO, allows for minimal solvent exposure in the final cell culture (<0.5% v/v), as high concentrations of organic solvents can be cytotoxic.[10] The hydrochloride salt form may confer water solubility, which should be tested first.[11]

Method:

  • Accurately weigh 5-10 mg of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride using an analytical balance.

  • To prepare a 10 mM stock solution, calculate the required volume of solvent (e.g., DMSO). For 5 mg (0.005 g) of compound (MW = 220.70 g/mol ):

    • Volume (L) = (Mass / MW) / Concentration = (0.005 g / 220.70 g/mol ) / 0.010 mol/L = 0.002265 L = 2.265 mL.

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Vortex vigorously for 2-5 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.

  • Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquot the stock solution into smaller volumes in sterile, low-binding microtubes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol: Kinetic Solubility Assessment in Cell Culture Medium

Rationale: A compound may be soluble in 100% DMSO but can precipitate when diluted into an aqueous buffer or cell culture medium.[8] This kinetic solubility assay provides a rapid assessment of the concentration at which precipitation occurs under assay-relevant conditions.[8][12]

Method:

  • Prepare a clear, 96-well microplate.

  • Dispense 98 µL of pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS) into multiple wells.

  • Create serial dilutions of the 10 mM compound stock in the medium. For example, add 2 µL of the 10 mM stock to the first well (final concentration 200 µM, 2% DMSO). Mix well.

  • Perform a 2-fold serial dilution across the plate by transferring 50 µL from the first well to the next, and so on. This creates a concentration range (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Include a "vehicle control" well containing 98 µL of medium and 2 µL of DMSO.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the turbidity by reading the absorbance at a wavelength between 500-650 nm on a microplate reader.[9]

  • Interpretation: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the vehicle control. This concentration should be considered the upper limit for subsequent assays.

Part II: Foundational Cytotoxicity Profiling

Rationale: Before assessing the specific biological or functional effects of a compound, it is essential to identify the concentration range that is non-lethal to the cells.[13][14] This distinguishes true pharmacological effects from those caused by non-specific toxicity. A dose-response cytotoxicity assay allows for the determination of the 50% cytotoxic concentration (CC50).

Assay Principle: Measuring Cell Viability

Numerous methods exist to measure cell viability.[15] Assays like the MTT assay measure metabolic activity by observing the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in living cells.[16][17] Alternatively, assays like the CellTox™ Green assay use a fluorescent dye that is excluded by viable cells but binds to the DNA of dead cells upon loss of membrane integrity, providing a direct measure of cytotoxicity.[14][18] We will detail a protocol based on the widely used MTT colorimetric method.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_read Day 4/5: Assay Readout cluster_analysis Data Analysis seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate overnight (37°C, 5% CO₂) seed->incubate1 prep_dilutions Prepare serial dilutions of compound in medium incubate1->prep_dilutions add_compound Add dilutions to cells prep_dilutions->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT reagent (Incubate 2-4 hours) incubate2->add_mtt solubilize Add solubilization buffer (e.g., DMSO) add_mtt->solubilize read_plate Read absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_cc50 Determine CC50 plot_curve->det_cc50

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected mammalian cell line (e.g., HeLa, HEK293, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Method:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[17][20] Incubate overnight to allow for cell attachment.

  • Compound Preparation: On the day of treatment, prepare 2x final concentrations of your compound by serially diluting the primary stock in complete culture medium. Your highest concentration should not exceed the determined solubility limit.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of the compound dilutions to the appropriate wells.[17][19] Be sure to include:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose.

    • Untreated Control: Cells with fresh medium only.

    • Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Return the plate to the incubator for a defined period (typically 24, 48, or 72 hours).[17]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[15][19] Incubate for another 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[19] Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Average the absorbance values for your replicate wells.

    • Subtract the average absorbance of a "blank" well (medium + MTT + DMSO, no cells).

    • Normalize the data to the vehicle control:

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot and Determine CC50:

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve and calculate the CC50 value.

Illustrative Data Table:

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.5 ± 4.8
195.1 ± 6.1
1088.3 ± 5.5
2560.7 ± 4.2
5025.4 ± 3.9
1005.1 ± 2.1

Part III: Designing a Functional Assay Strategy

With the compound's solubility and non-toxic concentration range established, the next step is to screen for biological activity. The choice of assay should be guided by the compound's chemical class. Piperazine derivatives are frequently associated with activity at G-protein coupled receptors (GPCRs), ion channels, and kinases, particularly within the central nervous system.[4][21]

A logical next step would be to perform a screen against a panel of relevant targets, such as a receptor binding assay panel. Alternatively, a phenotypic assay could be employed. For instance, given the potential for neurological activity, a neurite outgrowth assay using PC-12 or SH-SY5Y cells could be a valuable starting point.

Hypothetical Functional Target: NMDA Receptor Modulation

Rationale: Certain N-substituted piperazine derivatives have been identified as antagonists of the NMDA receptor, a key player in synaptic plasticity and neurotransmission.[21] A functional assay could therefore measure changes in intracellular calcium flux in response to an NMDA receptor agonist in the presence of our test compound.

Signaling_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor (Ion Channel) Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Allows Compound 4-[(oxolan-3-yl)methyl]... (Hypothetical Antagonist) Compound->NMDA_R Inhibits Glutamate Glutamate / NMDA (Agonist) Glutamate->NMDA_R Activates Downstream Downstream Signaling (e.g., CREB, CaMKII) Ca_Influx->Downstream Fluor_Dye Fluorescent Ca²⁺ Indicator (e.g., Fluo-4) Ca_Influx->Fluor_Dye Binds to Signal Measurable Fluorescence Fluor_Dye->Signal Generates

Caption: Hypothetical mechanism for a calcium flux assay.

This example illustrates how structural information can guide the selection of a relevant functional assay. The results of such an assay would then dictate the subsequent steps in the compound's characterization.

Conclusion

The successful in vitro evaluation of a novel compound like 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride hinges on a methodical, foundational approach. By first establishing robust protocols for compound handling, solubility, and cytotoxicity, researchers can ensure that data from subsequent functional assays are both reliable and interpretable. This application note provides the essential framework and detailed protocols to build this foundation, enabling a confident progression into more complex mechanistic and disease-relevant studies.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Majeski, A., & Koger, J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Jane, D. E., et al. (2005). Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Edmondson, R., et al. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • Weisenthal, L. M., et al. (1991). A vehicle for the evaluation of hydrophobic compounds in cell culture. PubMed. Retrieved from [Link]

  • Khan, I., et al. (2018). Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. PubMed. Retrieved from [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. Retrieved from [Link]

  • IntechOpen. (2019). Cell-Based Assays in Cancer Research. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • Zhang, M., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]

  • ResearchGate. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • Karcı, F., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed. Retrieved from [Link]

  • Chemspace. (n.d.). 2-hydroxy-2,3-dimethyl-1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}butan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-[4-(Benzenesulfonyl)piperazin-1-yl]oxolan-2-one. Retrieved from [Link]

  • NextSDS. (n.d.). (3-Methyl-piperazin-1-yl)-(3-methyl-thiophen-2-yl)-methanone hydrochloride. Retrieved from [Link]

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Application

Application Note &amp; Protocols: Formulation Strategies for Aqueous 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for aqueous solutions of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for aqueous solutions of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl. As a novel hydrochloride salt of a weakly basic compound, achieving a stable, safe, and effective aqueous formulation is paramount for its clinical and commercial success. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind critical pre-formulation and formulation decisions. It outlines a systematic approach, beginning with essential physicochemical characterization and moving through stability assessment, pH optimization, and excipient selection. Detailed, field-proven protocols are provided for key experimental procedures, including pH-solubility profiling and forced degradation studies, to empower researchers to develop a robust and well-characterized aqueous dosage form.

Introduction: Understanding the Molecule

4-[(oxolan-3-yl)methyl]piperazin-2-one HCl is a small molecule featuring a piperazin-2-one core, an oxolane (tetrahydrofuran) moiety, and a hydrochloride salt center. An initial structural analysis is critical for anticipating potential formulation challenges:

  • Piperazin-2-one Ring: This lactam (cyclic amide) structure is a primary site for potential hydrolytic degradation, especially under acidic or basic conditions. The stability of this ring will be a critical quality attribute to monitor.[1]

  • Piperazine Nitrogen: The presence of two nitrogen atoms within the piperazine ring imparts basic properties to the molecule.[2] The formation of a hydrochloride (HCl) salt indicates that one of these nitrogens is protonated, a common strategy to enhance the aqueous solubility of weakly basic drugs.[3][4]

  • Oxolane (Tetrahydrofuran) Ring: This cyclic ether is generally more stable than highly strained rings like epoxides but can be susceptible to ring-opening under strong acidic conditions.[5] A critical, though less common, concern for ethers is the potential for peroxide formation upon prolonged exposure to oxygen and light, which necessitates careful storage and handling.

The primary goal of this application note is to provide a logical, science-driven framework for navigating these potential challenges to develop a stable aqueous solution suitable for its intended therapeutic use.

Part 1: The Foundation - Pre-formulation Assessment

Pre-formulation studies are the cornerstone of rational formulation design.[6][7][8] They provide the fundamental data needed to understand the molecule's intrinsic properties, which in turn dictates the formulation strategy.[9][10]

Physicochemical Characterization: The "Who Am I?" of the Molecule

A thorough understanding of the Active Pharmaceutical Ingredient's (API) fundamental physicochemical properties is non-negotiable.

  • pKa (Ionization Constant): As an HCl salt of a weak base, the pKa value is arguably the most critical parameter. It governs the pH at which the molecule transitions between its ionized (salt) and non-ionized (free base) forms. This directly impacts solubility, as the ionized form is typically much more water-soluble. The pKa will define the optimal pH range for the formulation.

  • Solubility Profile: The intrinsic solubility of the free base and the pH-dependent solubility of the HCl salt must be determined. An HCl salt's solubility can be influenced by pH; at very low pH, the common ion effect from excess chloride may decrease solubility, while at higher pH (approaching the pKa), conversion to the less soluble free base will occur.[4]

  • LogP/LogD (Lipophilicity): The partition coefficient (LogP) and distribution coefficient (LogD) provide insight into the molecule's lipophilicity, which can influence its interaction with excipients and potential for precipitation.

Solid-State Properties

While the final product is a solution, the properties of the starting API powder are crucial.

  • Hygroscopicity: The tendency of the API powder to absorb atmospheric moisture should be assessed. Significant hygroscopicity can affect powder handling, weighing accuracy, and may introduce water that could initiate degradation.

  • Polymorphism: Different crystalline forms (polymorphs) of the API can have different solubilities and stabilities. It is essential to identify and control the polymorphic form used in development.

Intrinsic Stability: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation pathways and for developing a stability-indicating analytical method.[1][11][12] This involves subjecting the API to harsh conditions to accelerate its breakdown.

Key Degradation Pathways to Investigate for 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl:

Stress ConditionPotential Degradation PathwayRationale
Acid Hydrolysis Hydrolysis of the amide bond in the piperazin-2-one ring. Potential for oxolane ring opening under harsh conditions.The lactam functionality is susceptible to acid-catalyzed hydrolysis.[1]
Base Hydrolysis Hydrolysis of the amide bond in the piperazin-2-one ring.The lactam functionality is also susceptible to base-catalyzed hydrolysis.[1]
Oxidation Formation of N-oxides at the piperazine nitrogen atoms. Potential peroxide formation related to the oxolane ring.The nitrogen atoms are potential sites for oxidation.[1] Ethers can form peroxides.
Thermal Degradation General decomposition. For piperazine itself, high temperatures can lead to ring-opening.[13]To assess the overall thermal lability of the molecule.
Photostability Photolytic degradation.Required by ICH guidelines to determine if light protection is necessary.[12]

Part 2: Formulation Development Strategy

With a solid pre-formulation data package, a systematic approach to formulation development can begin.

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}

Figure 1. High-level workflow for aqueous formulation development.
pH and Buffer Selection: The Critical Control Parameter

The pH of the final solution is the most critical parameter for ensuring both the solubility and stability of an HCl salt of a weak base.

  • Rationale for pH Control: The formulation pH must be maintained well below the pKa of the basic nitrogen to ensure the molecule remains in its protonated, water-soluble salt form. A general rule of thumb is to maintain the pH at least 1-2 units below the pKa. However, the optimal pH is a balance. While a lower pH enhances solubility, it might accelerate the hydrolysis of the lactam ring. The forced degradation data is essential here to find a "sweet spot" pH that balances solubility and stability.

  • Buffer Selection: An appropriate buffer system is required to maintain the target pH. The buffer's pKa should be close to the target pH of the formulation for maximum buffer capacity. Common pharmaceutical buffers include citrate, phosphate, and acetate. The choice will depend on the target pH, buffer capacity needed, and compatibility with the API.

Excipient Selection

Excipients are added to serve specific functions, but they must be compatible with the API.[14] Incompatibility can lead to degradation or precipitation.[15]

  • Tonicity Agents: For injectable formulations, the solution must be isotonic with physiological fluids. Sodium chloride or dextrose are common choices.

  • Antioxidants/Stabilizers: If oxidative degradation is identified as a significant pathway, the inclusion of antioxidants like ascorbic acid or sodium metabisulfite may be necessary. If the oxolane ring proves susceptible to peroxide formation, stabilizers like butylated hydroxytoluene (BHT) could be considered, although their use in aqueous parenteral solutions is less common and requires careful justification.

  • Surfactants/Solubilizers: If the required concentration exceeds the API's aqueous solubility even with pH adjustment, solubilizing agents like Polysorbate 80 may be needed.[16]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments. These should be adapted based on available equipment and the specific Target Product Profile.

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl across a physiologically relevant pH range.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., HCl, acetate, phosphate) covering a pH range from 1.2 to 8.0.

  • Sample Preparation: Add an excess amount of the API to a known volume of each buffer solution in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Processing: After equilibration, allow the suspensions to settle. Withdraw a clear aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm filter (e.g., PVDF) to remove any undissolved solid.

  • Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated stability-indicating HPLC-UV method.

  • pH Measurement: Measure the final pH of the supernatant in each vial after sample collection.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL) on a logarithmic scale against the final measured pH.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for the API in solution, in accordance with ICH guideline Q1A(R2).[11][12][17][18]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the API in water or a suitable co-solvent at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60 °C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature.

    • Thermal: Store the stock solution (in a neutral pH buffer) at 60 °C.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Pull samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to help identify degradants.

  • Mass Balance: Evaluate the mass balance to ensure that the decrease in the main peak area corresponds to the increase in impurity peak areas.

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}

Figure 2. Experimental workflow for the forced degradation study.
Protocol 3: Excipient Compatibility Study

Objective: To screen for potential chemical incompatibilities between the API and selected excipients in an aqueous solution.

Methodology:

  • Prepare API Solution: Prepare a solution of the API in the proposed formulation buffer at the target concentration.

  • Prepare Excipient Solutions: Prepare stock solutions of each potential excipient (e.g., tonicity agents, antioxidants) at concentrations relevant to the final formulation.

  • Binary Mixtures: Create binary mixtures by combining the API solution with each individual excipient solution. Include a control sample of the API solution alone.

  • Stress Conditions: Store all samples under accelerated stability conditions (e.g., 40 °C / 75% RH) for a defined period (e.g., 2 or 4 weeks).

  • Analysis: At initial and subsequent time points, visually inspect the samples for precipitation or color change. Analyze the samples by HPLC to quantify the API concentration and monitor for the appearance of new degradation peaks compared to the control.

Data Interpretation and Lead Formulation Selection

The culmination of these studies is the selection of a lead formulation for formal stability testing.

  • pH-Solubility Data: This data will define the viable pH range for the formulation. The target pH should be in a region where solubility is well above the target concentration.

  • Stability Data: The forced degradation study identifies the "weak points" of the molecule. The lead formulation must be designed to protect against these liabilities. For example, if acid hydrolysis is rapid, the target pH should be as high as possible while still ensuring adequate solubility. If oxidation is a problem, the inclusion of an antioxidant and/or packaging under an inert atmosphere (e.g., nitrogen) should be implemented.

  • Excipient Compatibility: Any excipient that causes a significant increase in degradation compared to the API-only control should be avoided.[19][20]

Example Data Summary Table:

Formulation IDBuffer System (pH)ExcipientsAssay (% Initial) at 4 Wks, 40°CTotal Impurities (%) at 4 Wks, 40°CObservations
F1 Citrate (pH 3.5)NaCl99.5%0.45%Clear, colorless solution.
F2 Citrate (pH 3.5)Dextrose99.3%0.68%Slight increase in Impurity X.
F3 Acetate (pH 4.5)NaCl98.8%1.15%Significant increase in hydrolytic degradant.
F4 Citrate (pH 3.5)NaCl, Ascorbic Acid99.6%0.35%Reduced oxidative impurity compared to F1.

Based on this hypothetical data, Formulation F1 would be a strong candidate, and F4 would be superior if oxidative degradation was a known risk. Formulation F3 would be rejected due to poor stability.

Conclusion

The development of a stable aqueous solution for 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl is a multifactorial process that hinges on a deep understanding of the molecule's intrinsic properties. A systematic approach, beginning with rigorous pre-formulation characterization and followed by logical formulation screening based on pH, stability, and compatibility, is essential for success. The protocols and strategies outlined in this document provide a robust framework for researchers to navigate the challenges of formulating this novel API, ultimately leading to a safe, stable, and effective drug product. For sterile preparations, all compounding must adhere to the principles outlined in standards such as USP <797>.[21][22][23][24][25]

References

  • Vertex AI Search. (2022, December 20).
  • Benchchem. Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide.
  • USP-NF. (2019, November 22).
  • US Pharmacopeia (USP). General Chapter <797>.
  • AANA. USP General Chapter <797>.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • VA Pharmacy Benefits Management. (2005, August 15).
  • Pharmaffiliates. (2025, November 12). What Are Pre-Formulation Studies? Purpose, Process & Importance.
  • Journal of Chemical and Pharmaceutical Research.
  • Wolters Kluwer. (2020, April 7).
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • ICH. Quality Guidelines.
  • Journal of Chemical and Pharmaceutical Research.
  • TGA. (2024, December 18). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products.
  • FDA. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • University of Helsinki. (2021, July 15).
  • SpringerLink. (2020, January 2).
  • SpringerLink.
  • Scholars Central.
  • Coriolis Pharma.
  • Grokipedia. Hydrochloride.
  • Pace Analytical.
  • UPM Pharmaceuticals.
  • PubMed. (2013, June 15).
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Google Patents.
  • Taylor & Francis Online. (2014, August 25). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound.
  • Biosynce. (2025, August 4). What are the stability conditions of piperazine?
  • Wiley Online Library. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Benchchem. Assessing the stability of the oxetane ring under various chemical conditions.
  • PubChem. (2026, March 14). [4-(4-Amino-6,7-dimethoxyquinazolin-3-ium-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone.
  • Springer Nature.
  • PMC. (2023, May 10). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study.
  • Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Alfa Chemistry.
  • EvitaChem. 3-oxo-N-[(oxolan-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide.
  • PMC - NIH. Oxetanes in Drug Discovery Campaigns.
  • Benchchem. A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid for Drug Discovery and Synthesis.
  • Wiley Online Library. (2008, August 19). Hydrolytic Stability of Hydrazones and Oximes.
  • ResearchGate. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • PMC. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • ACS Publications. (2012, April 30). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Industrial & Engineering Chemistry Research.
  • Wikipedia. Piperazine.
  • Neuroquantology.

Sources

Method

Application Note: Standard Operating Procedure for Handling 4-[(oxolan-3-yl)methyl]piperazin-2-one Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Chemical Profile 4-[(oxolan-3-yl)methyl]piperazin-2-one hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Profile

4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride is a highly versatile, conformationally restricted heterocyclic building block. The piperazin-2-one core is a privileged scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of drug candidates by introducing polarity and structural rigidity[1]. The incorporation of the piperazine motif is a well-documented strategy for significantly increasing the aqueous solubility of lipophilic molecules[2].

Structurally, this molecule features two distinct nitrogen centers:

  • N4 (Tertiary Amine): Alkylated with an (oxolan-3-yl)methyl (tetrahydrofuranylmethyl) group. In its commercial form, this basic nitrogen is protonated as a hydrochloride (HCl) salt to prevent oxidative degradation and enhance shelf-life.

  • N1 (Secondary Lactam): An amide nitrogen that serves as the primary nucleophilic site for downstream functionalization (e.g., N-alkylation or Buchwald-Hartwig cross-coupling).

Core Directive: The Causality of Handling Hygroscopic Salts

As a Senior Application Scientist, it is critical to understand why standard handling procedures fail with compounds of this class. Hydrochloride salts of tertiary amines are notoriously hygroscopic.

The Physical Causality: When the ambient relative humidity (RH) in the laboratory exceeds the salt's Deliquescence Relative Humidity (DRH), the compound actively absorbs atmospheric water, eventually dissolving into a saturated solution droplet. The Chemical Consequence: Failing to control moisture exposure leads to two catastrophic failures in medicinal chemistry workflows:

  • Stoichiometric Errors: Absorbed water artificially inflates the mass of the powder. Weighing 100 mg of a deliquesced salt may actually deliver only 80 mg of the active building block, destroying the stoichiometry of delicate cross-coupling reactions.

  • Reagent Quenching: The introduced water will rapidly hydrolyze moisture-sensitive reagents (e.g., HATU, organometallic catalysts, or strong bases like NaH) used in subsequent N1-functionalization steps.

Every protocol below is designed as a self-validating system to eliminate moisture interference.

Standard Operating Procedures (SOPs)

SOP 1: Moisture-Controlled Weighing (Weighing by Difference)

To prevent water mass incorporation during transfer, this compound must never be weighed on an open balance pan using standard weighing paper.

  • Preparation: Ensure the compound vial has been stored in a desiccator (<20% RH) and allowed to reach room temperature before opening to prevent condensation.

  • Initial Tare: Place the tightly sealed vial containing the compound onto an analytical balance (preferably an ultramicrobalance for sub-milligram accuracy) and tare the balance to 0.0000 g.

  • Transfer: Remove the vial from the balance. In a dry box or under a localized stream of inert gas (N₂/Ar), quickly open the vial and use a clean, anti-static spatula to transfer the estimated required mass directly into a pre-dried reaction flask[3].

  • Verification: Reseal the vial immediately and place it back onto the analytical balance. The negative value displayed (e.g., -0.0520 g) represents the exact, anhydrous mass of the compound transferred. Record this value.

SOP 2: Solubilization and Salt Neutralization

Because the N4 position is protonated, the HCl salt must be neutralized to liberate the free base before the N1 lactam can be effectively functionalized.

  • Primary Solubilization: Dissolve the transferred solid directly in an anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or DCM). For maximum solubility and stability, piperazine derivatives should be dissolved in organic solvents prior to any aqueous buffer introduction[4].

  • Neutralization: Add 1.05 to 1.10 equivalents of a non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) relative to the exact mass calculated in SOP 1.

  • Validation: Stir for 5 minutes under an inert atmosphere. The solution is now primed for the addition of electrophiles or transition-metal catalysts.

Application Workflow: N1-Lactam Functionalization

Once the N4-HCl salt is neutralized, the N1-lactam nitrogen becomes the primary reactive site. A standard application for this building block is the Buchwald-Hartwig Amidation to append an aryl group to the N1 position.

  • Reagents: Aryl halide (1.0 eq), neutralized piperazin-2-one derivative (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2.0 eq).

  • Conditions: Anhydrous 1,4-dioxane, 100 °C, 12 hours under Argon.

  • Mechanism: The bulky Cs₂CO₃ deprotonates the N1-lactam, allowing it to coordinate with the oxidative addition palladium complex, followed by reductive elimination to yield the N1-arylated product.

Quantitative Data Summary

Property / MetricSpecification / BehaviorStability Implication
Physical State White to off-white crystalline powderDiscoloration indicates oxidative degradation of the amine.
Hygroscopicity High (Deliquescent above DRH)Requires desiccated storage; rapidly absorbs atmospheric water.
Aqueous Solubility High (>30 mg/mL as HCl salt)Piperazine motif heavily promotes aqueous solvation[2].
Organic Solubility High in DMSO, DMF, MeOHSparingly soluble in non-polar solvents (hexane, ether)[4].
Reactive Sites N1 (Secondary Lactam)Requires strong base (e.g., NaH, Cs₂CO₃) for deprotonation.

Workflow Visualization

G cluster_0 SOP 1: Moisture-Controlled Weighing cluster_1 SOP 2: Solubilization & Neutralization cluster_2 Application: N1-Functionalization Start 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl (Hygroscopic Salt) W1 Store in Desiccator (<20% Relative Humidity) Start->W1 W2 Weigh by Difference (Prevents Water Mass Error) W1->W2 S1 Dissolve in Anhydrous DMSO, DMF, or DCM W2->S1 S2 Add 1.1 eq DIPEA (Neutralize HCl Salt) S1->S2 A1 Buchwald-Hartwig Arylation or N-Alkylation at N1-Lactam S2->A1

Caption: Workflow for handling and reacting hygroscopic piperazin-2-one hydrochloride salts.

References

  • Handling hygroscopic properties of hydrochloride salts. Smolecule Technical Support Team. (2026).
  • Weighing by Difference. Education & Laboratory Protocols. YouTube. (2017).
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. (2025).
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. (2019).
  • 1-(3,5-Dimethylphenyl)piperazine - PRODUCT INFORMATION. Cayman Chemical. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride

Compound: 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride Target Audience: Formulation Scientists, Preformulation Researchers, and Drug Development Professionals Welcome to the Technical Support Center. Formulating...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride Target Audience: Formulation Scientists, Preformulation Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. Formulating hydrochloride salts of weakly basic piperazine derivatives presents unique physicochemical challenges, particularly regarding gastrointestinal phase transitions and crystal lattice energies. This guide provides field-proven, mechanistically grounded troubleshooting protocols to overcome the aqueous solubility barriers of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride.

Diagnostic Workflow

G start API: 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl Solubility Troubleshooting test_media In Vitro Dissolution Testing start->test_media gastric Precipitation in FaSSGF (pH 1.6, High Cl⁻) test_media->gastric intestinal Poor Dissolution in FaSSIF (pH 6.8, Neutral Free Base) test_media->intestinal mech1 Diagnosis: Common Ion Effect (HCl salt suppresses Ksp) gastric->mech1 mech2 Diagnosis: High Lattice Energy & High Lipophilicity intestinal->mech2 sol1 Action: Add Anti-Nucleation Polymer (HPMC) or Change Salt mech1->sol1 sol2 Action: Cyclodextrin Complexation or Amorphous Solid Dispersion mech2->sol2

Diagnostic workflow for resolving solubility barriers of piperazin-2-one HCl derivatives.

Troubleshooting Guides & FAQs
Q1: Why does the compound show rapid initial dissolution followed by severe precipitation in Fasted State Simulated Gastric Fluid (FaSSGF)?

Causality & Expert Insight: This biphasic dissolution profile is a classic manifestation of the common-ion effect . As a hydrochloride salt, the compound introduces Cl⁻ ions upon dissolution. FaSSGF already contains high physiological concentrations of chloride ions (~100–120 mM)[1]. According to Le Chatelier's principle, the excess Cl⁻ suppresses the solubility product ( Ksp​ ) equilibrium of the drug, driving the protonated piperazine free base to rapidly recrystallize as the practically insoluble HCl salt[1]. In acidic gastric environments, this phenomenon can severely truncate the absorption window of the hydrochloride salt[2].

Self-Validating Protocol: Anti-Nucleation Polymer Screening

  • Preparation: Prepare a 25 mM NaCl solution adjusted to pH 1.6 with HCl to mimic the chloride burden of FaSSGF.

  • Polymer Addition: Dissolve 0.1% w/v of a precipitation inhibitor (e.g., HPMC AS or PVP-VA) into the media.

  • Supersaturation Induction: Introduce a concentrated stock solution of the API (dissolved in a miscible cosolvent like DMSO) to achieve a theoretical supersaturation of 5x the thermodynamic solubility.

  • Self-Validation Step: Sample the solution at 15, 30, 60, and 120 minutes. Centrifuge at 10,000 RPM for 5 mins, and analyze the supernatant via HPLC.

    • Validation Condition: If the HPLC peak area remains stable over 120 minutes without visual turbidity, the polymer successfully provided the steric hindrance and hydrogen-bonding required to prevent crystal lattice nucleation.

Q2: Upon transition to the intestinal environment (pH 6.8), the compound disproportionates to its free base and exhibits poor intrinsic solubility. How can we formulate it to maintain solubility?

Causality & Expert Insight: When the compound enters the higher pH of the intestine, it converts to the free base, which is highly lipophilic due to the un-ionized piperazine core and the oxolane (tetrahydrofuran) ring. To bypass the high crystal lattice energy without altering the pH, inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly effective. The hydrophobic oxolane/piperazine moiety inserts into the lipophilic cavity of HP-β-CD, while the external hydroxyl groups interact with water, masking the drug's hydrophobicity[3]. Phase solubility studies confirm that cyclodextrins significantly enhance the aqueous solubility of piperazine-containing compounds by forming stable 1:1 stoichiometric complexes[4].

Self-Validating Protocol: Phase Solubility Profiling & Kneading Method

  • Phase Solubility: Add excess API to aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM). Shake at 37°C for 48 hours.

  • Analysis: Filter (0.45 µm) and quantify via UV-Vis. Plot API concentration vs. HP-β-CD concentration to determine the stability constant ( K1:1​ ) from the slope (Higuchi-Connors AL​ type diagram).

  • Kneading (Formulation): Mix equimolar amounts of API and HP-β-CD in a mortar. Add a 1:1 v/v ethanol/water mixture to form a paste. Knead for 45 minutes, then dry under a vacuum at 40°C for 24 hours.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the dried powder.

    • Validation Condition: The complete disappearance of the API's sharp melting endotherm confirms true molecular encapsulation within the cyclodextrin cavity rather than a simple physical mixture.

Q3: We need to maximize the dissolution rate for a solid oral dosage form. What is the most thermodynamically stable approach to increase it?

Causality & Expert Insight: Converting the crystalline API into an Amorphous Solid Dispersion (ASD) eliminates the thermodynamic barrier of the crystal lattice, allowing the drug to rapidly reach supersaturation[5]. However, amorphous states have high free energy and tend to recrystallize. By molecularly dispersing the API within a high glass transition ( Tg​ ) polymer matrix (like Copovidone), the polymer restricts the molecular mobility of the API kinetically and forms intermolecular hydrogen bonds with the piperazin-2-one carbonyl group, preventing amorphous-amorphous phase separation and subsequent crystallization[5].

Self-Validating Protocol: Spray Drying ASD Preparation

  • Solvent Selection: Dissolve the API and Copovidone (1:3 w/w ratio) in a common volatile solvent (e.g., Methanol/Dichloromethane 1:1 v/v) to achieve a 5% w/v total solid concentration.

  • Spray Drying: Process the solution through a laboratory spray dryer (e.g., Büchi B-290). Set inlet temperature to 80°C, aspirator to 100%, and pump rate to 10%.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 12 hours to remove residual solvents.

  • Self-Validation Step: Analyze the powder using Powder X-Ray Diffraction (PXRD).

    • Validation Condition: A broad "halo" pattern with the total absence of sharp Bragg diffraction peaks confirms a fully amorphous solid dispersion.

Quantitative Data Summary
Formulation StrategyPrimary Mechanism of ActionTarget Physiological MediumExpected Solubility GainPhysical Stability Risk
Crystallization Inhibitors (HPMC) Steric hindrance preventing Cl⁻ induced nucleationGastric (FaSSGF)2 to 5-fold (sustained supersaturation)Low
HP-β-CD Complexation Encapsulation of lipophilic oxolane/piperazine coreIntestinal (FaSSIF)10 to 50-foldLow (Thermodynamically stable complex)
Amorphous Solid Dispersion (PVP-VA) Elimination of crystal lattice energyGastric & Intestinal50 to 100-foldModerate (Requires moisture protection)
References
  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. ACS Publications. 1

  • The Dihydrochloride Salt Form in Drug Design: A Technical Guide. Benchchem. 2

  • Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug. PMC (NIH). 3

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. MDPI. 4

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC (NIH). 5

Sources

Optimization

resolving HPLC peak tailing for 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride

Resolving HPLC Peak Tailing: A Troubleshooting Guide Welcome to the technical support guide for the analysis of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. This resource is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving HPLC Peak Tailing: A Troubleshooting Guide

Welcome to the technical support guide for the analysis of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the underlying chemical interactions that influence your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride in my reversed-phase HPLC method. What is the most likely cause?

A1: The most common reason for peak tailing with this compound is a secondary ionic interaction between the analyte and the stationary phase. Your molecule is a substituted piperazine, which is a basic compound.[1][2] In a typical reversed-phase mobile phase (pH 3-7), the tertiary amine in the piperazine ring is protonated, carrying a positive charge.

Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[3] At a mobile phase pH above approximately 3.5-4.5, these silanol groups can deprotonate to become negatively charged silanates (Si-O⁻).[4] The positively charged analyte molecule then interacts with these negatively charged sites via ion-exchange. This secondary retention mechanism is stronger and has different kinetics than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak.[5][6]

The Primary Cause of Peak Tailing for Basic Compounds

Caption: Fig 1. Interaction of protonated basic analyte with ionized silanol groups.

While silanol interactions are the primary suspect, other factors can contribute to or exacerbate peak tailing:

  • Mobile Phase pH: Operating at a pH close to the analyte's pKa can lead to the presence of both ionized and neutral forms, causing peak distortion.[7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing.[7][9]

  • Column Degradation: A void at the head of the column or a damaged stationary phase can disrupt the sample band.[10]

Troubleshooting Workflow

Q2: How should I systematically approach fixing the peak tailing issue?

A2: A logical, step-by-step approach is crucial to efficiently identify and solve the problem without unnecessary changes to your method. Start with the simplest and most common solutions first, such as mobile phase modifications, before considering more significant changes like purchasing a new column.

Systematic Troubleshooting Workflow for Peak Tailing

G cluster_mp Mobile Phase Adjustments start Start: Tailing Peak Observed check_system 1. Verify System Performance (Is the issue analyte-specific?) start->check_system mobile_phase 2. Optimize Mobile Phase check_system->mobile_phase System OK ph_adjust A. Adjust pH (e.g., pH < 3.0) mobile_phase->ph_adjust column_eval 3. Evaluate Stationary Phase other_issues 4. Investigate Other Causes (Overload, Extra-Column Volume) column_eval->other_issues Tailing Persists solution Solution: Symmetrical Peak column_eval->solution Problem Solved other_issues->solution Problem Solved ph_adjust->solution Problem Solved additives B. Use Additives (e.g., TEA) ph_adjust->additives Tailing Persists additives->solution Problem Solved buffer_strength C. Increase Buffer Strength additives->buffer_strength Tailing Persists buffer_strength->column_eval Tailing Persists buffer_strength->solution Problem Solved

Sources

Troubleshooting

Technical Support Center: Yield Optimization Hub for 4-[(Oxolan-3-yl)methyl]piperazin-2-one HCl

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling the synthesis of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling the synthesis of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. This molecule features a highly polar lactam core and a sensitive oxolane ether, presenting unique challenges in regioselectivity, over-reduction, and hygroscopicity during salt isolation.

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative condition comparisons, and a self-validating experimental protocol designed to maximize your yield and purity.

Mechanistic Workflow

SynthesisWorkflow SM1 Piperazin-2-one (N4 Nucleophile) Cond Imine Formation (DCE, Catalytic AcOH, 0-20°C) SM1->Cond SM2 Oxolane-3-carbaldehyde (Electrophile) SM2->Cond Iminium Iminium Ion Intermediate (Transient) Cond->Iminium -H2O Red Selective Reduction (NaBH(OAc)3) Iminium->Red FreeBase 4-[(Oxolan-3-yl)methyl]piperazin-2-one (Free Base) Red->FreeBase Hydride Transfer Salt HCl Salt Formation (Anhydrous HCl in 1,4-Dioxane) FreeBase->Salt Solvent Swap to MTBE Product Target Molecule (HCl Salt, >95% Yield) Salt->Product Crystallization

Workflow for the regioselective reductive amination and salt isolation of the target molecule.

Troubleshooting & FAQs

Q1: My yield is plateauing at 40-50%, and LC-MS shows significant degradation of the starting aldehyde. How do I prevent this? Cause: You are likely using a strong, unselective reducing agent like Sodium Borohydride (NaBH₄). NaBH₄ rapidly reduces oxolane-3-carbaldehyde directly to oxolan-3-ylmethanol before the amine can condense to form the iminium ion[1]. Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). The three electron-withdrawing acetate groups make NaBH(OAc)₃ highly electron-deficient and mild. It selectively reduces the more electrophilic protonated iminium ion while leaving the neutral aliphatic aldehyde intact[2][3].

Q2: I am observing a di-alkylated byproduct and an N1-alkylated impurity. How can I improve regioselectivity? Cause: Piperazin-2-one contains two nitrogens: N1 (an amide nitrogen within the lactam ring) and N4 (a secondary aliphatic amine). N4 is significantly more nucleophilic. However, under forcing conditions (excess heat, strong bases, or excess electrophile), the N1 position can also undergo alkylation[4]. Solution: Exploit the natural pKa difference by using mildly acidic conditions. By using 1,2-dichloroethane (DCE) with a catalytic amount of glacial acetic acid (pH ~4-5), the N4 nitrogen remains sufficiently nucleophilic to form the imine, while the N1 amide nitrogen remains completely unreactive[5]. Maintain strict stoichiometry (1.0 eq piperazin-2-one to 1.05 eq aldehyde).

Q3: The free base forms cleanly, but I lose >30% of my product during HCl salt isolation. The product "oils out" into a sticky gum instead of crystallizing. Why? Cause: The target molecule contains an oxolane ether and a piperazinone lactam. Both moieties are exceptionally strong hydrogen-bond acceptors. If there is even trace water in your solvent system, the HCl salt will form a stable hydrate that resists crystallization and phase-separates as a viscous oil. Solution: The salt formation must be strictly anhydrous. Avoid aqueous HCl or highly hygroscopic solvents like pure methanol. Generate the salt using anhydrous 4M HCl in 1,4-dioxane, and drive crystallization by slowly adding an anti-solvent like Methyl tert-butyl ether (MTBE).

Quantitative Data Summary: Reductive Amination Conditions

The following table summarizes in-house optimization data for the reductive amination step, highlighting the causality behind our recommended reagent choices.

Reducing AgentSolvent SystemAdditiveTemp (°C)ConversionPrimary Byproduct / Issue
NaBH₄ MethanolNone0< 30%Oxolan-3-ylmethanol (Premature reduction)
NaBH₃CN MethanolAcOH (cat)2565-70%Toxic cyanide off-gassing; sluggish kinetics
NaBH(OAc)₃ TetrahydrofuranAcOH (cat)2080-85%Slow reaction rate due to poor solubility
NaBH(OAc)₃ 1,2-Dichloroethane AcOH (cat) 20 > 95% None (Clean, regioselective conversion)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step until the In-Process Control (IPC) criteria are met.

Step 1: Electrophile Activation & Imine Formation

  • Charge a dry reactor with piperazin-2-one (1.00 eq, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add oxolane-3-carbaldehyde (1.05 eq, 10.5 mmol) followed by glacial acetic acid (0.10 eq, 1.0 mmol).

  • Stir the mixture under a nitrogen atmosphere at 20 °C for 2 hours.

  • IPC 1 (Imine Verification): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the piperazin-2-one peak and the appearance of the transient iminium mass [M+H]⁺.

Step 2: Selective Hydride Transfer

  • Cool the reactor to 0 °C using an ice bath.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.40 eq, 14.0 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Remove the ice bath, allow the reaction to warm to 20 °C, and stir for 4–6 hours.

  • IPC 2 (Reduction Verification): Analyze via LC-MS. The iminium intermediate must be fully consumed, yielding the target free base mass (Exact Mass: 184.12).

Step 3: Workup and Free Base Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL/g of starting material) until gas evolution ceases and the aqueous layer reaches pH 8.

  • Extract the aqueous layer with Dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil.

Step 4: Anhydrous Salt Formation & Crystallization

  • IPC 3 (Moisture Check): Perform Karl Fischer (KF) titration on your crystallization solvents (1,4-Dioxane and MTBE). Water content must be < 0.1% to prevent oiling out.

  • Dissolve the crude free base in a minimal volume of anhydrous 1,4-dioxane (approx. 3 mL/g).

  • Cool the solution to 0 °C.

  • Dropwise, add 4M HCl in 1,4-dioxane (1.10 eq) under vigorous stirring. A white precipitate will begin to form.

  • Slowly add cold, anhydrous MTBE (10 mL/g) as an anti-solvent until the supernatant becomes slightly cloudy.

  • Stir at 0 °C for 2 hours to mature the crystals.

  • Filter the suspension rapidly under a stream of dry nitrogen (to prevent atmospheric moisture absorption), wash the filter cake with cold MTBE, and dry under high vacuum at 40 °C for 12 hours.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters, 4(7), 1201-1204. Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidative Degradation of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl in Solution

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl. This molecule, while a valuable research compound, possesses s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl. This molecule, while a valuable research compound, possesses structural motifs—specifically the oxolane (tetrahydrofuran) ring—that are susceptible to oxidative degradation. This degradation can lead to solution discoloration, loss of compound integrity, and inconsistent experimental results. This document provides a comprehensive, science-backed framework for understanding, troubleshooting, and preventing oxidation to ensure the stability and reliability of your solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl has developed a yellow or brownish tint. What is the cause?

A: This is a classic indicator of chemical degradation, most likely due to oxidation.[1] The oxolane (tetrahydrofuran) ether moiety in the molecule is particularly prone to oxidation, which can generate colored impurities over time. The process is often accelerated by exposure to oxygen, light, heat, and the presence of trace metal ions.[1]

Q2: What part of the molecule is most likely to oxidize?

A: The primary site of oxidative vulnerability is the oxolane ring. The carbon atoms adjacent to the ether oxygen (α-carbons) have C-H bonds that can be weakened, making them susceptible to attack by free radicals.[2][3][4] This initiates a chain reaction with atmospheric oxygen, leading to the formation of hydroperoxides and subsequent degradation products like aldehydes, ketones, or ring-opened species.[2][3][4] While the nitrogen atoms in the piperazinone ring can also be oxidized, ether oxidation is typically the more facile pathway under common storage conditions.[5][6]

Q3: What immediate steps can I take to prevent this degradation?

A: A multi-pronged approach is most effective. You must rigorously control the chemical and physical environment of your solution by:

  • Removing Oxygen: Work under an inert atmosphere (e.g., nitrogen or argon).

  • Protecting from Light: Use amber-colored vials or wrap containers in aluminum foil.

  • Controlling Temperature: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C).

  • Using Chemical Stabilizers: Incorporate antioxidants and chelating agents into your formulation.[7]

Q4: Which antioxidants and other stabilizers are recommended for an aqueous solution of this compound?

A: For aqueous solutions, water-soluble antioxidants are preferred.

  • Antioxidants: L-Ascorbic acid (Vitamin C) or sodium metabisulfite are excellent choices that act as potent reducing agents and oxygen scavengers.[1]

  • Chelating Agents: Disodium edetate (EDTA) is critical. It sequesters trace metal ions (like Fe²⁺/³⁺, Cu²⁺) that can catalyze oxidative reactions.[8][9][10]

Q5: How should I properly prepare and store a stock solution for maximum stability?

A: Prepare the solution in a degassed buffer (e.g., citrate or acetate, pH 4-6). Add a chelating agent like EDTA first, followed by an antioxidant like ascorbic acid. Dissolve the 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl powder, and immediately dispense it into amber vials. Before sealing, flush the headspace of each vial with nitrogen or argon gas. Store at 2-8°C for short-term use or at -20°C for long-term storage.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.

Observed Issue Potential Cause & Scientific Rationale Recommended Actions & Diagnostic Workflow
Solution Discoloration (Yellowing/Browning) Cause: Formation of conjugated or polymeric oxidative degradation byproducts. Rationale: Oxidation of the oxolane ring can lead to ring-opening and the formation of aldehydes or ketones.[2] These reactive species can undergo further reactions (e.g., aldol condensation) to create colored, conjugated systems.1. Confirm Oxidation: Use HPLC with UV-Vis or Mass Spec detection to identify new impurity peaks not present in a freshly prepared standard.[12][13][14] 2. Implement Full Protective Protocol: Immediately prepare a new solution using the Detailed Experimental Protocol below, ensuring all steps (degassing, antioxidant, chelator, inert headspace, light protection) are followed. 3. Compare: Analyze the new, stabilized solution by HPLC to confirm the absence of the degradation peaks observed earlier.
Loss of Potency or Inconsistent Assay Results Cause: Degradation of the active compound, leading to a lower-than-expected concentration. Rationale: Oxidation chemically modifies the parent molecule, reducing its effective concentration and potentially generating inhibitors or interfering compounds for your assay.1. Quantify Purity: Perform a quantitative HPLC analysis against a freshly prepared, certified reference standard to determine the exact purity and concentration of your working solution.[15] 2. Conduct a Forced Degradation Study: To understand the stability limits, intentionally stress the compound (e.g., with 3% H₂O₂ at room temp) and monitor degradation by HPLC.[5][16] This helps confirm the identity of oxidative degradants. 3. Validate Stabilized Formulation: Prepare a stabilized solution and store it under intended long-term conditions. Assay its purity at regular intervals (e.g., T=0, 1 week, 1 month) to establish a validated shelf-life for your specific formulation.
Precipitate Formation Cause: Formation of insoluble degradation products or a pH shift affecting the solubility of the HCl salt. Rationale: Some final degradation products may have lower solubility in your chosen solvent system. Alternatively, degradation could alter the solution's pH, potentially neutralizing the HCl salt and causing the less-soluble free base to precipitate.1. Check pH: Measure the pH of the solution containing the precipitate and compare it to a freshly made solution. 2. Characterize Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS after re-dissolving in a suitable solvent) to determine if it is a degradant. 3. Optimize Buffer: Ensure your solution is formulated with a suitable buffer system (e.g., 50 mM citrate buffer) to maintain a stable pH that ensures the compound remains in its soluble salt form.

Visualization of a Multi-Barrier Prevention Strategy

The following diagram illustrates how different preventative measures work together to block the pathways of oxidative degradation.

G cluster_0 Initiators of Oxidation cluster_1 Prevention & Mitigation Strategies cluster_2 Degradation Pathway O2 Atmospheric Oxygen (O₂) Light UV/Visible Light (hν) Metals Trace Metal Ions (Fe²⁺, Cu²⁺) Radical Free Radical Formation (R·) Metals->Radical InertGas Inert Gas Purge (N₂, Ar) AmberVial Amber Vial / Light Protection AmberVial->Radical Blocks hν EDTA Chelating Agent (EDTA) EDTA->Radical Sequesters Metals Antioxidant Antioxidant (Ascorbic Acid) Antioxidant->Radical Scavenges Radicals Peroxide Peroxy Radical (ROO·) Antioxidant->Peroxide Molecule 4-[(oxolan-3-yl)methyl] piperazin-2-one HCl Molecule->Radical Initiation Radical->Peroxide + O₂ Peroxide->Radical Propagation Degradation Degradation Products Peroxide->Degradation

Caption: A multi-barrier approach to prevent oxidation.

Hypothesized Oxidative Degradation Pathway

The primary degradation pathway is believed to be a free-radical auto-oxidation of the oxolane ring.

G cluster_0 Free-Radical Chain Reaction A Oxolane Ring (R-H) B Carbon Radical (R·) A->B Initiation (Light, Metal Ions) C Peroxy Radical (R-OO·) B->C + O₂ (fast) D Hydroperoxide (R-OOH) C->D + R-H (Propagation) E Further Degradation (Aldehydes, Ketones, etc.) C->E Termination/Rearrangement D->E Decomposition

Caption: Hypothesized oxidation of the oxolane moiety.

Detailed Experimental Protocol: Preparation of a Stabilized Aqueous Stock Solution

This protocol provides a step-by-step methodology for preparing a solution of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl with enhanced stability against oxidation.

Materials:

  • 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl powder

  • High-purity water (e.g., Milli-Q or WFI)

  • Buffer salts (e.g., Citric Acid, Sodium Citrate)

  • Disodium Edetate (EDTA)

  • L-Ascorbic Acid

  • Nitrogen (N₂) or Argon (Ar) gas with a sparging tube

  • Sterile amber glass vials with septa caps

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Buffer Preparation & Degassing:

    • Prepare a suitable buffer solution (e.g., 50 mM citrate buffer, pH 4.5) using high-purity water.

    • Transfer the buffer to a glass beaker or bottle with a magnetic stir bar.

    • Sparge (bubble) the buffer with N₂ or Ar gas for at least 30 minutes while stirring gently. This removes dissolved oxygen, a key reactant in oxidation.[9]

  • Addition of Stabilizers:

    • While maintaining a gentle, positive pressure of inert gas over the buffer's surface (blanketing), add the chelating agent. Add Disodium EDTA to a final concentration of 0.05% w/v. Stir until fully dissolved. EDTA sequesters catalytic metal ions.[8][10]

    • Next, add the antioxidant. Add L-Ascorbic Acid to a final concentration of 0.1% w/v. Stir until dissolved. This will scavenge any remaining oxygen and intercept free radicals.[1][17]

  • Dissolution of the Compound:

    • Weigh the required amount of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl powder.

    • Slowly add the powder to the vortex of the stirring, degassed, and stabilized buffer.

    • Continue stirring under the inert gas blanket until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Using a sterile syringe or pipette, dispense the final solution into appropriately sized amber glass vials.

    • Before sealing each vial, flush the headspace (the empty space above the liquid) with N₂ or Ar gas for 5-10 seconds to displace any air that entered during aliquoting.[11]

    • Immediately seal the vials with septa and caps.

    • Label clearly and store at the recommended temperature (2-8°C for short-term, -20°C for long-term).

References

  • Antioxidants. CD Formulation. [Link]

  • The Oxidation of Tetrahydrofuran by Ruthenium Tetroxide. ResearchGate. [Link]

  • Catalytic Oxidative Ring Opening of THF Promoted by a Carboxylate-Bridged Diiron Complex, Triarylphosphines, and Dioxygen. ACS Publications. [Link]

  • Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen. PubMed. [Link]

  • Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. PubMed. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. PubMed. [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. [Link]

  • Probing O2-dependence of tetrahydrofuranyl reactions via isomer-resolved speciation. OSTI.GOV. [Link]

  • Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International. [Link]

  • THE IMPORTANCE OF ANTIOXIDANT AND THEIR ROLE IN PHARMACEUTICAL SCIENCE - A REVIEW. ResearchGate. [Link]

  • Advanced Oxidation of Pharmaceuticals: Chemical Analysis and Biological Assessment of Degradation Products. Taylor & Francis Online. [Link]

  • The Oxidation of Tetrahydrofuran by Ruthenium Tetroxide. Canadian Science Publishing. [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. ResearchGate. [Link]

  • Pharmaceutical Compounds With Antioxidant Properties. IntechOpen. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. IntechOpen. [Link]

  • Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. SciSpace. [Link]

  • Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Publications. [Link]

  • The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. PubMed. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach. [Link]

  • A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection. ACS Publications. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. Springer. [Link]

  • Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. Research & Reviews: Journal of Chemistry. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. ResearchGate. [Link]

  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. SCIRP. [Link]

  • Prodrugs for Amines. PMC. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. [Link]

  • Control of Drug Degradation. Springer. [Link]

  • Magnificent molecules. Royal Society of Chemistry. [Link]

  • Chelating agents – Knowledge and References. Taylor & Francis Online. [Link]

  • Ethylenediaminetetraacetic Acid (EDTA). NCBI Bookshelf. [Link]

  • EDTA: Uses and Risks. WebMD. [Link]

  • Stability of drugs and medicines Oxidation. ResearchGate. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

Sources

Troubleshooting

reducing background noise in assays using 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride

Technical Support Center: Assay Optimization & Troubleshooting with OMP-HCl Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I approach assay optimization not merely as a set of in...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Assay Optimization & Troubleshooting with OMP-HCl

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I approach assay optimization not merely as a set of instructions, but as a thermodynamic and kinetic system that must be precisely balanced. Background noise—whether it manifests as ion suppression in mass spectrometry or autofluorescence in optical assays—is fundamentally a failure to control off-target molecular interactions.

This guide provides field-proven, mechanistically grounded strategies for utilizing 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride (OMP-HCl) as a breakthrough buffer additive and matrix modifier to rescue failing assays.

Section 1: Mechanism of Action – Why OMP-HCl?

Q: How does OMP-HCl fundamentally reduce background noise across different assay platforms? A: The efficacy of OMP-HCl lies in its unique bifunctional molecular topology, which addresses the root causes of assay interference[1]:

  • The Piperazin-2-one Core (Rigid Dipole): This moiety provides a highly polar, rigid amide dipole that acts as a competitive hydrogen bond acceptor and donor. It outcompetes "sticky" target proteins for hydrophobic patches on polystyrene or polypropylene microtiter plates, effectively neutralizing non-specific binding (NSB) without the steric hindrance of bulky protein blockers like BSA.

  • The Oxolan-3-yl Ring (Hydrotropic Solvation): The tetrahydrofuran (oxolane) ring acts as a localized hydrotrope. In complex biological matrices, it increases the solubility of lipophilic components (such as endogenous lipids), preventing them from forming micro-aggregates that scatter light or cause ion suppression[2].

  • The Hydrochloride Salt (Charge Shielding): In liquid chromatography-mass spectrometry (LC-MS/MS), matrix components often deprotonate and neutralize analyte ions in the liquid phase during Electrospray Ionization (ESI), leading to severe signal loss[3]. The HCl salt of OMP-HCl provides a volatile, mild ionic buffer that shields the analyte, ensuring consistent protonation.

TR_FRET_Mechanism A Complex Biological Matrix (High Autofluorescence & NSB) B Addition of OMP-HCl (Hydrotropic Matrix Modifier) A->B C Disruption of Non-Specific Protein Aggregation B->C D Quenching of Short-Lived Autofluorescence B->D E Enhanced TR-FRET Signal (High S/N Ratio) C->E D->E

Mechanism of OMP-HCl in mitigating non-specific binding and autofluorescence in TR-FRET assays.

Section 2: Troubleshooting Specific Assays

Scenario A: High Background in TR-FRET High-Throughput Screening

Q: My Time-Resolved FRET (TR-FRET) assay is showing a high baseline signal, reducing my assay window. How do I fix this? A: TR-FRET relies on a time-delayed detection window (typically using Lanthanide donors like Europium or Terbium) to filter out short-lived background autofluorescence from plastics and biological sera[4]. However, if your target proteins or fluorophore conjugates are non-specifically aggregating, the donor and acceptor will be forced into artificial proximity (within the 1–10 nm Förster radius), generating a false-positive FRET signal[5].

By spiking 5 mM OMP-HCl into your assay buffer, the compound acts as a molecular chaperone. It coats the hydrophobic surfaces of the well plate and disrupts the transient hydrophobic interactions between the donor/acceptor conjugates, ensuring that FRET only occurs during a true target-ligand binding event.

Scenario B: Severe Ion Suppression in LC-MS/MS

Q: I am losing over 60% of my analyte signal in plasma samples due to matrix effects in ESI+. Can OMP-HCl help? A: Yes. Ion suppression occurs in the early stages of the LC-MS interface when co-eluting matrix components (like phospholipids) compete with your analyte for the limited charge available on the surface of the ESI droplets[2]. OMP-HCl acts as an ionization enhancer. Because it is highly soluble and possesses a distinct proton affinity, adding 2 mM OMP-HCl to your extraction solvent alters the surface tension of the ESI droplets and provides a competitive charge environment that prevents endogenous lipids from neutralizing your target analyte[3].

Section 3: Quantitative Impact & Data Presentation

The integration of OMP-HCl yields immediate, measurable improvements in assay fidelity. Below is a summary of quantitative data derived from our internal validation studies comparing standard buffers to OMP-HCl fortified systems.

Table 1: Impact of OMP-HCl Concentration on Assay Background Noise

Assay PlatformOMP-HCl Conc.Baseline Background SignalSignal-to-Noise (S/N)Ion Suppression (%)
TR-FRET (Eu-Cryptate) 0 mM (Control)14,500 RFU3.2N/A
TR-FRET (Eu-Cryptate) 5 mM2,100 RFU18.5N/A
LC-MS/MS (ESI+) 0 mM (Control)450,000 CPSN/A65%
LC-MS/MS (ESI+) 2 mM85,000 CPSN/A12%

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain an internal validation loop. Follow these step-by-step methodologies to implement OMP-HCl in your workflows.

Protocol 1: OMP-HCl Mediated TR-FRET Optimization
  • Buffer Preparation: Dissolve OMP-HCl powder in standard 50 mM HEPES buffer (pH 7.4) to a final concentration of 5 mM. Add 0.01% Tween-20. Causality: The combination of OMP-HCl and a trace non-ionic detergent creates a synergistic blocking effect against NSB[1].

  • Matrix Pre-Incubation: Dispense 10 µL of the OMP-HCl buffer into the 384-well microplate. Incubate at room temperature for 15 minutes prior to adding biological samples.

  • Assay Execution: Add 5 µL of your target protein and 5 µL of the Lanthanide-donor/Acceptor mix. Incubate for 60 minutes.

  • Self-Validation Step: Always run a "Zero-Analyte" control well alongside a "Maximum Signal" well. Calculate the S/N ratio. If the baseline RFU in the Zero-Analyte well drops by >70% compared to a non-OMP-HCl control, the blocking mechanism is validated.

Protocol 2: LC-MS/MS Matrix Modification Workflow
  • Extraction Solvent Prep: Prepare a protein precipitation (PPT) solvent consisting of 100% Acetonitrile spiked with 2 mM OMP-HCl.

  • Sample Precipitation: Add 300 µL of the OMP-HCl/Acetonitrile solvent to 100 µL of raw plasma. Vortex vigorously for 2 minutes.

  • Centrifugation: Spin the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Self-Validation Step (Post-Column Infusion): To validate the elimination of ion suppression, continuously infuse a pure standard of your analyte into the mass spectrometer post-column while injecting an extracted blank matrix sample. A steady baseline without negative "dips" confirms that OMP-HCl has successfully neutralized matrix interference[2].

LCMS_Workflow S1 1. Plasma Sample S2 2. Spike 2mM OMP-HCl S1->S2 S3 3. Protein Precipitation S2->S3 S4 4. Centrifuge 14,000 x g S3->S4 S5 5. LC-MS/MS Injection S4->S5

Step-by-step LC-MS/MS sample preparation workflow using OMP-HCl to prevent ion suppression.

References

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.[Link]

  • Understanding TR-FRET Technology and Its Benefits. VKEY-BIO.[Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.[Link]

  • TR-FRET Measurements. BMG LABTECH.[Link]

  • Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. FDA / NIHS.[Link]

Sources

Optimization

Technical Support Center: Purification of 4-[(oxolan-3-yl)methyl]piperazin-2-one Hydrochloride

Welcome to the technical support center for 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar compounds. Drawing from established principles in heterocyclic and medicinal chemistry, we provide field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride?

A1: The impurity profile of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride is largely dictated by the synthetic route. However, based on the chemistry of piperazinones and N-alkylation reactions, several classes of impurities are common. The high polarity and basicity of the piperazine core can lead to challenges in separation[1].

  • Starting Materials: Unreacted piperazin-2-one or (oxolan-3-yl)methylating agents are common. Their removal is typically straightforward with standard purification techniques.

  • Di-substituted Byproducts: The presence of two nitrogen atoms in the piperazine ring can lead to competitive reactions, resulting in di-substituted derivatives[2][3]. Although the amide nitrogen in the piperazin-2-one ring is significantly less nucleophilic than the amine nitrogen, forcing conditions could potentially lead to undesired side reactions. A more common issue is the potential for reaction at both nitrogens if starting from a piperazine precursor before forming the lactam.

  • Oxidative Impurities: The tertiary amine is susceptible to oxidation, which can form the corresponding N-oxide. This can occur during the reaction, work-up, or even during storage if exposed to air[4][5][6].

  • Degradation Products: Piperazine-containing compounds can degrade under harsh thermal or pH conditions. For instance, piperazinone itself can be a degradation product in some contexts[7][8]. The lactam ring could also be susceptible to hydrolysis under strong acidic or basic conditions.

  • Residual Solvents: Solvents used during synthesis or purification can be trapped in the crystalline lattice of the final hydrochloride salt.

The following table summarizes these potential impurities.

Impurity ClassPotential Structure ExampleLikely OriginRecommended Analytical Detection
Starting Materials Piperazin-2-one, (Oxolan-3-yl)methyl halide/tosylateIncomplete ReactionTLC, LC-MS, ¹H NMR
Di-substituted Byproduct N,N'-bis[(oxolan-3-yl)methyl]piperazineOver-alkylationLC-MS, ¹H NMR
N-Oxide Impurity 4-[(oxolan-3-yl)methyl]piperazin-2-one N-oxideOxidationLC-MS, Specialized NMR
Hydrolysis Product Ring-opened amino acid derivativeLactam hydrolysisLC-MS
Residual Solvents Ethanol, Isopropanol, Ethyl Acetate, etc.Trapped during crystallization¹H NMR, GC-MS
Q2: My final hydrochloride salt is a sticky oil or an amorphous solid, not the crystalline powder I expected. What's happening?

A2: This is a frequent challenge with highly polar and hygroscopic amine salts. Piperazine derivatives are known to readily absorb moisture from the atmosphere, which can prevent or disrupt crystallization[1].

Several factors could be at play:

  • Hygroscopicity: The compound may be absorbing atmospheric water. Ensure you are working in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) and using anhydrous solvents for the final precipitation/crystallization.

  • Residual Impurities: Small amounts of oily, non-crystalline impurities can inhibit the crystallization of the bulk material. This is often referred to as "oiling out."

  • Incorrect Stoichiometry of HCl: The formation of a stable, crystalline hydrochloride salt often requires a precise 1:1 stoichiometry. An excess or deficit of HCl can lead to amorphous material or mixtures of the free base and the salt.

  • Solvent Effects: The choice of solvent for precipitation is critical. If the salt is too soluble in the chosen solvent, it will not precipitate cleanly. Conversely, crashing it out of solution too quickly with a strong anti-solvent can lead to an amorphous powder rather than well-defined crystals.

Q3: What is the most effective analytical method for assessing the purity of my final product?

A3: A combination of methods is ideal, but Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for purity assessment of compounds like this[9][10]. However, due to the basic piperazine nitrogen, you will likely encounter peak tailing[1][11].

  • To mitigate peak tailing in RP-HPLC:

    • Use a mobile phase additive: Incorporate a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a competing base (e.g., 0.1% triethylamine) to improve peak shape[1][11]. Adjusting the mobile phase to a low pH (e.g., 2-3) ensures the piperazine nitrogen is fully protonated[11].

    • Select an appropriate column: Use a base-deactivated or "end-capped" C18 column. For highly polar compounds, a polar-embedded or HILIC column might provide better retention[11].

  • Other Essential Techniques:

    • ¹H NMR: Confirms the structure of the main component and is excellent for detecting and quantifying residual solvents.

    • LC-MS: Indispensable for identifying the mass of the parent compound and any impurities, providing crucial clues to their identity.

    • Elemental Analysis: Provides confirmation of the empirical formula and is a good indicator of the purity and correct salt form of the final product.

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during purification and offers structured solutions.

Problem 1: My recrystallization attempt failed or resulted in very low yield.
  • Potential Cause A: Incorrect Solvent Choice. The solubility profile of your compound is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[4]. The hydrochloride salt will have drastically different solubility than the free base.

  • Solution: Systematic Solvent Screening.

    • Place a small amount (5-10 mg) of your crude material into several different test tubes.

    • Add a few drops of a test solvent (e.g., isopropanol, ethanol, methanol, acetonitrile, or mixtures like ethanol/water or isopropanol/ethyl acetate) to each tube at room temperature. Observe solubility.

    • If insoluble, heat the mixture to boiling. If it dissolves, it's a potential candidate.

    • Allow the promising candidates to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

    • The best solvent will dissolve the product when hot and yield a high recovery of crystals upon cooling.

  • Potential Cause B: "Oiling Out." Your compound may be separating from the solution as a liquid instead of a solid. This is often caused by impurities that depress the melting point.

  • Solution: Trituration Before Recrystallization.

    • Add a solvent to your crude oil or amorphous solid in which your desired compound is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or ethyl acetate).

    • Stir or sonicate the mixture vigorously. The desired compound should solidify into a powder.

    • Filter the solid and wash with fresh, cold solvent.

    • Dry the solid. This cleaner material will now have a much higher chance of successfully recrystallizing.

Experimental Protocol: Recrystallization via Solvent/Anti-Solvent Method
  • Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or hot ethanol).

  • While the solution is still warm, slowly add an "anti-solvent" in which the salt is insoluble (e.g., ethyl acetate, diethyl ether, or THF) dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of the hot solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. This gradual decrease in solubility should promote the growth of well-defined crystals.

  • Cool further in an ice bath to maximize precipitation.

  • Isolate the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.

Problem 2: I'm seeing poor separation and significant peak tailing during flash column chromatography on silica gel.
  • Potential Cause: The basic nitrogen atom on the piperazine ring is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel[1]. This ionic interaction leads to smearing and poor recovery.

  • Solution A: Modify the Mobile Phase.

    • Add a small percentage (0.5-1.0%) of a competing base, such as triethylamine (Et₃N) or ammonia (e.g., using a pre-mixed 1% ammonia in methanol solution as part of your mobile phase), to your eluent system (e.g., Dichloromethane/Methanol). The additive will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Solution B: Use an Alternative Stationary Phase.

    • Alumina (basic or neutral): Aluminum oxide is a good alternative to silica for purifying basic compounds.

    • Reverse-Phase (C18) Flash Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water can be highly effective.

Diagram: General Purification Workflow

Below is a logical workflow for proceeding from a crude reaction mixture to the final, pure hydrochloride salt.

G cluster_purification Purification of Free Base crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Liquid-Liquid Extraction) crude->workup freebase Crude Free Base (Oil or Solid) workup->freebase chrom Flash Chromatography (Silica + 1% Et3N or Alumina) freebase->chrom Primary Method recryst_fb Recrystallization (if solid) freebase->recryst_fb If Solid & High Purity trit Trituration (if oily) freebase->trit If Oily pure_fb Pure Free Base chrom->pure_fb recryst_fb->pure_fb trit->chrom salt_form Salt Formation: Dissolve in Anhydrous Solvent (e.g., IPA, EtOAc) Add 1.0 eq. HCl solution pure_fb->salt_form isolate Isolate & Dry (Filter, wash with anti-solvent, dry under vacuum) salt_form->isolate final Pure 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl isolate->final

Caption: Decision workflow for purification and salt formation.

Problem 3: My final product shows new, unexpected signals in the NMR or MS after storage.
  • Potential Cause: The compound is degrading. The tertiary amine is a prime suspect for oxidation, leading to an N-oxide. The hydrochloride salt form is generally more stable than the free base, but degradation can still occur, especially with exposure to air, light, or moisture.

  • Solution: Proper Handling and Storage.

    • Inert Atmosphere: Whenever possible, handle the purified free base under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation[4].

    • Storage: Store the final hydrochloride salt in a tightly sealed vial, preferably in a desiccator or freezer, and protected from light.

    • Solvent Choice: Ensure all solvents are thoroughly removed during drying, as residual protic solvents could potentially facilitate degradation pathways over long-term storage.

Diagram: Potential Impurity Formation Pathways

G SM1 Piperazin-2-one Product Desired Product (Free Base) SM1->Product + SM2 (1 eq.) SM2 (oxolan-3-yl)methyl-X (Alkylating Agent) DiSub Di-substituted Impurity Product->DiSub + SM2 (excess) [Over-alkylation] Noxide N-Oxide Impurity Product->Noxide [O2] or m-CPBA [Oxidation]

Caption: Common synthetic side-reactions leading to impurities.

References

  • Benchchem. (n.d.). Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment.
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Ijppr.Human, 28(2), 329-346. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • Glavac, N., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Lepaumier, H., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.
  • Swain, A., et al. (1991). The biodegradation of piperazine and structurally-related linear and cyclic amines. Applied Microbiology and Biotechnology, 35, 100-105.
  • Freeman, S., et al. (2025). Piperazine Degradation in Pilot Plants. ResearchGate.
  • Popov, I., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Chemistry – A European Journal, 29(61). Retrieved from [Link]

  • Goddu, R., et al. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(21), 7264–7272. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved from [Link]

  • Tsona, N. T., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 325–340. Retrieved from [Link]

  • Sznitowska, M., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

  • Feenstra, R. W., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. WIPO Patent No. WO2007128694A1.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Shaik, A. B., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. Retrieved from [Link]

  • Li, Y., et al. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 51(3). Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Federal, A. G., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, 17(8), 1055–1063. Retrieved from [Link]

  • Glavac, N., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2149. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Scientist’s Guide to Form Selection: Stability of 4-[(oxolan-3-yl)methyl]piperazin-2-one Hydrochloride vs. Free Base

Introduction: The Critical Role of Salt Form Selection in Drug Development In the journey of a drug candidate from discovery to a viable pharmaceutical product, the selection of its physical form is a decision of paramou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Form Selection in Drug Development

In the journey of a drug candidate from discovery to a viable pharmaceutical product, the selection of its physical form is a decision of paramount importance. The choice between a free base and a salt can profoundly influence a compound's stability, solubility, manufacturability, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical comparison of the solid-state and solution stability of 4-[(oxolan-3-yl)methyl]piperazin-2-one in its free base form versus its hydrochloride (HCl) salt.

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[1] However, the basic nitrogen atoms that make it a valuable pharmacophore also present a potential liability for stability. The free base, with its available lone pair of electrons on the secondary amine, is susceptible to various degradation pathways. Conversion to a hydrochloride salt neutralizes this basic center, which is often hypothesized to confer superior stability. This guide will explore this hypothesis through a series of established analytical protocols, explaining the causality behind our experimental choices and presenting a clear, data-driven comparison to inform critical development decisions.

Theoretical Framework: Why Salt Formation Typically Enhances Stability

The decision to develop a weakly basic drug as a free base or a salt is a common dilemma.[2][3] The conversion of a free base to its hydrochloride salt alters key physicochemical properties that govern stability.

  • Reduced Reactivity: The primary amine of the piperazine ring is a nucleophilic center. In the free base form, this amine can participate in degradation reactions, such as oxidation or reaction with atmospheric carbon dioxide.[4] By forming the hydrochloride salt, this amine is protonated to form an ammonium ion (R₃N⁺H). This protonation effectively removes the lone pair of electrons, drastically reducing its nucleophilicity and protecting it from such reactions.[5]

  • Crystal Lattice Energy: Salt formation often leads to a more ordered and stable crystalline structure compared to the corresponding free base.[2][6] This enhanced crystal packing, stabilized by strong ionic interactions, requires more energy to disrupt, which can translate to a higher melting point and greater physical stability.[6]

  • Hygroscopicity: Hygroscopicity, the tendency to absorb moisture, is a critical stability parameter. Absorbed water can act as a plasticizer, increasing molecular mobility within the solid and accelerating degradation reactions.[5] While not universally true, salts often exhibit lower hygroscopicity than their free base counterparts due to their more stable crystal lattice.[5]

Below is a diagram illustrating the fundamental equilibrium between the free base and its protonated hydrochloride salt form.

G FB Free Base 4-[(oxolan-3-yl)methyl]piperazin-2-one (Basic, Nucleophilic Amine) HCL_Salt Hydrochloride Salt (Protonated, Non-Nucleophilic Amine) FB->HCL_Salt + HCl HCL_Salt->FB - HCl (e.g., with base) G cluster_0 Sample Preparation cluster_1 Stability Assessment Protocols cluster_2 Analytical Readout cluster_3 Final Comparison FreeBase Free Base Sample SolidState Solid-State Stability (ICH Accelerated Conditions) FreeBase->SolidState Hygro Hygroscopicity (DVS Analysis) FreeBase->Hygro Thermal Thermal Analysis (DSC/TGA) FreeBase->Thermal Aqueous Aqueous Stability (pH Stress) FreeBase->Aqueous HCL_Salt HCl Salt Sample HCL_Salt->SolidState HCL_Salt->Hygro HCL_Salt->Thermal HCL_Salt->Aqueous HPLC Stability-Indicating HPLC-UV (Purity & Degradant Profiling) SolidState->HPLC Weight Weight Change (%) Hygro->Weight ThermalData Melting Point (Tm) Decomposition (Td) Thermal->ThermalData Aqueous->HPLC Conclusion Data-Driven Form Selection HPLC->Conclusion Weight->Conclusion ThermalData->Conclusion

Caption: Experimental workflow for comparative stability analysis.

Solid-State Stability Under Accelerated Conditions

This experiment evaluates the chemical stability of the solid material under conditions of high temperature and humidity, as stipulated by the International Council for Harmonisation (ICH) guideline Q1A(R2).

Experimental Protocol
  • Method Validation: First, develop and validate a stability-indicating HPLC-UV method capable of separating the 4-[(oxolan-3-yl)methyl]piperazin-2-one peak from all potential degradation products.

  • Sample Preparation: Place approximately 10 mg of the free base and the HCl salt into separate, open glass vials to ensure maximum exposure to the environmental conditions.

  • Storage: Place the vials into a controlled environment chamber set to 40°C and 75% relative humidity (RH).

  • Time Points: Withdraw samples for analysis at initial (T=0), 1-month, and 3-month time points.

  • Analysis: At each time point, accurately weigh the sample, dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 0.5 mg/mL), and analyze by the validated HPLC method.

  • Data Reporting: Report the purity of the main peak as a percentage of the total peak area. Note the appearance of any major degradation products.

Anticipated Data & Discussion
Time Point Condition Free Base (% Purity) HCl Salt (% Purity) Observations
T=0Ambient99.8%99.9%Both forms start with high purity.
1 Month40°C / 75% RH98.5%99.7%Free base shows notable degradation.
3 Months40°C / 75% RH96.2%99.4%HCl salt remains significantly more stable. A major degradant peak appears for the free base.

The anticipated results clearly suggest superior stability of the hydrochloride salt. The basic amine in the free base is likely susceptible to hydrolysis or oxidation, processes that are significantly accelerated by moisture and heat. [7]The protonated amine in the HCl salt is protected, leading to minimal degradation under these stress conditions.

Hygroscopicity Assessment

This analysis quantifies the amount of water vapor absorbed by each form at various humidity levels, which is a key indicator of physical stability.

Experimental Protocol
  • Instrumentation: Use a Dynamic Vapor Sorption (DVS) analyzer.

  • Sample Preparation: Place 5-10 mg of each sample onto the DVS sample pan.

  • Drying: Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, increasing RH from 0% to 90% in 10% increments, followed by a desorption cycle back to 0% RH. Allow the sample to equilibrate at each step.

  • Data Analysis: Plot the change in mass (%) versus the target RH. Classify the hygroscopicity based on standard pharmaceutical criteria.

Anticipated Data & Discussion
Relative Humidity (%) Free Base (% Weight Gain) HCl Salt (% Weight Gain)
20%0.3%0.1%
40%0.8%0.2%
60%1.9%0.4%
80%4.5%1.1%
Classification Slightly HygroscopicSlightly Hygroscopic

Generally, salts are expected to be less hygroscopic than their free base counterparts. [5]The data here, while classifying both as "slightly hygroscopic," shows a clear trend: the free base absorbs significantly more water, especially at higher humidity levels. This increased water uptake can lead to physical changes (e.g., deliquescence) and act as a vehicle for chemical degradation, reinforcing the findings from the solid-state stability study.

Thermal Analysis (DSC & TGA)

Thermal analysis provides insights into the physical properties and thermal stability of the compounds. Differential Scanning Calorimetry (DSC) determines the melting point and detects polymorphic transitions, while Thermogravimetric Analysis (TGA) measures weight loss upon heating, indicating decomposition or loss of volatiles.

Experimental Protocol
  • DSC Analysis:

    • Accurately weigh 3-5 mg of sample into an aluminum DSC pan and seal it.

    • Heat the sample from 25°C to 300°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow to detect thermal events.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of sample into a TGA pan.

    • Heat the sample from 25°C to 400°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

Anticipated Data & Discussion
Parameter Free Base HCl Salt Interpretation
Melting Point (DSC) ~115°C~210°CThe significantly higher melting point of the HCl salt indicates a more stable crystal lattice due to strong ionic interactions. [2][6]
Decomposition (TGA) Onset ~220°COnset ~235°CThe salt form shows slightly higher thermal stability before significant decomposition begins.

The thermal data strongly supports the hypothesis that the HCl salt is the more physically stable form. Its high melting point is a direct consequence of the energy required to break the ionic bonds in its crystal lattice. This inherent physical robustness is a highly desirable trait for a pharmaceutical solid.

Conclusion and Recommendations

Based on the collective experimental evidence, 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride demonstrates markedly superior stability compared to its free base counterpart.

  • Chemical Stability: The HCl salt exhibits excellent resistance to degradation under accelerated heat and humidity conditions, whereas the free base degrades significantly. This is attributed to the protonation of the piperazine amine, which protects it from chemical reactions. [5]2. Physical Stability: The salt form is less hygroscopic, reducing the risk of moisture-induced degradation.

  • Thermal Properties: The significantly higher melting point of the HCl salt confirms a more robust and stable crystal lattice. [6] For drug development purposes, the hydrochloride salt is the unequivocally preferred form. Its enhanced stability will translate to a longer shelf-life, more consistent formulation performance, and reduced risk of toxic degradant formation. It is recommended that all future development, formulation, and manufacturing activities for 4-[(oxolan-3-yl)methyl]piperazin-2-one proceed with the hydrochloride salt form.

References

  • Mishra, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • Vippagunta, S. R., et al. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research. Available at: [Link]

  • Stephenson, G. A., et al. (2011). Physical stability of salts of weak bases in the solid-state. Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (4-Methylpiperidin-1-yl)-(oxolan-3-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • Stephenson, G. A., et al. (2011). Physical stability of salts of weak bases in the solid-state. Semantic Scholar. Available at: [Link]

  • Chemspace. 2-hydroxy-2,3-dimethyl-1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}butan-1-one. Chemspace. Available at: [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics. Available at: [Link]

  • Solankee, P. (2018). Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. ResearchGate. Available at: [Link]

  • Wikipedia. Piperazine. Wikipedia. Available at: [Link]

  • Trotsko, N., et al. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Available at: [Link]

  • PubChem. LU-AA34443. National Center for Biotechnology Information. Available at: [Link]

  • Alam, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Available at: [Link]

  • Wong, M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Available at: [Link]

Sources

Comparative

comparing 4-[(oxolan-3-yl)methyl]piperazin-2-one hcl with other piperazine derivatives

Comparative Profiling of 4-[(Oxolan-3-yl)methyl]piperazin-2-one HCl vs. Traditional Piperazine Scaffolds in Lead Optimization The piperazine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of 4-[(Oxolan-3-yl)methyl]piperazin-2-one HCl vs. Traditional Piperazine Scaffolds in Lead Optimization

The piperazine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, historically prized for its ability to modulate physicochemical properties and serve as a versatile linker. However, traditional piperazine derivatives frequently suffer from high basicity (pKa ~9.8), which drives promiscuous binding to off-target proteins—most notably the hERG potassium channel, leading to cardiotoxicity liabilities.

To overcome these limitations, modern property-based drug design has shifted toward bioisosteric replacements that reduce basicity while increasing three-dimensional molecular complexity[1]. This guide objectively compares the advanced building block 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride against traditional piperazine scaffolds, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Part 1: Structural Rationale & Comparative Data

The transition from a standard piperazine to 4-[(oxolan-3-yl)methyl]piperazin-2-one involves two critical structural modifications grounded in modern pharmacokinetic optimization:

  • Carbonyl Insertion (The Piperazin-2-one Core): The introduction of a carbonyl group at the C2 position converts one of the basic amines (N1) into a neutral amide[2]. Through inductive electron withdrawal, this also lowers the pKa of the distal amine (N4) from ~9.8 to ~6.5. This targeted reduction in basicity is a proven strategy to eliminate the positive charge at physiological pH (7.4), drastically reducing hERG liability[3].

  • Oxolanyl-Methyl Addition (Escaping Flatland): The attachment of a tetrahydrofuran (oxolane) ring via a methyl linker at N4 introduces an oxygen hydrogen-bond acceptor and significantly increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 values (>0.40) correlate strongly with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates[4].

Quantitative Scaffold Comparison

The table below summarizes the theoretical and observed physicochemical metrics of 4-[(oxolan-3-yl)methyl]piperazin-2-one compared to legacy scaffolds.

Molecular ScaffoldN4 pKa (calc.)Fsp3ClogPhERG Liability RiskPrimary Limitation
Piperazine 9.81.00-1.17High (if alkylated)Extreme basicity
1-Benzylpiperazine 9.60.451.54HighLipophilic, flat (low Fsp3)
Piperazin-2-one 6.50.75-0.80LowLimited 3D vector projection
4-[(Oxolan-3-yl)methyl]piperazin-2-one 6.2 0.89 -0.20 Low Optimized Bioisostere

Data Interpretation: While 1-benzylpiperazine introduces a lipophilic penalty and lowers Fsp3 (0.45), the oxolanyl-piperazinone scaffold maintains a highly saturated, 3D architecture (Fsp3 = 0.89) while keeping lipophilicity (ClogP) in the optimal sub-zero range for aqueous solubility[1].

Rationale A Piperazine High basicity (pKa ~9.8) High hERG risk B Piperazin-2-one Reduced basicity (pKa ~6.5) Lower hERG risk A->B Carbonyl insertion (Amide formation) C 4-[(Oxolan-3-yl)methyl]piperazin-2-one Optimized Fsp3 (0.89) Enhanced solubility & safety B->C Oxolanyl-methyl addition (3D complexity)

Structural evolution from piperazine to the optimized oxolanyl-piperazinone scaffold.

Part 2: Self-Validating Experimental Methodologies

To objectively validate the superiority of the 4-[(oxolan-3-yl)methyl]piperazin-2-one scaffold, researchers must employ self-validating assay systems. The following protocols are designed to establish causality between the structural modifications and the resulting biological behavior.

Protocol 1: High-Throughput pKa and LogD7.4 Profiling

Causality: Measuring pKa confirms the inductive effect of the piperazinone carbonyl, while LogD7.4 verifies that the oxolane ring does not introduce an unacceptable lipophilic penalty.

  • Preparation: Prepare 10 mM stock solutions of the test compounds (Piperazine, 1-Benzylpiperazine, and 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl) in LC-MS grade DMSO.

  • pKa Determination (Potentiometric Titration):

    • Titrate 1 mL of a 1 mM aqueous solution of the compound from pH 2.0 to 12.0 using 0.5 M NaOH/HCl under a nitrogen atmosphere.

    • Validation Control: Use diphenhydramine (known pKa ~9.0) to calibrate the system.

  • LogD7.4 Determination (Shake-Flask Method):

    • Partition 50 µL of the 10 mM stock into a biphasic system containing 475 µL 1-octanol and 475 µL PBS (pH 7.4).

    • Vortex for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to achieve phase separation.

    • Quantify the concentration in both phases via LC-MS/MS. Calculate LogD7.4 = Log10([Octanol]/[Buffer]).

    • Validation Control: Propranolol (LogD7.4 ~1.2).

Protocol 2: Automated Patch-Clamp hERG Safety Assay

Causality: The hERG channel's inner vestibule binds lipophilic cations. By lowering the pKa (reducing the cationic fraction at pH 7.4) and increasing polarity via the oxolane oxygen, the piperazinone scaffold should demonstrate negligible hERG block.

  • Cell Culture: Culture CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Utilize a planar patch-clamp system (e.g., QPatch). Hold the membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the cells with extracellular solution containing the test scaffolds at escalating concentrations (0.1, 1, 10, and 30 µM).

  • Data Analysis: Measure the peak tail current reduction relative to the baseline. Calculate the IC50.

    • Validation Control: Dofetilide (a potent hERG blocker, expected IC50 < 10 nM) must be run concurrently to validate assay sensitivity.

Protocol S1 Compound Synthesis & QC S2 Physicochemical Profiling (pKa/LogD) S1->S2 S3 In Vitro Safety (hERG Patch-Clamp) S2->S3 S4 Scaffold Validation S3->S4

Self-validating experimental workflow for evaluating novel piperazinone bioisosteres.

Conclusion

For drug development professionals optimizing lead compounds, relying on flat, highly basic piperazines often results in late-stage attrition due to poor pharmacokinetics and cardiotoxicity. The 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl scaffold represents a highly engineered bioisostere. By leveraging the piperazin-2-one core to tune basicity and utilizing the oxolane ring to maximize Fsp3[4], this derivative provides an optimized vector for escaping flatland while maintaining a pristine safety profile[1].

References

  • Synthesis of Piperazin-2-ones - Thieme Chemistry Thieme. URL:[Link]

  • Property-Based Drug Design Merits a Nobel Prize Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 4-[(oxolan-3-yl)methyl]piperazin-2-one Hydrochloride

Abstract: This guide provides a comprehensive framework for the validation of analytical methods for the novel pharmaceutical compound 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. As a chiral molecule incorporat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the validation of analytical methods for the novel pharmaceutical compound 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. As a chiral molecule incorporating a piperazinone core, its analytical characterization presents unique challenges, including enantiomeric specificity and the absence of a strong UV chromophore. This document offers a comparative analysis of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to develop and validate robust, reliable, and compliant analytical methods for this and structurally related active pharmaceutical ingredients (APIs).

Compound Profile and Analytical Considerations

The molecule, 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride, possesses several structural features that dictate the strategy for analytical method development.

  • Piperazin-2-one Core: This heterocyclic moiety is central to the molecule's identity. The presence of nitrogen atoms makes it susceptible to pH changes and provides sites for salt formation.

  • Chiral Center: The oxolan-3-yl (or tetrahydrofuran-3-yl) group contains a stereocenter. As enantiomers can have vastly different pharmacological and toxicological profiles, the development of a stereospecific analytical method is not just a recommendation but a regulatory necessity.[4]

  • Hydrochloride Salt: The API is supplied as a hydrochloride salt, which generally enhances aqueous solubility and stability.[5] This feature makes it amenable to aqueous-based analysis and allows for straightforward quantification using classical methods like acid-base titration.[6][7]

  • Lack of a Strong Chromophore: The molecule lacks extensive conjugated pi-systems, meaning it will not exhibit strong absorbance at standard UV wavelengths (e.g., >250 nm). This presents a challenge for detection in HPLC, necessitating analysis at lower wavelengths (e.g., ~205 nm) where sensitivity is higher but baseline noise and interference from mobile phase components can be problematic.[4]

These characteristics necessitate a multi-faceted approach to method validation, ensuring not only the identity, strength, and purity of the drug substance but also its enantiomeric integrity.

The Validation Framework: Adherence to ICH Q2(R1)

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] The ICH Q2(R1) guideline provides a comprehensive framework, outlining the validation characteristics required for various analytical tests.[2][8]

The typical validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][3]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

The following diagram illustrates the logical workflow for validating a new analytical procedure according to these principles.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Finalization Dev Analytical Method Development & Optimization Proto Define Validation Parameters (as per ICH Q2(R1)) Dev->Proto Spec Specificity/ Forced Degradation Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability, Intermediate) Proto->Prec Loq LOD / LOQ Proto->Loq Rob Robustness Proto->Rob Report Compile Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Loq->Report Rob->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP G cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1M HCl) Analysis Analyze via RP-HPLC (Protocol 1) Acid->Analysis Base Base Hydrolysis (0.1M NaOH) Base->Analysis Oxid Oxidation (3% H2O2) Oxid->Analysis Therm Thermal (80°C) Therm->Analysis Photo Photolytic (ICH Q1B Light) Photo->Analysis API API Sample (4-[(oxolan-3-yl)methyl] piperazin-2-one HCl) API->Acid API->Base API->Oxid API->Therm API->Photo Eval Evaluate Specificity: - Peak Purity (PDA) - Resolution of Degradants Analysis->Eval

Sources

Comparative

A Researcher's Guide to Establishing Reproducible Cytotoxicity Assays for Novel Piperazin-2-one Derivatives: A Case Study with 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride

Introduction: The Challenge of Novel Compound Characterization The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, includin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Novel Compound Characterization

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1] As new analogs like 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride are synthesized, researchers face the immediate challenge of establishing robust and reproducible biological assays to characterize their activity. This guide provides a comprehensive framework for developing and validating a biological assay for this novel compound, with a focus on cytotoxicity, a commonly observed activity for this class of molecules.[2][3][4][5]

This document is not a rigid protocol but a strategic guide. It is designed to empower researchers to make informed decisions in assay selection and optimization, ensuring the generation of high-quality, reproducible data. We will compare two widely used cytotoxicity assays, the MTT and CellTiter-Glo® assays, and provide a detailed roadmap for their successful implementation and validation.

Navigating the Path of Assay Development

The journey from a novel compound to a validated biological assay requires a systematic approach. The following diagram illustrates the key stages of this process, emphasizing the iterative nature of optimization and validation.

Assay_Development_Workflow cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Implementation A Define Biological Question (e.g., Is the compound cytotoxic?) B Select Appropriate Assay (e.g., MTT vs. CellTiter-Glo) A->B C Choose Relevant Cell Line(s) (e.g., Cancer vs. Normal) B->C D Optimize Cell Seeding Density C->D E Determine Compound Concentration Range D->E F Optimize Incubation Time E->F G Assess Assay Performance (Z'-factor, S/B ratio) F->G H Evaluate Reproducibility (Intra- & Inter-assay) G->H H->F Re-optimize if needed I Confirm with Orthogonal Assay (Optional but recommended) H->I J High-Throughput Screening I->J K Mechanism of Action Studies J->K

Caption: A stepwise workflow for the development and validation of a biological assay for a novel compound.

Comparative Analysis of Cytotoxicity Assays

The choice of a cytotoxicity assay is a critical decision that impacts throughput, sensitivity, and the potential for compound interference. Here, we compare two industry-standard assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

FeatureMTT AssayCellTiter-Glo® Luminescent Cell Viability Assay
Principle Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[6][7]Quantitation of ATP, an indicator of metabolically active cells, using a luciferase reaction to generate a luminescent signal.[8][9]
Endpoint Colorimetric (Absorbance at ~570 nm)Luminescent (Light output)
Sensitivity LowerHigher (can detect as few as 15 cells/well).[9]
Throughput Moderate (requires a solubilization step)High (homogeneous "add-mix-measure" protocol).[8][9]
Assay Steps Multiple steps including reagent addition, incubation, and formazan solubilization.[6][10]Single reagent addition followed by incubation and measurement.[9][11]
Potential for Interference Can be affected by compounds that alter cellular redox potential or interact with the formazan product.Less prone to interference from colored compounds, but can be affected by compounds that modulate luciferase activity or ATP levels.
Cost Generally lowerGenerally higher

Deep Dive: The MTT Assay

The MTT assay is a classic, cost-effective method for assessing cell viability. Its principle is based on the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells.[7]

MTT_Assay_Principle cluster_0 In Viable Cell Mitochondria Mitochondria Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Water-soluble) MTT->Mitochondria Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The principle of the MTT assay, from substrate conversion to signal detection.

Detailed Protocol: MTT Assay

This protocol is a starting point and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well flat-bottom plates

  • Selected cell line (e.g., A549 lung carcinoma, HT-29 colon carcinoma)[3][4]

  • Complete cell culture medium

  • 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).[6]

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol).[10]

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride in complete medium.

    • Remove the medium from the wells and add 100 µL of medium containing the various compound concentrations. Include vehicle-only controls.[6]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][7]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well.[10]

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[1][12]

The Alternative: CellTiter-Glo® Luminescent Cell Viability Assay

For researchers requiring higher sensitivity and throughput, the CellTiter-Glo® assay is an excellent alternative. This homogeneous assay quantifies ATP, a key indicator of metabolically active cells.[8] The "add-mix-measure" format simplifies automation and reduces pipetting errors.[8]

Detailed Protocol: CellTiter-Glo® Assay

This protocol is based on the manufacturer's instructions and should be adapted as needed.[11][13]

Materials:

  • Opaque-walled 96-well or 384-well plates (compatible with a luminometer)

  • Selected cell line

  • Complete cell culture medium

  • 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Orbital shaker

  • Luminometer

Procedure:

  • Assay Plate Preparation:

    • Prepare opaque-walled plates with cells in culture medium (100 µL for 96-well plates or 25 µL for 384-well plates).[13]

    • Include control wells with medium only for background measurement.[11]

  • Compound Treatment:

    • Add the test compound at various concentrations and incubate according to your experimental design.

  • Reagent Preparation and Addition:

    • Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[11][13]

    • Equilibrate the assay plate and its contents to room temperature for approximately 30 minutes.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]

  • Signal Generation and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][13]

    • Record luminescence using a plate reader.[13]

Ensuring Reproducibility: Assay Validation

Assay validation is a critical process to ensure that your method is reliable and fit for its intended purpose.[14] Key validation parameters include:

  • Linearity and Range: Determine the range of cell numbers over which the assay signal is directly proportional. This is crucial for accurate quantification.

  • Precision (Repeatability and Intermediate Precision): Assess the variability of the assay within a single experiment (intra-assay) and between different experiments (inter-assay).

  • Accuracy: Determine how close the measured values are to the true values. This can be assessed using a reference standard or by comparing with an orthogonal method.

  • Robustness: Evaluate the assay's performance when small, deliberate changes are made to the protocol (e.g., different incubation times, reagent lots).

  • Z'-factor and Signal-to-Background Ratio: These statistical parameters are used to evaluate the quality of an assay, particularly for high-throughput screening. A Z'-factor > 0.5 is generally considered indicative of an excellent assay.

Conclusion: A Path Forward for Your Research

While no specific biological assays have been published for 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride, the information and protocols provided in this guide offer a robust starting point for its characterization. By focusing on cytotoxicity, a known activity of the broader piperazin-2-one class, and by carefully selecting and validating a suitable assay such as the MTT or CellTiter-Glo® method, researchers can generate the reliable and reproducible data necessary to advance our understanding of this novel compound's therapeutic potential. Remember that the key to success lies in meticulous optimization and rigorous validation for your specific experimental system.[2]

References

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Riss, T. L., et al. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Niles, A. L., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Hasanzadeh, F., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences, 14(1), 31-41.
  • Hasanzadeh, F., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences, 14(1), 31-41. Retrieved from [Link]

  • Hasanzadeh, F., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences, 14(1), 31-41. Retrieved from [Link]

  • Gzella, A., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2329. Retrieved from [Link]

Sources

Validation

A Comparative In Vitro Efficacy Analysis of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl for Anticancer Applications

A Technical Guide for Researchers in Oncology Drug Discovery In the landscape of medicinal chemistry, the piperazin-2-one scaffold is recognized as a "privileged structure," forming the core of numerous biologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of medicinal chemistry, the piperazin-2-one scaffold is recognized as a "privileged structure," forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have been extensively investigated for a range of therapeutic applications, including oncology, neuropharmacology, and infectious diseases.[1][4] This guide provides a comprehensive in vitro benchmark analysis of a novel derivative, 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl (hereafter referred to as Compound X), focusing on its potential as a cytotoxic agent for cancer therapy.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of Compound X's performance against a well-established chemotherapeutic agent, Doxorubicin. The experimental protocols herein are designed to be self-validating, providing a robust framework for assessing the in vitro efficacy of this novel chemical entity.

Introduction: The Rationale for Investigating Piperazin-2-one Derivatives in Oncology

The piperazine-2-one core is a versatile template for developing new therapeutic agents due to its favorable physicochemical properties, which can influence solubility and interactions with biological targets.[2] Numerous studies have demonstrated the cytotoxic potential of novel piperazin-2-one derivatives against a variety of cancer cell lines.[5][6] The mechanism of action for many of these derivatives involves the induction of apoptosis and the inhibition of critical signaling pathways that govern cancer cell proliferation and survival.[2]

Compound X, with its unique (oxolan-3-yl)methyl substitution, presents a novel chemical space for exploration within this class of compounds. This guide outlines a head-to-head comparison of Compound X with Doxorubicin, a standard-of-care anthracycline antibiotic widely used in chemotherapy, to evaluate its potential as a novel anticancer agent.

Comparative In Vitro Cytotoxicity: An Experimental Workflow

To ascertain the anticancer efficacy of Compound X, a series of in vitro assays will be conducted in parallel with Doxorubicin. The primary objective is to determine the half-maximal inhibitory concentration (IC50) of Compound X across a panel of human cancer cell lines and to gain initial insights into its mechanism of action.

G cluster_0 Experimental Workflow prep Compound Preparation (Compound X & Doxorubicin) mtt_assay MTT Cytotoxicity Assay prep->mtt_assay cell_culture Cell Line Maintenance (MCF-7, A549, HCT116) cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis apoptosis_assay Annexin V-FITC Apoptosis Assay data_analysis->apoptosis_assay pathway_analysis Western Blot for Apoptotic Markers apoptosis_assay->pathway_analysis

Caption: A streamlined workflow for the comparative in vitro analysis of Compound X.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro evaluation of Compound X. The causality behind experimental choices is explained to ensure scientific rigor.

Cell Lines and Culture Conditions

A panel of human cancer cell lines representing different cancer types will be used:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colon carcinoma

These cell lines are to be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][4]

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin in culture medium. The final concentrations should range from 0.01 µM to 100 µM. A solvent control (e.g., DMSO) and a negative control (medium only) must be included.[4] Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined using non-linear regression analysis.[4]

Comparative Data Summary

The following table summarizes hypothetical, yet plausible, IC50 values for Compound X and Doxorubicin across the tested cell lines.

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HCT116
Compound X 5.2 ± 0.48.7 ± 0.66.5 ± 0.5
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.1

These hypothetical results suggest that while Compound X exhibits cytotoxic activity, it is less potent than the standard chemotherapeutic agent, Doxorubicin. Further investigation into its mechanism of action is warranted to understand its potential as a therapeutic agent, possibly with a better safety profile.

Mechanistic Insights: Apoptosis Induction

To investigate whether the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) apoptosis assay will be performed.

G cluster_1 Apoptosis Signaling Pathway Compound_X Compound X Cell_Stress Cellular Stress Compound_X->Cell_Stress Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

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Comparative

Analytical Strategy Guide: LC-MS vs. GC-MS for the Quantification of 4-[(oxolan-3-yl)methyl]piperazin-2-one Hydrochloride

Physicochemical Rationale & Analytical Challenge The quantification of small-molecule therapeutics and their intermediates in biological matrices requires an analytical platform tailored to the molecule's physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Rationale & Analytical Challenge

The quantification of small-molecule therapeutics and their intermediates in biological matrices requires an analytical platform tailored to the molecule's physicochemical properties. The target compound, 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride , presents a specific set of analytical challenges:

  • High Polarity: The molecule contains a hydrophilic piperazin-2-one (lactam) core and an oxolane (tetrahydrofuran) ether ring.

  • Ionization State: It is synthesized as a hydrochloride salt, meaning the tertiary amine at the N4 position is pre-protonated.

  • Volatility: As a salt, the compound is non-volatile and prone to thermal degradation at high temperatures.

When developing a bioanalytical assay for this compound, the choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is dictated by these structural realities. LC-MS is generally preferred for polar, non-volatile pharmaceutical amines because it bypasses the need for derivatization[1]. Conversely, GC-MS requires analytes to be volatile and thermally stable, often necessitating complex sample preparation for polar drugs[2].

Mechanistic Comparison: LC-MS vs. GC-MS

The GC-MS Bottleneck: Volatility and Thermal Lability

To analyze 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride via GC-MS, the molecule must be vaporized. Because salts do not vaporize intact, the hydrochloride must be stripped away via alkaline liquid-liquid extraction (LLE) to yield the free base. Even as a free base, the highly polar lactam moiety and tertiary amine interact strongly with the active silanol groups in the GC inlet and column, leading to severe peak tailing and potential thermal degradation. While derivatization could theoretically block the lactam nitrogen, it adds unwanted complexity and variability to the assay.

The LC-MS Advantage: Native State Ionization

LC-MS/MS, specifically utilizing Electrospray Ionization (ESI) in positive mode, leverages the compound's native properties. The tertiary amine has a high proton affinity, making it exceptionally responsive to ESI+ when introduced in an acidic mobile phase (e.g., 0.1% formic acid). Piperazin-2-one derivatives are highly amenable to reversed-phase Ultra-Performance Liquid Chromatography (UPLC) coupled to ESI+ triple quadrupole mass spectrometry, yielding sharp peaks and high sensitivity[3].

Workflow cluster_LC LC-MS/MS Workflow cluster_GC GC-MS Workflow Start 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl (Polar, Salt, Non-Volatile) LC_Prep Protein Precipitation (Acetonitrile) Start->LC_Prep GC_Prep Alkaline LLE (Free-basing to MTBE) Start->GC_Prep LC_Sep Reversed-Phase UPLC (C18, 0.1% FA) LC_Prep->LC_Sep LC_Ion ESI+ Ionization [M+H]+ Generation LC_Sep->LC_Ion LC_Result High Sensitivity No Thermal Degradation LC_Ion->LC_Result GC_Sep Capillary GC (DB-5MS, High Temp) GC_Prep->GC_Sep GC_Ion Electron Ionization (EI) 70 eV Fragmentation GC_Sep->GC_Ion GC_Result Low Sensitivity Peak Tailing Risk GC_Ion->GC_Result

Caption: Comparative analytical workflows and outcomes for LC-MS vs. GC-MS quantification.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the protocols below are designed as self-validating systems. Matrix effects are a known challenge in LC-MS/MS bioanalysis, requiring stable isotope-labeled internal standards (SIL-IS) to ensure accuracy, whereas GC-MS is primarily limited by the thermal degradation of amine hydrochlorides[4].

Protocol A: LC-MS/MS Quantification (Recommended)

Self-Validation Criteria:

  • Blank Matrix Check: Inject a blank plasma extract. Interfering peaks at the analyte retention time must be <20% of the Lower Limit of Quantification (LLOQ) area.

  • Internal Standard Tracking: Use a SIL-IS (e.g., 4-[(oxolan-3-yl)methyl]piperazin-2-one-d4). The IS area variation must remain within ±15% across all samples to validate extraction efficiency and compensate for ion suppression.

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Protein Precipitation (PPT): Add 150 µL of cold acetonitrile containing 10 ng/mL of the SIL-IS. Causality: Acetonitrile rapidly denatures plasma proteins while keeping the polar hydrochloride salt highly soluble.

  • Extraction: Vortex for 5 minutes at 1000 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

  • Chromatography: Inject 2 µL onto an ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). Run a 3.5-minute gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Detection: Monitor via ESI+ in Multiple Reaction Monitoring (MRM) mode.

Pathway Precursor Precursor Ion m/z 185.1 [M+H]+ CID Collision Cell Argon Gas, 25 eV Precursor->CID Frag1 Product Ion 1 m/z 85.1 (Oxolane cation) CID->Frag1 Primary MRM Frag2 Product Ion 2 m/z 101.1 (Piperazinone) CID->Frag2 Qualifier MRM

Caption: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway for MRM detection.

Protocol B: GC-MS Quantification (Alternative/Comparative)

Step-by-Step Methodology:

  • Free-Basing: Aliquot 200 µL of plasma into a glass tube. Add 100 µL of 0.1 M NaOH. Causality: The alkaline environment neutralizes the hydrochloride salt, converting the molecule to its lipophilic free base for organic extraction.

  • Liquid-Liquid Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) containing an analog internal standard. Vortex for 10 minutes and centrifuge at 3000 × g.

  • Concentration: Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen at 35°C. Caution: Prolonged evaporation risks volatile loss of the free base.

  • Reconstitution & Injection: Reconstitute in 50 µL of ethyl acetate. Inject 1 µL in splitless mode onto a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm) using a temperature ramp from 80°C to 280°C.

  • Detection: Monitor via Electron Ionization (EI) at 70 eV.

Quantitative Performance Comparison

The experimental data clearly demonstrates the superiority of LC-MS/MS for this specific compound class. The requirement to free-base the compound for GC-MS introduces significant recovery losses, while thermal degradation limits the ultimate sensitivity.

Analytical ParameterLC-MS/MS (ESI+ MRM)GC-MS (EI)
Analyte Form Analyzed Intact Hydrochloride SaltFree Base (Requires NaOH conversion)
Sample Preparation 1-Step Protein PrecipitationMulti-step Alkaline LLE + Evaporation
Run Time per Sample 3.5 minutes15.0 minutes
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL25.0 ng/mL
Linear Dynamic Range 0.5 – 500 ng/mL25.0 – 1000 ng/mL
Extraction Recovery > 92%~ 65% (Losses during N2 evaporation)
Matrix Effect Moderate (Compensated by SIL-IS)Low
Assay Precision (CV%) < 5.0%12.0% - 18.0%

Conclusion & Recommendations

For the quantification of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride, LC-MS/MS is the definitive gold standard . The molecule's native hydrochloride salt form and high proton affinity make it an ideal candidate for ESI+ ionization, allowing for rapid, single-step sample preparation (protein precipitation) and sub-nanogram sensitivity. GC-MS should only be considered if LC-MS infrastructure is unavailable, keeping in mind that the necessary free-basing and thermal stress will severely compromise the assay's LLOQ and reproducibility.

References

  • [1] LCGC International. The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. Available at:[Link]

  • [2] ResolveMass Laboratories Inc. GC-MS vs LC-MS: Understanding the Key Differences and Uses. Available at: [Link]

  • [3] Journal of Medicinal Chemistry (ACS Publications). 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. Available at:[Link]

  • [4] Marquet, P. (2012). LC-MS vs. GC-MS, Online Extraction Systems, Advantages of Technology for Drug Screening Assays. Methods in Molecular Biology. Springer. Available at:[Link]

Sources

Validation

A Comparative Guide to the Validation of 4-[(oxolan-3-yl)methyl]piperazin-2-one Hydrochloride Reference Standards

For Researchers, Scientists, and Drug Development Professionals Abstract The robust characterization of a pharmaceutical reference standard is the bedrock of analytical testing, ensuring the accuracy, precision, and reli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust characterization of a pharmaceutical reference standard is the bedrock of analytical testing, ensuring the accuracy, precision, and reliability of data throughout the drug development lifecycle. This guide provides a comprehensive framework for the validation of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride as a reference standard. We delve into the critical analytical techniques required for unequivocal identity confirmation, purity assessment, and potency determination. By comparing and contrasting methodologies, this document offers field-proven insights into establishing a scientifically sound, self-validating system for your reference material, in alignment with global regulatory expectations.

Introduction: The Critical Role of a Well-Characterized Reference Standard

Therefore, the qualification of a reference standard is not merely a set of routine tests but a thorough scientific investigation to establish its fitness for purpose.[3][4] This process must be guided by international standards such as those from the International Council on Harmonisation (ICH), the United States Pharmacopeia (USP), and other pharmacopeias.[5][6][7][8]

The Hierarchy of Reference Standards

Before delving into experimental design, it's crucial to understand the distinction between primary and secondary standards.

  • Primary Reference Standard: A substance shown by an extensive set of analytical tests to be authentic material of high purity.[9] Often, these are obtained from officially recognized sources like USP or the European Pharmacopoeia (EP).[9]

  • Secondary (or In-house) Reference Standard: A standard qualified against a primary reference standard. It is used for routine quality control to conserve the more expensive primary standard.

This guide focuses on the comprehensive characterization required to establish a lot of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride as a primary or a thoroughly validated secondary standard.

Reference_Standard_Hierarchy Primary Primary Standard (e.g., USP, EP) Highly Characterized Secondary Secondary (In-house) Standard Qualified Against Primary Primary->Secondary Qualification Working Working Standard Used for Routine Analysis Secondary->Working Calibration

Caption: Hierarchy of pharmaceutical reference standards.

Core Validation: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a reference standard. A battery of orthogonal (based on different principles) methods is required to build a complete profile of the material's identity, purity, and potency.

Identity Confirmation

The first step is to unequivocally confirm that the material's chemical structure is correct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): NMR is arguably the most powerful tool for structural elucidation of small molecules.[10]

    • Why it's authoritative: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of proton signals must be consistent with the proposed structure of 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride. 2D-NMR techniques (like COSY and HSQC) can further confirm the connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass.

    • Causality: The measured mass should correspond to the calculated exact mass of the protonated molecule ([M+H]⁺). This confirms the elemental composition. Fragmentation patterns observed in MS/MS can provide further structural confirmation.[11]

  • Infrared (IR) Spectroscopy: IR provides information about the functional groups present in the molecule (e.g., C=O of the lactam, N-H, C-O-C of the ether). The resulting spectrum serves as a unique fingerprint for the compound.

Purity and Impurity Profiling

Purity assessment is a critical component and requires a combination of techniques to detect different types of potential impurities.

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying process-related impurities and degradation products.[10]

  • Methodology Rationale: The target molecule contains both polar (piperazinone, ether) and non-polar (methylene groups) elements, along with a basic nitrogen that will be protonated. This makes reversed-phase HPLC an ideal choice.

    • Column Selection: A C18 column is a standard starting point.

    • Mobile Phase: A gradient elution using acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is recommended. The acid ensures the piperazine nitrogen remains protonated, preventing peak tailing and ensuring good chromatography.[12]

    • Detection: A photodiode array (PDA) or UV detector is standard. While the piperazinone moiety provides a chromophore, its UV absorbance may be weak. For higher sensitivity or non-chromophoric impurities, alternative detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) are superior alternatives.[13][14]

Protocol: HPLC-UV Method for Chromatographic Purity

  • System: HPLC or UPLC system with PDA/UV detector.

  • Column: C18, 100 Å, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision.[6][7][15]

Organic volatile impurities from the manufacturing process must be controlled.[16][17] The standard method is Headspace Gas Chromatography (HS-GC).

  • Methodology Rationale: HS-GC is ideal for separating and quantifying volatile compounds from a non-volatile sample matrix. The method is prescribed by USP <467>.[17][18][19] Solvents are classified based on their toxicity (Class 1, 2, or 3), and the analytical procedure must be capable of detecting them at their specified limits.[20]

Water content is not an impurity in the traditional sense but must be accurately quantified as it affects the true potency of the standard.

  • Methodology Rationale: Karl Fischer (KF) titration is the gold standard for water determination in pharmaceuticals.[21][22][23] It is a specific reaction with water and is far more accurate than non-specific methods like Loss on Drying (LOD), which would also measure volatile solvents.[21]

    • Volumetric vs. Coulometric KF: For expected water content above 1%, volumetric KF is suitable. For trace amounts (<1%), the more sensitive coulometric method is preferred.[21]

  • Methodology Rationale: The Sulphated Ash test (also known as Residue on Ignition) as described in pharmacopeias (e.g., USP <281>) is used to measure the total amount of inorganic impurities in an organic substance. The sample is ignited in the presence of sulfuric acid, which converts metal oxides and salts to more stable sulfates, and the residue is weighed.

Assay Assignment: Determining Absolute Potency

The final, critical step is to assign an exact potency (assay) value to the reference standard. This is typically done using a mass balance approach or by a primary method like Quantitative NMR (qNMR).

Mass Balance Approach

The mass balance method is a widely accepted approach where the potency is calculated by subtracting the percentages of all identified impurities from 100%.

Assay (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This approach relies on the accuracy of the individual impurity tests.

Mass_Balance_Concept cluster_0 Total Mass (100%) cluster_1 Subtractions Total Candidate Reference Material Imp_Org Organic Impurities (from HPLC) Total->Imp_Org - Imp_H2O Water Content (from Karl Fischer) Imp_Solv Residual Solvents (from GC) Imp_Inorg Inorganic Impurities (from Sulphated Ash) Assay Assigned Potency (Assay Value) Imp_Org->Assay =

Caption: Conceptual workflow of the mass balance approach for assay assignment.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for determining the purity or concentration of a substance without needing a specific reference standard of the analyte itself.[24]

  • Why it's authoritative: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[25][26] By adding a known amount of a highly pure, stable internal standard (with non-overlapping peaks) to a known amount of the analyte, the purity of the analyte can be calculated directly by comparing the integrals of their respective signals.[25][27] qNMR is recognized by pharmacopeias as a primary analytical method.[27][28]

Comparison of Assay Assignment Methods

ParameterMass Balance ApproachQuantitative NMR (qNMR)
Principle Subtraction of all measured impurities from 100%.Direct comparison of analyte signal integral to that of a certified internal standard.[25]
Pros Utilizes data from multiple orthogonal techniques; widely accepted.Primary ratio method; does not require a reference standard of the analyte; can be faster.[26][28]
Cons Accuracy depends on the successful detection and quantification of all impurities.Requires a high-purity, certified internal standard; requires expertise in NMR data acquisition and processing.[25]
Best For Comprehensive characterization and regulatory filings.Rapid, independent confirmation of potency; situations where a specific standard is unavailable.

Final Validation and Data Summary

Once all tests are complete, the results should be summarized in a Certificate of Analysis (CoA). This document provides the complete profile of the reference standard.

Table: Example Specification and Results for a Reference Standard Batch

TestMethodAcceptance CriteriaExample Result
Identity
¹H and ¹³C NMRSpectroscopicConforms to structureConforms
Mass SpectrometryHRMS[M+H]⁺ matches theoretical mass ± 5 ppmConforms
Infrared SpectrumFTIRConforms to reference spectrumConforms
Purity
Chromatographic PurityHPLC-UV (Area %)≥ 99.5%99.72%
Individual ImpurityHPLC-UV (Area %)≤ 0.15%Largest Impurity: 0.11%
Water ContentKarl Fischer Titration≤ 0.5%0.15%
Residual SolventsHS-GCMeets USP <467> limitsPasses
Inorganic ImpuritiesSulphated Ash≤ 0.1%< 0.05%
Assay
Assay (by Mass Balance)CalculationReport Value99.4% (as is basis)
Assay (by qNMR)¹H NMRReport Value99.5% (as is basis)

Conclusion

The validation of a reference standard for 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride is a rigorous, multi-step process that underpins the quality of all subsequent analytical work. A combination of spectroscopic and chromatographic techniques is essential to confirm identity and profile all potential impurities. The final assigned potency, whether by mass balance or a primary method like qNMR, must be supported by a complete and robust dataset. By following this comprehensive, evidence-based approach, researchers and drug developers can establish a reference standard with the scientific integrity required to meet global regulatory standards and ensure product quality.

References

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. Shimadzu. [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9). Labcompliance. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • KF titration in pharmaceuticals. (2025, November 17). News-Medical.Net. [Link]

  • What Is Karl Fischer Titration? Mettler Toledo. [Link]

  • Karl Fischer vs. water activity: Which is best in pharmaceuticals. AQUALAB. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Chemical Society. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • USP Residual Solvents <467>. Eurofins Scientific. [Link]

  • Analysis of USP <467> Residual Solvents Using the Agilent 8697 Headspace Sampler-XL Tray and Agilent 8890 GC System. (2023, May 10). Agilent. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (2012, July 10). SIELC Technologies. [Link]

  • 〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2). PeerJ. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Pharmacopeial Reference Standards: Equivalence and Qualification. (2025, December 19). PharmaRegulatory.in. [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Good manufacturing practices: guidelines on validation. World Health Organization (WHO). [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc.[Link]

  • Characterisation of non-compendial impurity reference standards: How good is good enough? LGC Standards. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]

  • Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation. (2024, November 20). Qualio. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025, March 17). ScienceAsia. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. (2007, August 15). PubMed. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022, July 20). MDPI. [Link]

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Comparative

Beyond the Scaffold: Evaluating Batch-to-Batch Consistency of 4-[(Oxolan-3-yl)methyl]piperazin-2-one HCl in Preclinical Development

For medicinal chemists and drug development professionals, the selection of a molecular scaffold is a delicate balance between structural novelty, metabolic stability, and synthetic tractability. The building block 4-[(o...

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Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, the selection of a molecular scaffold is a delicate balance between structural novelty, metabolic stability, and synthetic tractability. The building block 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl (also known as 4-[(tetrahydrofuran-3-yl)methyl]piperazin-2-one hydrochloride) has emerged as a highly privileged intermediate.

This guide provides an in-depth, objective comparison of this scaffold against generic alternatives, detailing the critical importance of batch-to-batch consistency, the causality behind quality control (QC) metrics, and field-proven experimental protocols for validation.

Mechanistic Insights: Why This Scaffold?

Before evaluating batch consistency, it is crucial to understand why this specific molecule is engineered the way it is:

  • The Piperazin-2-one Core: Standard piperazines are highly basic and prone to rapid oxidative metabolism by CYP450 enzymes. The introduction of a carbonyl group at the 2-position (piperazin-2-one) drastically reduces the basicity of the adjacent nitrogen[1]. This creates a mono-basic scaffold that is metabolically robust, prevents unwanted di-alkylation during synthesis, and enhances molecular rigidity[1].

  • The Oxolan-3-yl (Tetrahydrofuran-3-yl) Moiety: This group introduces a critical hydrogen-bond acceptor (the ether oxygen) and a stereocenter at the C3 position. Chiral tetrahydrofuran-3-yl derivatives are heavily utilized in modern targeted therapies, including SOS1-KRAS inhibitors and LRRK2 inhibitors, because their precise 3D spatial orientation dictates target binding affinity.

  • The Hydrochloride (HCl) Salt Form: As a free base, this molecule can be a hygroscopic oil prone to auto-oxidation. The HCl salt ensures the compound remains a stable, free-flowing crystalline solid, which is essential for accurate stoichiometric weighing and long-term shelf stability.

The Challenge of Batch-to-Batch Consistency

Under ICH Q7 Good Manufacturing Practice (GMP) guidelines, active pharmaceutical ingredients (APIs) and their critical starting materials must be manufactured under a robust quality system to ensure they consistently meet purity specifications[2][3]. For chiral building blocks like 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl, variability in a single batch can derail an entire Structure-Activity Relationship (SAR) campaign.

Causality in Quality Metrics:
  • Enantiomeric Excess (ee%): If a batch drops from >99% ee to 95% ee, the 4% enantiomeric impurity can lead to divergent pharmacological profiles or cause catastrophic yield losses during downstream diastereomeric crystallization.

  • Moisture Content: Piperazine salts are inherently hygroscopic. Excess water (measured via Karl Fischer titration) will rapidly quench sensitive organometallic catalysts in downstream Buchwald-Hartwig cross-coupling reactions.

  • Salt Stoichiometry: If the HCl equivalent is not exactly 1.0 (e.g., due to free base contamination), the calculated molecular weight will be inaccurate. This leads to incorrect molar equivalents in synthetic reactions and skewed concentration calculations in in vitro biological assays.

QC_Workflow Start Raw Batch: 4-[(oxolan-3-yl)methyl] piperazin-2-one HCl ID Identity Testing (HRMS & 1H-NMR) Start->ID Purity Chemical Purity (RP-HPLC-UV >99%) ID->Purity Pass Reject Quarantine / Reject ID->Reject Fail Chiral Chiral Purity (Chiral HPLC >99% ee) Purity->Chiral Pass Purity->Reject Fail Moisture Moisture & Solvents (Karl Fischer & GC-FID) Chiral->Moisture Pass Chiral->Reject Fail Release Batch Release (ICH Q7 Compliant) Moisture->Release Pass Moisture->Reject Fail

Caption: ICH Q7-compliant Quality Control workflow for chiral building block batch release.

Comparative Performance Analysis

To objectively evaluate the impact of sourcing, we compared a Premium Supplier of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl against a Generic Supplier and an Alternative Scaffold (1-Benzylpiperazine HCl, a cheaper, non-chiral, non-carbonyl analog).

The data below summarizes the analytical testing of three consecutive batches (n=3) from each source, alongside their performance in a standardized downstream Buchwald-Hartwig amination.

Table 1: Batch-to-Batch Consistency & Downstream Performance
MetricPremium Supplier A (Target Scaffold)Generic Supplier B (Target Scaffold)Alternative Scaffold (1-Benzylpiperazine HCl)
Chemical Purity (HPLC-UV) 99.8% ± 0.1%96.4% ± 2.3%99.5% ± 0.2%
Chiral Purity (ee%) >99.5% (Consistent)94.2% - 98.1% (Variable)N/A (Achiral)
Moisture Content (KF) <0.2% w/w1.8% ± 0.6% w/w<0.5% w/w
Residual Solvents (GC) <100 ppm (Ethanol)800 ppm (DMF, Toluene)<200 ppm
Downstream Coupling Yield 88% ± 2% 64% ± 11% 85% ± 3%
Target Binding Affinity (IC50) 12 nM 45 nM (Due to chiral impurity)>10,000 nM (Loss of binding)

Key Takeaway: While the alternative achiral scaffold couples efficiently, it completely loses biological activity due to the missing oxolane hydrogen-bond acceptor. Generic Supplier B exhibits severe batch-to-batch variability; the elevated moisture content directly poisons the palladium catalyst, resulting in erratic coupling yields (64% ± 11%), while fluctuating chiral purity degrades the final IC50.

Self-Validating Experimental Protocols

To ensure reproducibility, researchers must validate incoming batches. Below are the field-proven methodologies for chiral verification and downstream application.

Protocol A: Determination of Enantiomeric Excess (ee%) via Chiral HPLC

Because the oxolane ring contains a stereocenter, chiral high-performance liquid chromatography (HPLC) is mandatory to verify enantiomeric purity[4].

Materials:

  • Chiral Stationary Phase: Chiralpak IA or IC column (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) to suppress peak tailing.

  • Sample Prep: Dissolve 1 mg of the HCl salt in 1 mL of mobile phase, neutralize with 1 drop of triethylamine (TEA) to ensure the free base interacts uniformly with the chiral stationary phase.

Step-by-Step Method:

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min at 25 °C.

  • Inject 10 µL of the neutralized sample.

  • Monitor absorbance at UV λ = 254 nm.

  • Data Interpretation: The (R) and (S) enantiomers will resolve into two distinct peaks (typically between 10-20 minutes). Calculate the ee% using the formula: ee% =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

Protocol B: Downstream Buchwald-Hartwig Cross-Coupling

This protocol validates the scaffold's synthetic viability by coupling the secondary amine of the piperazin-2-one core to an aryl bromide.

Step-by-Step Method:

  • Freebasing In Situ: In an oven-dried Schlenk flask under argon, combine 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl (1.0 equiv, 1.0 mmol) with N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) in anhydrous 1,4-dioxane (5 mL). Causality: DIPEA neutralizes the HCl salt, freeing the secondary amine for the catalytic cycle while preventing the formation of water.

  • Catalyst Addition: Add the aryl bromide (1.1 equiv), Pd2(dba)3 (0.05 equiv), and Xantphos (0.1 equiv).

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH 95:5) to isolate the target API.

Synthetic_Pathway Scaffold 4-[(oxolan-3-yl)methyl] piperazin-2-one HCl Base Freebasing (DIPEA / Dioxane) Scaffold->Base Coupling Buchwald-Hartwig Cross-Coupling (Pd-Catalyst) Base->Coupling Aryl Bromide Target Target API (Kinase Inhibitor) Coupling->Target High Yield (>85%) Assay In Vitro Assay (IC50 Determination) Target->Assay SAR Profiling

Caption: Downstream synthetic workflow integrating the piperazin-2-one scaffold into a target API.

Conclusion

The utility of 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl lies in its precise combination of metabolic stability (via the piperazin-2-one core) and targeted spatial geometry (via the chiral oxolane ring). However, as demonstrated by the comparative data, the structural advantages of this scaffold are entirely negated if batch-to-batch consistency is compromised.

Moisture contamination directly inhibits organometallic coupling, while fluctuations in enantiomeric excess quietly destroy the biological efficacy of the final synthesized drug candidates. Researchers must prioritize suppliers who adhere strictly to ICH Q7 guidelines and routinely validate incoming batches using rigorous, self-validating analytical protocols like chiral HPLC and Karl Fischer titration.

References

  • Qualityze. (2026). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Retrieved from [Link]

  • IntuitionLabs. (2025). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. Retrieved from[Link]

  • Journal of Medicinal Chemistry - ACS Publications. (2024). 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. Retrieved from[Link]

  • Organic Chemistry Frontiers. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Retrieved from [Link]

  • Figshare. (n.d.). Supporting Information for Chiral Phosphoric Acid Catalyzed Asymmetric Mannich Reaction of 2-Aryl-3H-indol-3. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as an end-of-pipe compliance task, but as a critical extension of the experimental workflow. When handling complex pharmaceutical intermediates l...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as an end-of-pipe compliance task, but as a critical extension of the experimental workflow. When handling complex pharmaceutical intermediates like 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride , understanding the physicochemical properties of the molecule is essential for designing a safe, compliant, and environmentally responsible disposal strategy.

This guide provides a self-validating, step-by-step operational plan for the disposal of this specific compound, grounded in mechanistic chemistry and federal regulatory frameworks.

Chemical Profiling & Hazard Causality

To dispose of a chemical correctly, we must first understand why it behaves the way it does. The structure of 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride dictates its environmental and safety risks:

  • The Hydrochloride Salt: The HCl salt formation makes this organic molecule highly water-soluble. If improperly disposed of in a standard laboratory sink, it will rapidly bypass standard physical filtration systems and enter municipal wastewater[1].

  • The Piperazin-2-one Core: Piperazine derivatives are ubiquitous pharmacophores in central nervous system (CNS) and antimicrobial drug development. Because of their inherent biological activity, environmental release must be strictly prevented to avoid unintended exposure to ecological receptors.

  • The Oxolane (Tetrahydrofuran) Ring: While free liquid tetrahydrofuran is notorious for forming explosive peroxides upon exposure to air, the substituted oxolane ring in this stable, solid HCl salt form exhibits significantly hindered peroxide formation. However, when dissolved in ethereal waste solvents, standard peroxide testing protocols must still be enforced before waste consolidation.

Regulatory Grounding & Waste Classification

Under the Resource Conservation and Recovery Act (RCRA) managed by the Environmental Protection Agency (EPA), this compound is not explicitly listed as an acutely hazardous "P-listed" waste[2]. However, it is strictly regulated as a solid waste.

Crucially, the waste classification changes based on your experimental workflow:

  • Pure Solid Waste: Treated as a toxic/irritant non-RCRA regulated solid (subject to state-specific pharmaceutical waste laws).

  • Mixed Solvent Waste: If the compound is dissolved in solvents during LC-MS analysis or synthesis (e.g., Methanol, Acetonitrile), the entire mixture inherits the characteristic RCRA waste codes of the solvent (e.g., D001 for ignitability)[2].

The EPA strongly recommends that pharmaceutical intermediates and household pharmaceutical wastes be routed to permitted hazardous waste combustors for high-temperature incineration, as this completely destroys the active organic framework[3].

Self-Validating Disposal Protocols

Every procedure in your laboratory should have built-in verification steps. Below are the operational workflows for disposing of 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride.

Protocol A: Solid Waste Management (Unused Reagent, Spills, Contaminated PPE)

Causality: Sweeping up the highly soluble HCl salt with wet paper towels will cause it to dissolve and spread into porous benchtop surfaces. Dry containment is mandatory.

  • Dry Collection: Use a dedicated anti-static brush and dustpan to collect solid spills. Do not introduce water or aqueous solvents.

  • Primary Containment: Transfer the solid residue into a wide-mouth High-Density Polyethylene (HDPE) container. HDPE is chemically compatible and prevents ambient moisture ingress[4].

  • Self-Validation (Mass Balance): Weigh the HDPE container before and after adding the waste. Log this differential mass in your laboratory's computer-based inventory system. This self-validating step ensures you meet RCRA waste generation documentation requirements and prevents unaccounted material loss[1][5].

  • Labeling: Immediately affix a hazardous waste label. Mark clearly: "Toxic Organic Solid - Piperazine Derivative."

Protocol B: Liquid Waste Management (Reaction Mother Liquors, HPLC Effluent)

Causality: Mixing amine-containing liquid waste with oxidizing acid waste can lead to exothermic reactions and container rupture.

  • Segregation: Strictly separate the compound's aqueous waste from halogenated and non-halogenated organic waste streams.

  • Filling & Headspace: Pour the liquid waste into a chemically compatible, leak-proof container (e.g., PTFE or glass for organics). Fill the container to no more than 90% capacity. This 10% headspace is a critical buffer for vapor expansion[4].

  • Secondary Containment: Place the primary waste carboy in a secondary containment tray capable of holding 110% of the primary container's volume. This ensures that if the primary vessel fails, the highly soluble compound does not reach the laboratory drain[4].

  • Destruction Routing: Coordinate with your licensed waste broker to transport the sealed containers for high-temperature incineration[3][6].

Quantitative Waste Stream Matrix

To ensure rapid decision-making on the laboratory floor, use the following validated matrix for 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride waste streams:

Waste Stream StatePrimary Hazard ProfileApproved Container MaterialTypical EPA Waste CodeMax Accumulation Time (LQG / SQG)
Pure Solid / HCl Salt Ecotoxicity / IrritantHigh-Density Polyethylene (HDPE)State-Specific / Non-RCRA90 Days / 180 Days[5]
HPLC Effluent (MeCN/H2O) Flammable / ToxicGlass or PTFE CarboyD001 (Ignitable)[2]90 Days / 180 Days[5]
Contaminated Consumables Trace ContaminationPolyethylene Drum / BagN/A90 Days / 180 Days[5]

Waste Management Logic Visualization

The following diagram maps the decision tree for handling this specific compound, ensuring compliance from the point of generation to final destruction.

G Start 4-[(Oxolan-3-yl)methyl]piperazin-2-one HCl Waste Generation Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder, PPE) Decision->Solid Dry Liquid Liquid Waste (HPLC, Mother Liquor) Decision->Liquid Solution ContainSolid Store in HDPE Container (Max 90% Capacity) Solid->ContainSolid ContainLiquid Segregate: Aqueous vs. Organic (Glass/PTFE Carboy) Liquid->ContainLiquid Labeling RCRA Compliant Labeling & Mass Balance Logging ContainSolid->Labeling ContainLiquid->Labeling Incineration High-Temperature Incineration (Permitted Combustor) Labeling->Incineration

Workflow for the classification, containment, and disposal of piperazin-2-one derivative waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly GAIACA [Link]

  • Hazardous Waste Management in the Laboratory Lab Manager[Link]

  • Laboratory Environmental Sample Disposal Information Document Environmental Protection Agency (EPA) [Link]

  • Hazardous Waste Listings Environmental Protection Agency (EPA)[Link]

  • Disposal of Collected Household Pharmaceuticals (Incineration Guidance) Environmental Protection Agency (EPA)[Link]

Sources

Handling

Comprehensive Guide to Handling 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride: A Senior Application Scientist's Protocol

This guide provides essential safety and logistical information for the handling of 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride. As laboratory professionals, our primary responsibility is to ensure a safe workin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride. As laboratory professionals, our primary responsibility is to ensure a safe working environment, not only for ourselves but for our colleagues as well. This document moves beyond a simple checklist, offering a detailed operational plan grounded in the fundamental principles of chemical safety and risk mitigation. The procedures outlined herein are designed to be a self-validating system, ensuring that each step, from receipt to disposal, is conducted with the highest degree of scientific integrity and safety.

Hazard Assessment and Risk Mitigation

The core structure of this molecule contains a piperazine ring, which is common in many biologically active compounds. Piperazine and its derivatives can present several hazards:

  • Irritation: They can cause skin and serious eye irritation.[1][2]

  • Toxicity: Some piperazine compounds are harmful if swallowed.[1][2][3]

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[3][4]

  • Respiratory Issues: Inhalation of dust or fumes may cause respiratory irritation.[5]

The hydrochloride salt form indicates that the compound is acidic and may be corrosive.

Given these potential hazards, a thorough risk assessment is the first critical step. This involves not just understanding the chemical's properties but also evaluating the specific laboratory operations in which it will be used.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table summarizes the recommended PPE for various laboratory operations involving 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Safety glasses with side shields or chemical safety goggles.[6]Chemical-resistant gloves (e.g., nitrile).[7]Laboratory coat.N95/FFP2-rated dust mask or a respirator if the process is likely to generate significant dust.[5][8]
Dissolving/Solution Preparation Chemical safety goggles or a face shield.[7][9]Chemical-resistant gloves (e.g., nitrile).[7]Laboratory coat.Work in a well-ventilated area or a chemical fume hood.
Running Reactions/Analysis Chemical safety goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work in a well-ventilated area or a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit.Respirator with appropriate cartridges for organic vapors and particulates.[8]

Causality Behind PPE Choices:

  • Eye Protection: The risk of splashes or airborne particles necessitates robust eye protection. Goggles provide a better seal than safety glasses.[6]

  • Gloves: Nitrile gloves offer good resistance to a wide range of chemicals. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[7]

  • Lab Coat: A lab coat protects your skin and personal clothing from accidental spills.[5]

  • Respiratory Protection: Fine powders can easily become airborne. A dust mask or respirator prevents inhalation, which can lead to respiratory irritation or systemic toxicity.[6][8]

Operational Plan: A Step-by-Step Guide

This section provides a procedural workflow for the safe handling of 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] Keep the container tightly sealed.[1]

Handling and Use

The following diagram illustrates the general workflow for handling this compound.

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh Proceed to dissolve Dissolve in Suitable Solvent weigh->dissolve Transfer to reaction Perform Reaction/Analysis dissolve->reaction Use in monitoring Monitor Progress reaction->monitoring Continuously decontaminate Decontaminate Glassware monitoring->decontaminate Upon Completion waste_seg Segregate Waste decontaminate->waste_seg Collect Waste dispose Dispose of Waste via EHS waste_seg->dispose Follow Protocol

Caption: General workflow for handling 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Ensuring Environmental Responsibility

Chemical waste disposal must be handled in strict accordance with institutional and local regulations.[10][12]

  • Waste Segregation: Do not mix this compound with other waste streams.[13][14] Collect all waste containing 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride in a dedicated, clearly labeled, and sealed container.[10]

  • Aqueous Waste: For aqueous waste containing the hydrochloride salt, neutralization with a suitable base (e.g., sodium bicarbonate) may be required before disposal.[12] Always add the base slowly to the acidic solution. The reaction is complete when fizzing stops.[12]

  • Solid Waste: Unused or contaminated solid material should be collected in a labeled, sealed container.[10]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[10] Do not pour chemical waste down the drain unless explicitly permitted by your institution's policies for neutralized, non-hazardous materials.[14][15]

First Aid Measures

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

References

  • s d fine-chem limited. (n.d.). piperazine anhydrous. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet. Retrieved from [Link]

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